molecular formula C12H14O3 B160681 5-Benzoylpentanoic acid CAS No. 4144-62-1

5-Benzoylpentanoic acid

Cat. No.: B160681
CAS No.: 4144-62-1
M. Wt: 206.24 g/mol
InChI Key: AIEMSTCGCMIJTI-UHFFFAOYSA-N
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Description

5-Benzoylpentanoic acid is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11351. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-oxo-6-phenylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-11(8-4-5-9-12(14)15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEMSTCGCMIJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194356
Record name delta-Benzoylvaleric acid
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4144-62-1
Record name 5-Benzoylvaleric acid
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Record name delta-Benzoylvaleric acid
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Record name 4144-62-1
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Record name delta-Benzoylvaleric acid
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Foundational & Exploratory

An In-Depth Technical Guide to 5-Benzoylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 5-benzoylpentanoic acid, a molecule with potential applications in research and drug development. This document details its physicochemical characteristics, spectral data, synthesis, and known biological activities, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Physicochemical Properties

This compound, also known as 6-oxo-6-phenylhexanoic acid, is a keto-carboxylic acid. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₄O₃[1][2]
Molecular Weight 206.24 g/mol [1][2]
Melting Point 75-79 °C[2]
Boiling Point Not available[2]
Density Not available[2]
pKa Predicted: ~4.75
Appearance White to off-white solid
Solubility Soluble in organic solvents such as ethanol, ether, and chloroform. Moderately soluble in water.
InChI Key AIEMSTCGCMIJTI-UHFFFAOYSA-N[1]
CAS Number 4144-62-1[1]

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Aromatic protons: Multiplets in the range of 7.4-8.0 ppm.

  • Carboxylic acid proton: A broad singlet typically downfield, above 10 ppm.

  • Aliphatic protons: Multiplets corresponding to the pentanoic acid chain, likely between 1.5 and 3.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Publicly available experimental ¹³C NMR data is limited. Predicted chemical shifts would include:

  • Carbonyl carbons: Two distinct signals, one for the ketone and one for the carboxylic acid, typically in the range of 170-200 ppm.

  • Aromatic carbons: Signals in the aromatic region, approximately 120-140 ppm.

  • Aliphatic carbons: Signals corresponding to the carbons of the pentanoic acid chain in the upfield region.

PubChem provides a reference to a ¹³C NMR spectrum from Aldrich Chemical Company, Inc.[1].

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[3]

  • C=O stretch (ketone and carboxylic acid): Strong absorptions typically between 1680-1760 cm⁻¹. Conjugation with the benzene ring will influence the exact position of the ketone stretch.[3]

  • C-O stretch (carboxylic acid): An absorption in the region of 1210-1320 cm⁻¹.

  • Aromatic C-H and C=C stretches: Signals characteristic of the benzene ring.

PubChem references an FTIR spectrum available in SpectraBase[1].

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 206. Common fragmentation patterns would involve the loss of the carboxylic acid group and cleavage adjacent to the carbonyl group of the benzoyl moiety. A mass spectrum is available on ChemicalBook[4].

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with adipic anhydride.

Materials:

  • Adipic anhydride

  • Benzene (anhydrous)

  • Aluminum chloride (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Dichloromethane (or other suitable inert solvent)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene (as the solvent and reactant).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Dissolve adipic anhydride (1 equivalent) in a minimal amount of anhydrous benzene and add it to the dropping funnel.

  • Add the adipic anhydride solution dropwise to the stirred benzene/aluminum chloride mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

G cluster_synthesis Synthesis Workflow reactants Adipic Anhydride + Benzene + AlCl3 (catalyst) reaction_mixture Reaction Mixture reactants->reaction_mixture Mix at 0-5°C reflux Heat under Reflux reaction_mixture->reflux Warm to RT, then heat workup Quench with HCl/Ice & Extract reflux->workup purification Recrystallization workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Determination of Melting Point

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of this compound

Procedure:

  • Ensure the sample of this compound is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rate of approximately 10-15 °C per minute for a rapid determination of the approximate melting range.

  • Allow the apparatus to cool.

  • For an accurate determination, repeat the process with a fresh sample, heating at a much slower rate (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

  • Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the last solid crystal melts (the end of melting). This range is the melting point of the compound.

Determination of Solubility

Materials:

  • Test tubes

  • This compound

  • Various solvents (e.g., water, ethanol, diethyl ether, hexane, 5% NaOH, 5% NaHCO₃)

Procedure:

  • Place approximately 10-20 mg of this compound into a series of clean, dry test tubes.

  • To each test tube, add 1 mL of a different solvent.

  • Agitate each tube vigorously for 30-60 seconds.

  • Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.

  • For aqueous solutions, the effect of pH can be observed by testing solubility in acidic (water), basic (5% NaOH), and weakly basic (5% NaHCO₃) solutions. The increased solubility in basic solutions is indicative of the acidic nature of the carboxylic acid group.

Biological Activity

While specific, in-depth studies on the biological activities of this compound are not extensively reported in publicly available literature, its structural features as a carboxylic acid suggest potential for certain biological effects.

Potential Antibacterial Activity

Carboxylic acids are known to possess antibacterial properties. The proposed general mechanisms of action include:

  • Disruption of the bacterial cell membrane: The lipophilic portion of the molecule can intercalate into the lipid bilayer of the bacterial cell membrane, leading to a loss of integrity and leakage of cellular contents.[5]

  • Lowering of intracellular pH: The undissociated form of the carboxylic acid can diffuse across the cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the cell's interior. This can disrupt enzymatic functions and metabolic processes.[5]

G cluster_antibacterial General Antibacterial Mechanism of Carboxylic Acids compound Carboxylic Acid (e.g., this compound) membrane Bacterial Cell Membrane compound->membrane diffusion Diffusion into Cytoplasm compound->diffusion disruption Membrane Disruption & Permeabilization membrane->disruption leakage Leakage of Cellular Contents disruption->leakage cell_death Bacterial Cell Death leakage->cell_death dissociation Dissociation (Release of H+) diffusion->dissociation acidification Intracellular Acidification dissociation->acidification inhibition Enzyme & Metabolic Inhibition acidification->inhibition inhibition->cell_death

Caption: General mechanisms of antibacterial action for carboxylic acids.

Potential Anti-inflammatory Activity through Phospholipase A₂ (PLA₂) Inhibition

Phospholipase A₂ (PLA₂) is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory prostaglandins and leukotrienes.[4][6][7][8] Various carboxylic acid-containing compounds have been investigated as inhibitors of PLA₂.[9] The acidic carboxylate group can potentially interact with key residues in the active site of the enzyme, contributing to its inhibition. The benzoyl group may also contribute to binding within the hydrophobic regions of the enzyme.

G cluster_pla2 Hypothesized PLA₂ Inhibition phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid Hydrolysis by pla2 Phospholipase A₂ (PLA₂) pla2->arachidonic_acid prostaglandins Pro-inflammatory Prostaglandins & Leukotrienes arachidonic_acid->prostaglandins inflammation Inflammation prostaglandins->inflammation compound This compound (Potential Inhibitor) compound->pla2 Inhibits

Caption: Potential anti-inflammatory mechanism via PLA₂ inhibition.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties characteristic of a keto-carboxylic acid. While specific biological data is limited, its structure suggests potential for further investigation as an antibacterial or anti-inflammatory agent. This guide provides a foundational understanding of its properties and methodologies for its study, serving as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Further research is warranted to fully elucidate its biological activity and potential therapeutic applications.

References

5-Benzoylpentanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4144-62-1

This technical guide provides an in-depth overview of 5-Benzoylpentanoic acid, also known as 6-oxo-6-phenylhexanoic acid.[1][2][3] It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, spectroscopic data, synthesis, and biological activities. This document includes detailed experimental protocols and visualizations to support its use in a laboratory setting.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol .[1][4][5][6][7] It presents as a white to off-white powder or crystalline solid.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 4144-62-1[4][5][6][7][8]
Molecular Formula C₁₂H₁₄O₃[1][4][5][6][7]
Molecular Weight 206.24 g/mol [1][4][5][6][7]
IUPAC Name 6-oxo-6-phenylhexanoic acid[1]
Synonyms 5-Benzoylvaleric acid, delta-Benzoylvaleric acid[8]
Appearance White to Almost white powder to crystal[1]
Melting Point 76.0 to 79.0 °C[1]
Flash Point 75 °C[4][6]
Complexity 217[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 6[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data of this compound

SpectroscopyDataReference
¹³C NMR Spectral data available in PubChem CID 223595[1]
IR Spectra Characteristic broad O-H stretch from 2500-3300 cm⁻¹, C=O stretch around 1710 cm⁻¹ (dimeric).[1]
Mass Spectrometry Major peaks (m/z): 105, 77, 120. Molecular ion peak at 206.[1]
Raman Spectra Data available in PubChem CID 223595[1]

Synthesis of this compound

A common method for the synthesis of this compound is through the Friedel-Crafts acylation of benzene with adipic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of this compound.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene

  • Adipic anhydride

  • Anhydrous dichloromethane (DCM) as solvent

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel. Protect the apparatus from atmospheric moisture using a drying tube.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve adipic anhydride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel.

  • Add the adipic anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add anhydrous benzene (1.0 equivalent) dropwise to the reaction mixture.

  • Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

G cluster_synthesis Synthesis Workflow Reactants Benzene + Adipic Anhydride + AlCl3 (catalyst) Reaction Friedel-Crafts Acylation Reactants->Reaction Workup Quenching (HCl/Ice) Extraction Washing Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Biological Activity and Applications

This compound has been identified as a compound with notable biological activities, making it a subject of interest in drug development and research.

Bactericidal Activity

This compound has been shown to be an effective bactericidal agent against both Gram-positive and Gram-negative bacteria.[4][6]

This protocol outlines the broth microdilution method to determine the MIC of this compound.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the desired starting concentration.

  • Inoculum Preparation: Culture the bacterial strains overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform serial twofold dilutions of the this compound solution in CAMHB.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a growth control well (bacteria in CAMHB without the compound) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

G cluster_mic MIC Assay Workflow Prep_Compound Prepare this compound stock solution Serial_Dilution Perform serial dilutions in 96-well plate Prep_Compound->Serial_Dilution Prep_Inoculum Prepare standardized bacterial inoculum Inoculation Inoculate wells with bacteria Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read_Results Determine MIC (lowest concentration with no growth) Incubation->Read_Results

Caption: Workflow for the MIC determination assay.

Enzyme Inhibition

This compound has been investigated for its inhibitory activity against enzymes, including cytosolic phospholipase A2α (cPLA2α).

cPLA2α is a key enzyme in the inflammatory pathway, responsible for the release of arachidonic acid from membrane phospholipids. Inhibition of cPLA2α can therefore modulate inflammatory responses. The activation of cPLA2α is typically initiated by an increase in intracellular calcium (Ca²⁺) and phosphorylation by mitogen-activated protein kinases (MAPKs).[8] Once activated, cPLA2α translocates to the membrane and hydrolyzes phospholipids, releasing arachidonic acid. Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[4]

G cluster_pathway cPLA2α Signaling Pathway Stimuli Inflammatory Stimuli Ca_Influx ↑ Intracellular Ca²⁺ Stimuli->Ca_Influx MAPK MAPK Activation Stimuli->MAPK cPLA2_active cPLA2α (active) at membrane Ca_Influx->cPLA2_active MAPK->cPLA2_active cPLA2_inactive cPLA2α (inactive) cPLA2_inactive->cPLA2_active AA Arachidonic Acid cPLA2_active->AA hydrolysis Membrane_PL Membrane Phospholipids Membrane_PL->AA COX COX AA->COX LOX LOX AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inhibitor This compound Inhibitor->cPLA2_active

Caption: The cPLA2α signaling pathway and the inhibitory action of this compound.

This protocol provides a general framework for assessing the inhibitory effect of this compound on cPLA2α activity.

Materials:

  • Recombinant human cPLA2α

  • Fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC)

  • Assay buffer (e.g., Tris-HCl with CaCl₂)

  • This compound

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the cPLA2α enzyme and the fluorescent phospholipid substrate to their working concentrations in the assay buffer.

  • Assay Reaction: In a 96-well plate, add the assay buffer, the this compound dilutions (or vehicle control), and the cPLA2α enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorescent phospholipid substrate to each well.

  • Incubation: Incubate the plate at 37 °C for a specified period (e.g., 30-60 minutes), protected from light.

  • Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore. The increase in fluorescence corresponds to the hydrolysis of the substrate by cPLA2α.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Safety Information

This compound is classified as an irritant.[1] It is important to handle this compound with appropriate personal protective equipment.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Conclusion

This compound is a versatile chemical compound with established biological activities that warrant further investigation, particularly in the fields of antibacterial and anti-inflammatory drug discovery. This technical guide provides a comprehensive summary of its properties, synthesis, and methods for evaluating its biological effects, serving as a valuable resource for the scientific community.

References

An In-depth Technical Guide to 5-Benzoylpentanoic Acid: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzoylpentanoic acid, also known by its IUPAC name 6-oxo-6-phenylhexanoic acid, is a chemical compound of interest in various research and development sectors. Its bifunctional nature, incorporating both a ketone and a carboxylic acid, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical structure, physical properties, and detailed methodologies for its synthesis. The primary focus is on the robust Friedel-Crafts acylation route, with an alternative synthesis pathway also presented. This document is intended to serve as a practical resource, offering detailed experimental protocols and tabulated data to support laboratory applications.

Chemical Structure and Properties

This compound is a white to cream-colored crystalline solid.[1] The molecule consists of a phenyl ketone group attached to a five-carbon carboxylic acid chain. This structure imparts both aromatic and aliphatic characteristics, influencing its reactivity and physical properties.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 6-oxo-6-phenylhexanoic acid[2]
Synonyms 5-Benzoylvaleric acid
CAS Number 4144-62-1[2][3][4]
Molecular Formula C₁₂H₁₄O₃[2][3][4]
Molecular Weight 206.24 g/mol [2][3][4]
Melting Point 74.5-80.5 °C[1]
Appearance White to cream crystals or powder[1]
InChI Key AIEMSTCGCMIJTI-UHFFFAOYSA-N[5]

Table 2: Spectroscopic Data of this compound

Spectroscopy Data
¹H NMR Predicted shifts: Aromatic protons (multiplet, ~7.4-8.0 ppm), CH₂ adjacent to benzoyl (triplet, ~3.0 ppm), CH₂ adjacent to carboxyl (triplet, ~2.4 ppm), other CH₂ groups (multiplet, ~1.7 ppm), carboxyl proton (singlet, broad, >10 ppm).
¹³C NMR Aromatic carbons, carbonyl carbon (~200 ppm), carboxyl carbon (~178 ppm), and aliphatic carbons are distinguishable.[2]
IR Spectroscopy Characteristic peaks for C=O (ketone and carboxylic acid), O-H (carboxylic acid), aromatic C-H, and aliphatic C-H bonds are observable.[6]
Mass Spectrometry The mass spectrum shows a molecular ion peak corresponding to the molecular weight, with characteristic fragmentation patterns.[2][7]

Synthesis of this compound

The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of benzene. An alternative approach involves the condensation of an aldehyde with levulinic acid followed by reduction.

Primary Synthesis: Friedel-Crafts Acylation

This method involves the reaction of benzene with an acylating agent derived from adipic acid, such as adipic anhydride or adipoyl chloride, in the presence of a Lewis acid catalyst. The use of adipic anhydride is often preferred for its ease of handling.

G cluster_start Starting Materials Benzene Benzene Reaction Friedel-Crafts Acylation (Electrophilic Aromatic Substitution) Benzene->Reaction Reactants AdipicAnhydride Adipic Anhydride AdipicAnhydride->Reaction Reactants AlCl3 AlCl₃ (Lewis Acid Catalyst) in Dichloromethane AlCl3->Reaction Catalyst Workup Aqueous Workup (Ice/HCl) Reaction->Workup Reaction Mixture Purification Purification (Recrystallization) Workup->Purification Crude Product Product This compound Purification->Product Final Product

Caption: Workflow for the Friedel-Crafts Acylation Synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Reactants: Dissolve adipic anhydride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred aluminum chloride suspension over 30-45 minutes, maintaining the temperature below 10 °C. Following this, add benzene (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: After the complete addition of reactants, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash sequentially with 2M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final product.

Table 3: Quantitative Data for Friedel-Crafts Acylation

Parameter Value Notes
Typical Yield 60-80%Yields can vary based on reaction scale and purity of reagents.
Purity (Post-Recrystallization) >98%Assessed by HPLC or titration.
Reaction Time 4-6 hoursMonitored by TLC for completion.
Reaction Temperature 0-5 °C (addition), Room Temperature (reaction)Temperature control is crucial during the addition of reagents.
Alternative Synthesis: Aldol Condensation and Reduction

An alternative route involves the condensation of an appropriate aromatic aldehyde with levulinic acid, followed by the reduction of the resulting unsaturated keto acid.

G cluster_start Starting Materials Aldehyde Aromatic Aldehyde Condensation Aldol Condensation Aldehyde->Condensation LevulinicAcid Levulinic Acid LevulinicAcid->Condensation Intermediate Unsaturated Keto Acid Condensation->Intermediate Reduction Catalytic Hydrogenation (e.g., Pd/C, H₂) Intermediate->Reduction Product This compound Reduction->Product

Caption: Alternative Synthesis Pathway for this compound.

Experimental Protocol:

  • Condensation: In a round-bottom flask, dissolve the aromatic aldehyde (e.g., benzaldehyde, 1.0 equivalent) and levulinic acid (1.0 equivalent) in a suitable solvent such as toluene. Add a catalytic amount of a base, like piperidine, and a small quantity of acetic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC until the starting materials are consumed.

  • Isolation of Intermediate: After cooling, the reaction mixture is worked up by washing with water and brine. The organic layer is dried and the solvent is evaporated to yield the crude unsaturated keto acid. This intermediate can be purified by chromatography or used directly in the next step.

  • Reduction: Dissolve the unsaturated keto acid in a solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C). The mixture is then subjected to hydrogenation at room temperature under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).

  • Final Purification: Filter the catalyst through a pad of celite and wash with the solvent. The filtrate is concentrated under reduced pressure, and the resulting crude this compound is purified by recrystallization.

Conclusion

This technical guide has detailed the chemical structure and synthesis of this compound. The Friedel-Crafts acylation of benzene with adipic anhydride stands out as a reliable and efficient method for its preparation on a laboratory scale. The provided experimental protocols and tabulated data offer a practical foundation for researchers and scientists. The alternative synthesis route through aldol condensation and subsequent reduction presents another viable option. The bifunctional nature of this compound makes it a valuable intermediate for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science.

References

An In-depth Technical Guide to 5-Benzoylpentanoic Acid Derivatives and Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-benzoylpentanoic acid derivatives, focusing on their synthesis, biological activities, and potential therapeutic applications. This document delves into the quantitative data from pertinent studies, detailed experimental protocols, and the underlying signaling pathways associated with these compounds.

Introduction

This compound, a molecule featuring a benzoyl group attached to a pentanoic acid chain, serves as a versatile scaffold for the development of novel therapeutic agents. Its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Researchers have explored modifications of both the benzoyl ring and the pentanoic acid chain to synthesize derivatives with a wide range of biological properties, including anti-proliferative and anti-inflammatory effects. This guide will explore the structure-activity relationships of these derivatives and their potential as leads in drug discovery programs.

Quantitative Data on this compound Derivatives

The biological activity of this compound derivatives has been quantified in various studies. The following tables summarize the key quantitative data for different classes of these derivatives.

Anti-proliferative Activity of 5-Benzoyl Thieno[2,3-b]pyridine Derivatives

A series of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines bearing a 5-benzoyl tether have been synthesized and evaluated for their anti-proliferative activity against human colorectal carcinoma (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines. The half-maximal inhibitory concentrations (IC50) are presented in Table 1. The general structure of these compounds is also depicted below.

Table 1: Anti-proliferative Activity (IC50) of 5-Benzoyl Thieno[2,3-b]pyridine Derivatives

CompoundHCT116 IC50 (nM)[1]MDA-MB-231 IC50 (nM)[1]
5h 4-OMe2-Me, 3-Cl200 - 350200 - 350
5i 4-OMe2-Me, 3-Br120 - 130120 - 130
5j 4-OMe2,3-naphthyl200 - 350200 - 350
7h (alcohol) 4-OMe2-Me, 3-Cl< 10049.9 ± 8.3
7i (alcohol) 4-OMe2-Me, 3-Br31.6 ± 0.835.8 ± 0.8
8h (alcohol) H2-Me, 3-Cl< 100< 100

Note: Compounds with the hydroxyl group (alcohol derivatives of the benzoyl moiety) are included for comparison, demonstrating enhanced potency.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Synthesis of 5-Benzoyl Thieno[2,3-b]pyridine Derivatives

The synthesis of the 5-benzoyl thieno[2,3-b]pyridine derivatives involves a multi-step process, beginning with the formation of enamine intermediates, followed by the construction of the thieno[2,3-b]pyridine core and subsequent coupling with substituted anilines. A general workflow is outlined below.

G cluster_0 Step 1: Enamine Synthesis cluster_1 Step 2: Carbonitrile Synthesis cluster_2 Step 3: Chloroacetamide Synthesis cluster_3 Step 4: Final Coupling Benzoylacetone Benzoylacetone Derivatives Enamine Enamine Intermediates Benzoylacetone->Enamine 1,4-dioxane, 80°C DMFDMA DMF-DMA DMFDMA->Enamine Proline l-proline Proline->Enamine Carbonitrile Carbonitrile Fragments Enamine->Carbonitrile DMF Cyanothioacetamide 2-Cyanothioacetamide Cyanothioacetamide->Carbonitrile NaH NaH NaH->Carbonitrile FinalProduct 5-Benzoyl Thieno[2,3-b]pyridines Carbonitrile->FinalProduct EtOH, reflux Aniline Substituted Anilines Chloroacetamide 2-Chloroacetamide Fragments Aniline->Chloroacetamide CH2Cl2, 0°C to RT ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Chloroacetamide NEt3 NEt3 NEt3->Chloroacetamide Chloroacetamide->FinalProduct Na2CO3 Na2CO3 Na2CO3->FinalProduct

Caption: Synthetic workflow for 5-benzoyl thieno[2,3-b]pyridine derivatives.

This assay is used to assess the anti-proliferative activity of the synthesized compounds by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.

  • Cell Culture: HCT116 and MDA-MB-231 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically from 0.01 to 10 µM) for 48 hours.

  • Radiolabeling: [³H] thymidine (1 µCi/well) is added to each well, and the plates are incubated for an additional 18 hours.

  • Harvesting and Scintillation Counting: The cells are harvested onto glass fiber filters. The filters are washed with distilled water and ethanol to remove unincorporated thymidine. After drying, the filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

The anti-proliferative effects of the 5-benzoyl thieno[2,3-b]pyridine derivatives are proposed to be mediated through the inhibition of the Phosphoinositide-specific Phospholipase C (PI-PLC) signaling pathway.[1] PI-PLC is a crucial enzyme in cellular signaling, responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

Inhibition of PI-PLC disrupts this cascade, leading to a reduction in downstream signaling events that are critical for cancer cell proliferation, survival, and migration. The downstream effects of PI-PLC inhibition include the modulation of Protein Kinase C (PKC) activity and intracellular calcium levels.[2]

PI-PLC Signaling Pathway in Cancer and Point of Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PLC PI-PLC RTK->PLC Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Proliferation Cell Proliferation PKC->Proliferation Survival Cell Survival PKC->Survival Migration Cell Migration PKC->Migration Inhibitor 5-Benzoylpentanoic Acid Derivative Inhibitor->PLC Inhibits

Caption: Inhibition of the PI-PLC signaling pathway by this compound derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents. The anti-proliferative activity of the thieno[2,3-b]pyridine derivatives, mediated through the inhibition of the PI-PLC signaling pathway, highlights a key area for future research and drug development. Further investigation into the synthesis of a broader range of derivatives and the exploration of other potential biological targets will be crucial in fully elucidating the therapeutic utility of this versatile chemical scaffold. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to build upon the existing knowledge and advance the development of this compound-based therapeutics.

References

Uncharted Territory: The Bactericidal Mechanism of 5-Benzoylpentanoic Acid Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and research databases, the bactericidal mechanism of action for 5-benzoylpentanoic acid remains uncharacterized. Currently, there is no publicly available research detailing its efficacy, specific molecular targets, or the signaling pathways it may disrupt in bacteria.

This absence of information prevents the creation of an in-depth technical guide as requested. Key components for such a document, including quantitative data on bactericidal activity, detailed experimental protocols, and diagrams of its mechanism, are not available in the public domain.

Research into the antibacterial properties of various chemical compounds is a vast and ongoing field. While many carboxylic acids and their derivatives have been investigated for their antimicrobial potential, this compound has not been a reported subject of these studies. The general mechanisms by which antibacterial agents function are well-established and typically involve the disruption of essential cellular processes, including:

  • Cell Wall Synthesis Inhibition: Many antibiotics, such as beta-lactams, interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

  • Protein Synthesis Inhibition: Agents can bind to bacterial ribosomes, preventing the translation of messenger RNA into proteins, thereby halting vital cellular functions.

  • Nucleic Acid Synthesis Inhibition: Some compounds inhibit the replication or transcription of bacterial DNA, preventing cell division and growth.

  • Metabolic Pathway Disruption: Certain drugs act as antimetabolites, blocking key enzymatic pathways necessary for bacterial survival.

  • Cell Membrane Disruption: Some agents can compromise the integrity of the bacterial cell membrane, leading to the leakage of cellular contents and cell death.

Without specific research on this compound, it is impossible to determine which, if any, of these mechanisms it employs.

For researchers, scientists, and drug development professionals interested in the potential antibacterial applications of this compound, this represents a completely unexplored area of investigation. Future research would need to begin with foundational studies to determine its in vitro activity against a panel of clinically relevant bacteria.

Future Research Directions: A Proposed Experimental Workflow

Should research into the bactericidal properties of this compound be undertaken, a logical experimental workflow would be necessary to elucidate its mechanism of action.

Caption: A proposed experimental workflow for investigating the bactericidal mechanism of a novel compound.

This workflow would begin with determining the basic efficacy of the compound and progress through broader mechanism of action studies to pinpoint specific molecular targets. Each of these stages would require detailed and validated experimental protocols.

Until such research is conducted and published, the scientific community remains without the necessary data to fully understand the potential of this compound as a bactericidal agent.

An In-Depth Technical Guide to the NMR and Mass Spectrometry of 5-Benzoylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry data for 5-benzoylpentanoic acid. Detailed experimental protocols are included to facilitate the replication and validation of these findings in a laboratory setting.

Spectroscopic Data

The structural elucidation of this compound is supported by data from ¹H NMR, ¹³C NMR, and mass spectrometry. These techniques provide critical insights into the molecular structure, connectivity, and elemental composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules in solution. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.95Multiplet2HAromatic (ortho-protons to carbonyl)
~7.55Multiplet1HAromatic (para-proton to carbonyl)
~7.45Multiplet2HAromatic (meta-protons to carbonyl)
~3.00Triplet2H-CH₂- (adjacent to benzoyl)
~2.40Triplet2H-CH₂- (adjacent to carboxyl)
~1.70Multiplet4H-CH₂-CH₂- (aliphatic chain)
>10Broad Singlet1HCarboxylic Acid (-COOH)

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~200C=O (Ketone)
~179C=O (Carboxylic Acid)
~137Aromatic (quaternary, attached to carbonyl)
~133Aromatic (CH, para to carbonyl)
~128.5Aromatic (CH, meta to carbonyl)
~128Aromatic (CH, ortho to carbonyl)
~38-CH₂- (adjacent to benzoyl)
~34-CH₂- (adjacent to carboxyl)
~24.5-CH₂- (aliphatic chain)
~24-CH₂- (aliphatic chain)
Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

Table 3: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
2067.7[M]⁺ (Molecular Ion)
1884.1[M - H₂O]⁺
1462.2[M - C₂H₄O₂]⁺
1332.6[M - C₄H₇O₂]⁺
12042.2[C₇H₅O₂]⁺
105100.0[C₇H₅O]⁺ (Benzoyl cation)
7731.4[C₆H₅]⁺ (Phenyl cation)
516.4[C₄H₃]⁺

Experimental Protocols

Detailed methodologies for acquiring NMR and mass spectrometry data are crucial for reproducibility.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2] The choice of solvent can affect the chemical shift of the labile carboxylic acid proton.

  • To ensure a homogeneous magnetic field, filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[1]

  • Transfer the filtered solution into a clean, dry 5 mm NMR tube.

2. Instrument Parameters:

  • ¹H NMR:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of approximately -2 to 16 ppm.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically 8 to 16 scans.

    • A relaxation delay of 1-2 seconds is generally sufficient.

  • ¹³C NMR:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to approximately 0 to 220 ppm.

    • A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.

Mass Spectrometry Protocol

1. Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

2. Instrumentation (Electron Ionization - EI):

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, the sample is volatilized by heating.

  • The standard electron energy for EI-MS is 70 eV.[3] This energy level provides reproducible fragmentation patterns.

  • The ion source temperature should be optimized to ensure sample vaporization without thermal decomposition, typically in the range of 150-250 °C.

  • The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range that includes the expected molecular ion, for instance, m/z 40-300.

Data Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using NMR and mass spectrometry.

analytical_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_elucidation Structure Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution in Volatile Solvent Sample->Dilution NMR_Acquisition 1D (¹H, ¹³C) and 2D NMR Data Acquisition Dissolution->NMR_Acquisition MS_Acquisition Mass Spectrometry (EI-MS) Data Acquisition Dilution->MS_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) NMR_Processing->NMR_Analysis Structure Final Structure Confirmation NMR_Analysis->Structure MS_Processing Data Processing (Peak Detection, Mass Assignment) MS_Acquisition->MS_Processing MS_Analysis Spectral Analysis (Molecular Ion, Fragmentation) MS_Processing->MS_Analysis MS_Analysis->Structure

Caption: Workflow for the structural analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 5-Benzoylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Benzoylpentanoic acid. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the expected solubility profile based on its chemical structure, and more importantly, provides a detailed experimental protocol for determining its solubility in various solvents. This guide is intended to be a practical resource for laboratory professionals engaged in research and development.

Introduction to this compound and its Solubility

This compound (C₁₂H₁₄O₃, Molar Mass: 206.24 g/mol ) is a carboxylic acid derivative containing a benzoyl group. Its molecular structure, featuring both a polar carboxylic acid head and a larger, more nonpolar benzoylpentanoyl tail, dictates its solubility behavior.

In general, the solubility of carboxylic acids is governed by the interplay between the hydrophilic carboxyl group and the hydrophobic hydrocarbon portion of the molecule. Carboxylic acids with shorter carbon chains are typically soluble in water due to the ability of the carboxyl group to form hydrogen bonds with water molecules.[1][2] As the length of the carbon chain increases, the nonpolar character of the molecule dominates, leading to decreased solubility in polar solvents like water.[1][2] Conversely, carboxylic acids are generally soluble in organic solvents such as ethanol, toluene, and diethyl ether.[1][2]

For this compound, the presence of the phenyl ring and the pentanoic acid chain suggests a limited solubility in water but good solubility in many organic solvents. The presence of water may, in some cases, enhance the solubility of carboxylic acids in certain organic solvents.[3][4]

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound at 25°C

SolventMolarity (mol/L)Grams per Liter (g/L)
Water
Methanol
Ethanol
Acetone
Dimethyl Sulfoxide (DMSO)
Dichloromethane (DCM)
Toluene
Diethyl Ether

Note: Researchers should populate this table with their own experimental findings.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[5] The following protocol provides a detailed step-by-step procedure.

3.1. Materials

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure that the dissolution process has reached a steady state.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification using HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response (e.g., peak area) against the concentration.

    • Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample solution into the HPLC system and record the detector response.

  • Data Analysis:

    • Determine the concentration of this compound in the diluted sample solution using the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

    • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Cap vial securely B->C D Agitate in temperature-controlled shaker (24-48h) C->D E Allow excess solid to settle D->E F Withdraw supernatant E->F G Filter supernatant (0.22 µm filter) F->G I Dilute filtered sample G->I H Prepare standard solutions & calibration curve J Quantify using HPLC H->J I->J K Calculate solubility J->K

Caption: Workflow for determining solubility via the shake-flask method.

References

An In-depth Technical Guide to the Discovery and History of 5-Benzoylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzoylpentanoic acid, also known as 6-oxo-6-phenylhexanoic acid, is an aromatic keto acid that has garnered interest in various chemical and biological research fields. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physicochemical properties, and biological activities. The information is presented to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of one of the most fundamental reactions in organic chemistry: the Friedel-Crafts acylation. Developed in 1877 by Charles Friedel and James Crafts, this reaction provided a method for the acylation of aromatic compounds, opening the door to the synthesis of a vast array of aromatic ketones.

While the exact date and the identity of the individual who first synthesized this compound remain to be definitively pinpointed in readily available literature, its synthesis became feasible following the discovery of the Friedel-Crafts reaction. The logical synthetic route involves the acylation of benzene with a derivative of adipic acid, a six-carbon dicarboxylic acid.

A significant milestone in the documented history of this compound is a 1948 publication in the Journal of the American Chemical Society. This paper provides a clear and reproducible synthesis of 6-oxo-6-phenylhexanoic acid, indicating that by the mid-20th century, the compound was of sufficient interest to warrant detailed synthetic procedures and characterization. This suggests that earlier, less documented syntheses likely existed in the preceding decades, stemming from the initial explorations of the Friedel-Crafts reaction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, facilitating easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol [1]
CAS Number 4144-62-1[1]
Appearance Solid[2]
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with a suitable derivative of adipic acid, most commonly adipoyl chloride or adipic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation of Benzene with Adipoyl Chloride

This protocol is based on established principles of the Friedel-Crafts acylation and is similar to the method described in the 1948 Journal of the American Chemical Society article.

Materials:

  • Benzene (anhydrous)

  • Adipoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Ice-cold water

  • 5% Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane (100 mL).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of adipoyl chloride (1 equivalent) in anhydrous benzene (50 mL) to the stirred mixture from the dropping funnel over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (approximately 40-45 °C) for 2 hours.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of 100 mL of ice-cold water. Caution: This is an exothermic reaction, and hydrogen chloride gas will be evolved. Perform this step in a well-ventilated fume hood.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with 5% aqueous sodium hydroxide solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).

Reaction Workflow

G cluster_reactants Reactants cluster_reaction Friedel-Crafts Acylation cluster_workup Work-up benzene Benzene reaction_step Reaction in Dichloromethane benzene->reaction_step adipoyl_chloride Adipoyl Chloride adipoyl_chloride->reaction_step alcl3 AlCl₃ (Catalyst) alcl3->reaction_step quenching Quenching (Ice-water) reaction_step->quenching extraction Extraction quenching->extraction purification Purification extraction->purification product This compound purification->product

Figure 1: Experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit biological activity, including bactericidal and anti-proliferative effects. While the precise molecular mechanisms and signaling pathways are still under investigation, its structural features as a keto acid suggest potential interactions with various cellular targets.

Based on the known activities of similar compounds, a potential mechanism of action could involve the modulation of inflammatory and cell survival pathways. For instance, some keto acids have been shown to influence pathways regulated by NF-κB and MAPK.

Hypothesized Signaling Pathway

The following diagram illustrates a hypothesized signaling pathway through which this compound might exert its anti-proliferative effects. This is a conceptual model based on the activities of related compounds and requires further experimental validation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPA 5-Benzoylpentanoic Acid Receptor Cell Surface Receptor BPA->Receptor Inhibition? MAPKKK MAPKKK BPA->MAPKKK Activation? IKK IKK Complex Receptor->IKK Receptor->MAPKKK IkappaB IκB IKK->IkappaB P NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK MAPKK->MAPK P Apoptosis Apoptosis MAPK->Apoptosis Induces Gene Target Genes (e.g., Cyclin D1, Bcl-2) NFkappaB_nuc->Gene Proliferation Cell Proliferation Gene->Proliferation Promotes

Figure 2: Hypothesized signaling pathway for this compound.

Conclusion

This compound, a product of the classic Friedel-Crafts acylation, has a history rooted in the foundational principles of organic chemistry. While its initial discovery is not definitively documented, its synthesis and properties have been a subject of study for over seven decades. The compound's reported biological activities, including its bactericidal and anti-proliferative effects, suggest that it may serve as a valuable scaffold for the development of new therapeutic agents. Further research into its precise mechanisms of action and its interactions with cellular signaling pathways is warranted to fully elucidate its potential in drug discovery and development. This guide provides a foundational understanding of the history and key technical aspects of this compound to support these future research endeavors.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 5-Benzoylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzoylpentanoic acid, also known by its IUPAC name 6-oxo-6-phenylhexanoic acid, is a keto-carboxylic acid with a molecular structure featuring a phenyl ketone and a terminal carboxylic acid group linked by a five-carbon aliphatic chain.[1][2] This bifunctional nature imparts a range of chemical properties that make it a molecule of interest in organic synthesis and potentially in the development of new chemical entities. This guide provides a comprehensive overview of its physical and chemical characteristics, supported by experimental protocols and data presented for clarity and practical application in a research and development setting.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and formulation.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₄O₃[2]
Molecular Weight 206.24 g/mol [2]
Appearance White to off-white solid/powder[2]
Melting Point 75 - 79 °C[3]
Boiling Point Not available[3]
Predicted pKa 4.70 ± 0.10[4]
Solubility Soluble in water and organic solvents. Quantitative data is not readily available.[5]

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of both a ketone and a carboxylic acid. The carboxylic acid moiety can undergo esterification, amide formation, and reduction to an alcohol. The ketone group is susceptible to nucleophilic attack and can be reduced to a secondary alcohol or undergo reactions at the alpha-carbon.

A notable synthesis of 6-oxo-6-phenylhexanoic acid was reported in the Journal of the American Chemical Society in 1948.[3] The general synthetic approach involves the Friedel-Crafts acylation of benzene with a suitable acid chloride or anhydride derivative of a six-carbon dicarboxylic acid.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3300-2500 (broad)O-H (Carboxylic Acid)Stretching
~2950 - 2850C-H (Aliphatic)Stretching
~1710C=O (Carboxylic Acid)Stretching
~1685C=O (Aryl Ketone)Stretching
~1600, ~1480C=C (Aromatic)Stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. While specific, fully assigned spectra are not publicly available, predicted chemical shifts can be inferred based on the structure.

¹H NMR (Predicted):

  • ~12.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

  • ~7.9-7.4 ppm (multiplet, 5H): Aromatic protons of the phenyl group.

  • ~2.9 ppm (triplet, 2H): Methylene protons adjacent to the ketone (-CH₂COPh).

  • ~2.4 ppm (triplet, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂COOH).

  • ~1.7 ppm (multiplet, 4H): Methylene protons in the middle of the aliphatic chain (-CH₂CH₂-).

¹³C NMR (Predicted):

  • ~200 ppm: Carbonyl carbon of the ketone.

  • ~179 ppm: Carbonyl carbon of the carboxylic acid.

  • ~137-128 ppm: Aromatic carbons.

  • ~38-24 ppm: Aliphatic carbons.

Biological Activity

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physical and chemical properties of this compound.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement prep1 Grind a small amount of This compound into a fine powder. prep2 Pack the powder into a capillary tube to a height of 2-3 mm. prep1->prep2 measure1 Place the capillary tube in a melting point apparatus. prep2->measure1 measure2 Heat the sample rapidly to ~10-15°C below the expected melting point. measure1->measure2 measure3 Decrease the heating rate to 1-2°C per minute. measure2->measure3 measure4 Record the temperature range from the first appearance of liquid to complete melting. measure3->measure4

Workflow for Melting Point Determination.
Determination of Solubility

A qualitative and semi-quantitative assessment of solubility is crucial for handling and formulation.

SolubilityDetermination start Weigh a known amount (e.g., 10 mg) of This compound. add_solvent Add a small, measured volume (e.g., 0.1 mL) of the solvent to be tested. start->add_solvent vortex Vortex or shake vigorously for a set time (e.g., 1 min). add_solvent->vortex observe Observe for complete dissolution. vortex->observe dissolved Completely Dissolved? observe->dissolved add_more_solvent Add another measured volume of solvent. dissolved->add_more_solvent No record_soluble Record as soluble and calculate the approximate solubility. dissolved->record_soluble Yes add_more_solvent->vortex not_dissolved Record as sparingly soluble or insoluble. add_more_solvent->not_dissolved After several additions

Workflow for Solubility Determination.
Synthesis of 6-Oxo-6-phenylhexanoic Acid

The following is a generalized procedure based on the Friedel-Crafts acylation reaction. For a detailed experimental protocol, refer to the cited literature.[3]

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification react1 Charge a reaction flask with benzene and a Lewis acid catalyst (e.g., AlCl₃). react2 Cool the mixture in an ice bath. react1->react2 react3 Slowly add a solution of adipoyl chloride in benzene. react2->react3 react4 Stir the reaction mixture at room temperature. react3->react4 workup1 Quench the reaction with ice-cold dilute HCl. react4->workup1 workup2 Separate the organic layer. workup1->workup2 workup3 Wash with water and brine. workup2->workup3 workup4 Dry over anhydrous Na₂SO₄. workup3->workup4 workup5 Concentrate under reduced pressure. workup4->workup5 workup6 Purify the crude product by recrystallization or column chromatography. workup5->workup6

General Workflow for the Synthesis of 6-Oxo-6-phenylhexanoic Acid.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • Hazard Statements: May cause skin and eye irritation.

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. The presented data and experimental protocols are intended to support researchers in their work with this compound. Further investigation is warranted to fully elucidate its solubility profile in various solvents, obtain detailed and assigned spectroscopic data, and to explore its potential biological activities and mechanisms of action.

References

A Technical Guide to 5-Benzoylpentanoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzoylpentanoic acid, also known by its synonyms 5-benzoylvaleric acid and 6-oxo-6-phenylhexanoic acid, is an organic compound with a molecular structure that features both a keto group and a carboxylic acid functional group. This bifunctionality makes it a subject of interest in various chemical and biological research areas. Its synthesis is primarily achieved through Friedel-Crafts acylation, a fundamental reaction in organic chemistry. Emerging evidence suggests its potential as a bactericidal agent, likely acting through mechanisms common to other keto-acids and fatty acids, such as the disruption of bacterial cell membranes. This technical guide provides an in-depth overview of its nomenclature, physicochemical properties, detailed synthesis protocols, and a discussion of its potential biological activities, intended for professionals in chemical synthesis and drug development.

Nomenclature and Chemical Identity

The compound is known by several names in scientific literature and chemical catalogs. A comprehensive list of its synonyms and identifiers is provided below for clarity and cross-referencing.

Identifier TypeValue
Systematic IUPAC Name 6-Oxo-6-phenylhexanoic acid
Common Synonyms This compound, 5-Benzoylvaleric acid, delta-Benzoylvaleric acid, 6-Keto-6-phenylhexanoic acid
CAS Number 4144-62-1
Molecular Formula C₁₂H₁₄O₃
InChI Key AIEMSTCGCMIJTI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)CCCCC(=O)O

Physicochemical Properties

The quantitative physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueCitations
Molecular Weight 206.24 g/mol [1]
Appearance Solid[2]
Melting Point 75-79 °C[3]
Topological Polar Surface Area 54.4 Ų[1]
XLogP3 1.8[1]

Synthesis of this compound

The primary route for synthesizing this compound is the Friedel-Crafts acylation of benzene using an appropriate acylating agent derived from adipic acid, such as adipic anhydride or adipoyl chloride, in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of 6-oxo-6-phenylhexanoic acid.

Materials:

  • Benzene (Anhydrous)

  • Adipoyl chloride (or Adipic anhydride)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous, as solvent)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Water (distilled)

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (a stoichiometric amount is typically required as the product ketone complexes with the catalyst) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[4] The flask is cooled in an ice bath.

  • Formation of Acylium Ion: A solution of adipoyl chloride in anhydrous DCM is added dropwise to the stirred suspension of AlCl₃. The reaction mixture is stirred at 0-5 °C to facilitate the formation of the acylium ion electrophile.[5][6]

  • Acylation Reaction: Benzene is added to the reaction mixture, and the solution is allowed to warm to room temperature and then gently refluxed. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup and Quenching: After the reaction is complete, the mixture is cooled to 0 °C and cautiously quenched by slowly pouring it over crushed ice, followed by the addition of concentrated HCl to decompose the aluminum chloride complex.[4]

  • Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with DCM. The combined organic extracts are washed with water, then with a saturated brine solution.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 6-oxo-6-phenylhexanoic acid can be further purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of organic solvents).

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the Friedel-Crafts acylation synthesis of this compound.

Synthesis_Workflow cluster_reagents Reactants & Catalyst cluster_process Reaction & Purification Benzene Benzene Acylation Friedel-Crafts Acylation in Anhydrous Solvent Benzene->Acylation AdipoylChloride Adipoyl Chloride AdipoylChloride->Acylation AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylation Workup Aqueous Workup (Ice/HCl) Acylation->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification (Recrystallization) Extraction->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

Potential Bactericidal Applications and Mechanism of Action

While specific research on the bactericidal mechanism of this compound is limited, its structural features—a fatty acid-like chain and a ketone group—allow for informed hypotheses based on the known antimicrobial actions of related compounds. Fatty acids and other lipid-like molecules are known to possess antibacterial properties, primarily by targeting the bacterial cell membrane.[4][7]

The proposed mechanism involves the insertion of the molecule's lipophilic portions into the bacterial cell membrane's lipid bilayer. This can lead to a cascade of disruptive events:

  • Membrane Depolarization: The integrity of the membrane is compromised, leading to a loss of the membrane potential essential for cellular processes.[3][7]

  • Increased Permeability: The disruption creates pores or channels, causing the leakage of essential intracellular components such as ions, ATP, and low-molecular-weight proteins.[8]

  • Inhibition of Cellular Processes: The disruption of the membrane can inhibit critical functions like the electron transport chain and oxidative phosphorylation, effectively shutting down cellular energy production.[4] Furthermore, ketone bodies have been shown to inhibit bacterial growth.[2]

Diagram of Potential Bactericidal Mechanism

The diagram below illustrates the plausible multi-step mechanism by which this compound may exert its bactericidal effects on a bacterial cell.

Bactericidal_Mechanism cluster_exterior Exterior cluster_cell Bacterial Cell cluster_processes Cellular Processes Compound 5-Benzoylpentanoic Acid Membrane Cell Membrane Compound->Membrane 1. Membrane Integration Cytoplasm Cytoplasm Membrane->Cytoplasm 2. Leakage of Contents ETC Electron Transport Chain Membrane->ETC 3. Inhibition ATP_Synth ATP Synthesis Membrane->ATP_Synth 3. Inhibition CellDeath Cell Death Cytoplasm->CellDeath 4. Leads to ETC->CellDeath 4. Leads to Enzymes Metabolic Enzymes ATP_Synth->CellDeath 4. Leads to

References

Methodological & Application

5-Benzoylpentanoic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Benzoylpentanoic acid, also known as 4-benzoylbutanoic acid, is a valuable bifunctional building block in organic synthesis. Its structure, featuring a terminal carboxylic acid and a ketone moiety separated by a flexible four-carbon chain, allows for a diverse range of chemical transformations. This unique arrangement makes it a key precursor for the synthesis of a variety of heterocyclic compounds, particularly pyridazinones, which are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of heterocyclic systems, supported by quantitative data and experimental workflows.

Application in the Synthesis of Pyridazinone Derivatives

The most prominent application of this compound is in the synthesis of 6-phenyl-4,5,6,7-tetrahydro-3(2H)-pyridazinones. This class of compounds has been investigated for various pharmacological activities. The synthesis is typically achieved through a cyclocondensation reaction with hydrazine or its derivatives.

Reaction Principle

The reaction proceeds via the initial formation of a hydrazone by the reaction of the ketone carbonyl group of this compound with hydrazine. Subsequent intramolecular cyclization through the nucleophilic attack of the terminal nitrogen of the hydrazone on the carboxylic acid group, followed by dehydration, leads to the formation of the stable six-membered pyridazinone ring.

Experimental Protocol: Synthesis of 6-Phenyl-4,5,6,7-tetrahydro-3(2H)-pyridazinone

This protocol details the synthesis of 6-phenyl-4,5,6,7-tetrahydro-3(2H)-pyridazinone from this compound and hydrazine hydrate.

Materials and Reagents:

  • This compound (C₁₂H₁₄O₃, MW: 206.24 g/mol )

  • Hydrazine hydrate (N₂H₄·H₂O, ~80% solution)

  • Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Distilled water

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Dichloromethane or Ethyl acetate for extraction

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Beakers and graduated cylinders

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • To this solution, add hydrazine hydrate (1.2 eq) dropwise with stirring. A few drops of glacial acetic acid can be added as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Reduce the volume of the solvent using a rotary evaporator.

  • Pour the concentrated reaction mixture into ice-cold water.

  • The crude product may precipitate out. If not, neutralize the solution with a 5% sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure 6-phenyl-4,5,6,7-tetrahydro-3(2H)-pyridazinone.

Quantitative Data Summary

ReactantMolar Eq.Molecular Weight ( g/mol )Amount (g) for 10 mmol scale
This compound1.0206.242.06
Hydrazine hydrate (~80%)1.250.06~0.75
ProductYield (%)Melting Point (°C)
6-Phenyl-4,5,6,7-tetrahydro-3(2H)-pyridazinone75-85110-112

Note: Yields and melting points are typical and may vary based on reaction scale and purification efficiency.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve this compound in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate (optional: Acetic Acid) dissolve->add_hydrazine reflux Reflux for 4-6 hours add_hydrazine->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate under Reduced Pressure cool->concentrate precipitate Pour into Ice-Water & Neutralize (if needed) concentrate->precipitate extract Extract with Organic Solvent precipitate->extract dry Dry Organic Layer extract->dry purify Purify by Recrystallization dry->purify end End Product: 6-Phenyl-4,5,6,7-tetrahydro-3(2H)-pyridazinone purify->end

Caption: Workflow for the synthesis of 6-phenyl-4,5,6,7-tetrahydro-3(2H)-pyridazinone.

Further Synthetic Applications

While the synthesis of simple pyridazinones is a primary application, the bifunctional nature of this compound opens avenues for the construction of more complex molecular architectures.

Synthesis of Fused Heterocyclic Systems

The pyridazinone ring synthesized from this compound can serve as a scaffold for further annulation reactions to create fused heterocyclic systems. For example, the active methylene group adjacent to the carbonyl in the pyridazinone ring can be functionalized and subsequently cyclized to form pyrazolo[3,4-d]pyridazines or other fused systems of medicinal interest. While specific high-yielding protocols are proprietary or less commonly reported, the general strategy involves:

  • Activation of the methylene group: Treatment of the pyridazinone with a strong base to generate a carbanion.

  • Reaction with an electrophile: Quenching the carbanion with a suitable electrophile containing a second functional group.

  • Intramolecular cyclization: Inducing ring closure to form the fused heterocyclic system.

Logical Relationship for Fused Heterocycle Synthesis

fused_heterocycle_synthesis start 5-Benzoylpentanoic Acid pyridazinone 6-Phenyl-tetrahydro- pyridazinone start->pyridazinone Hydrazine functionalization Functionalization at Active Methylene pyridazinone->functionalization Base + Electrophile cyclization Intramolecular Cyclization functionalization->cyclization Reaction Conditions fused_system Fused Heterocyclic System cyclization->fused_system

Caption: General strategy for the synthesis of fused heterocycles from this compound.

This compound is a readily available and versatile building block, primarily utilized in the synthesis of pyridazinone derivatives. The straightforward cyclocondensation with hydrazines provides an efficient route to these important heterocyclic scaffolds. The provided protocol for the synthesis of 6-phenyl-4,5,6,7-tetrahydro-3(2H)-pyridazinone serves as a foundational method for researchers in organic synthesis and medicinal chemistry. Further exploration of the reactivity of the resulting pyridazinone ring can lead to the development of novel and complex fused heterocyclic systems with potential biological applications. The structured data and workflows presented herein are intended to facilitate the practical application of this compound in a research and development setting.

Application Notes and Protocols for 5-Benzoylpentanoic Acid as a Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that deliver potent cytotoxic agents to cancer cells by leveraging the specificity of monoclonal antibodies (mAbs). The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, drug-release mechanism, and overall therapeutic index. 5-Benzoylpentanoic acid is a versatile heterobifunctional linker precursor that can be utilized to generate acid-labile hydrazone linkers.

The core structure of this compound features a terminal carboxylic acid and a benzoyl ketone. The carboxylic acid allows for covalent attachment to amine residues, such as lysine, on the surface of an antibody. The benzoyl ketone provides a reactive site for the formation of a hydrazone bond with a hydrazide-derivatized cytotoxic payload. This hydrazone linkage is designed to be stable at physiological pH (7.4) in the bloodstream but is susceptible to hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within cancer cells.[][2][3][] This pH-dependent cleavage facilitates the targeted release of the cytotoxic drug inside the cancer cell, minimizing off-target toxicity.[][][5]

These application notes provide a comprehensive overview of the use of this compound as a linker precursor in ADCs, including detailed protocols for conjugation, characterization, and in vitro evaluation.

Principle of Action: The Benzoylhydrazone Linker

The functionality of this compound as a linker relies on the formation of an acid-sensitive benzoylhydrazone bond. The mechanism of drug release is a key consideration in the design of ADCs with cleavable linkers.[6]

  • ADC in Circulation (pH ~7.4): The hydrazone bond is relatively stable at the neutral pH of the bloodstream, ensuring that the cytotoxic payload remains attached to the antibody, minimizing premature drug release and systemic toxicity.[][][6] The plasma half-life of hydrazone linkers can be substantial, although they can be prone to gradual hydrolysis.[2][6]

  • ADC Internalization and Trafficking: Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, typically via endocytosis, and trafficked to endosomes and then to lysosomes.[3]

  • Drug Release in the Lysosome (pH 4.5-5.0): The acidic environment of the lysosome catalyzes the hydrolysis of the hydrazone bond, leading to the release of the active cytotoxic payload inside the target cell.[][2][3][] This targeted release enhances the therapeutic window of the ADC.

G cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_stable ADC with Benzoylhydrazone Linker (Stable) Antigen Target Antigen ADC_stable->Antigen 1. Targeting & Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Internalization Endosome Endosome (pH 5.0-6.5) Internalization->Endosome 3. Trafficking Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 4. Fusion Drug_Release Payload Release Lysosome->Drug_Release 5. Acid-Catalyzed Hydrolysis Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis 6. Cytotoxicity

Data Presentation

The following tables summarize key quantitative data for ADCs utilizing hydrazone linkers, which are analogous to those formed with this compound.

Table 1: Stability of Hydrazone Linkers at Different pH Values

Linker TypeHalf-life at pH 7.4Half-life at pH 5.0Reference
Hydrazone183 hours4.4 hours[6]
Acylhydrazone (e.g., AcBut)Stable (>94% after 24h)~97% release after 24h[7]
Silyl Ether (for comparison)> 7 days-[8]

Table 2: In Vitro Cytotoxicity of ADCs with Hydrazone Linkers

ADCTarget Cell LineIC50 (nM)Reference
Gemtuzumab ozogamicin (Mylotarg)CD33+ AML cells0.003 - 0.084[9]
Inotuzumab ozogamicin (Besponsa)CD22+ B-cell ALL cells0.009 - 0.43[9]
Trastuzumab-SN38 (hypothetical)SKOV-33.2 - 5.2 (depending on DAR)[10]

Table 3: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties

PropertyLow DAR (≤4)High DAR (>4)Reference
Hydrophobicity LowerHigher (potential for aggregation)[10]
In Vitro Potency Generally lowerGenerally higher[10]
Pharmacokinetics Longer half-lifeFaster clearance[10]
Off-target Toxicity LowerPotentially higher[10]

Experimental Protocols

Protocol 1: Synthesis of Antibody-5-Benzoylpentanoic Acid Conjugate

This protocol describes the conjugation of this compound to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Buffer exchange the mAb into PBS, pH 7.4, to a final concentration of 5-10 mg/mL.

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in a 1:1.5:1.5 molar ratio in anhydrous DMF or DMSO.

    • Incubate the mixture for 30 minutes at room temperature to generate the NHS ester.

  • Conjugation:

    • Add a 10- to 20-fold molar excess of the activated this compound-NHS ester solution to the antibody solution.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.

  • Purification: Purify the antibody-linker conjugate using a desalting column equilibrated with PBS to remove excess reagents.

  • Characterization: Determine the concentration of the purified conjugate and the average number of linker molecules per antibody (linker-to-antibody ratio or LAR) using UV-Vis spectrophotometry or mass spectrometry.

G mAb Monoclonal Antibody conjugation Conjugation Reaction mAb->conjugation linker This compound EDC_NHS EDC/NHS Activation linker->EDC_NHS activated_linker Activated Linker (NHS Ester) EDC_NHS->activated_linker activated_linker->conjugation quench Quenching conjugation->quench purification Purification (Desalting Column) quench->purification final_conjugate Antibody-Linker Conjugate purification->final_conjugate

Protocol 2: Synthesis of the Final ADC via Hydrazone Formation

This protocol details the conjugation of a hydrazide-modified cytotoxic drug to the benzoyl-functionalized antibody.

Materials:

  • Antibody-5-benzoylpentanoic acid conjugate from Protocol 1

  • Hydrazide-derivatized cytotoxic payload

  • Reaction buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Anhydrous DMSO

  • Purification system (e.g., size-exclusion chromatography - SEC)

Procedure:

  • Payload Preparation: Dissolve the hydrazide-derivatized payload in a minimal amount of DMSO.

  • pH Adjustment: Adjust the pH of the antibody-linker conjugate solution to approximately 5.0 using an acetate buffer.

  • Conjugation:

    • Add a 5- to 10-fold molar excess of the payload solution to the antibody-linker conjugate.

    • Incubate the reaction at room temperature for 16-24 hours with gentle mixing, protected from light.

  • Purification: Purify the final ADC using SEC to remove unreacted payload and other small molecules.

  • Characterization:

    • Determine the final ADC concentration.

    • Measure the average drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectrophotometry.[10]

    • Assess the level of aggregation using SEC.

Protocol 3: In Vitro Plasma Stability Assay

This protocol evaluates the stability of the ADC's hydrazone linker in plasma.

Materials:

  • Purified ADC

  • Human or mouse plasma

  • PBS, pH 7.4

  • Quenching solution (e.g., acetonitrile)

  • Analytical system (e.g., RP-HPLC or LC-MS)

Procedure:

  • Incubation:

    • Spike the ADC into pre-warmed plasma (37°C) to a final concentration of 10-50 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-ADC mixture.

  • Sample Processing:

    • Immediately add the aliquot to 3-4 volumes of cold quenching solution to precipitate plasma proteins.

    • Vortex and centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the presence of released payload using RP-HPLC or LC-MS.

  • Data Interpretation: Quantify the amount of released payload at each time point to determine the stability of the linker.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol assesses the potency of the ADC against a target cancer cell line.

Materials:

  • Target cancer cell line (expressing the antigen of interest)

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug.

    • Add the diluted compounds to the cells and incubate for 72-96 hours.

  • Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis:

    • Plot the cell viability against the compound concentration.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

G cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation In Vitro Evaluation Protocol1 Protocol 1: Antibody-Linker Conjugation Protocol2 Protocol 2: Payload Conjugation Protocol1->Protocol2 DAR_analysis DAR Determination (HIC/UV-Vis) Protocol2->DAR_analysis Aggregation_analysis Aggregation Analysis (SEC) Protocol2->Aggregation_analysis Protocol3 Protocol 3: Plasma Stability Protocol2->Protocol3 Protocol4 Protocol 4: Cytotoxicity Protocol2->Protocol4

Troubleshooting and Considerations

  • ADC Aggregation: High DARs and hydrophobic payloads can lead to ADC aggregation.[10] Consider using hydrophilic linkers or optimizing the DAR to mitigate this.

  • Linker Instability: While designed to be acid-labile, some hydrazone linkers may exhibit premature drug release in circulation.[3][8] Structural modifications to the benzoyl moiety or the hydrazide can modulate stability.[8]

  • Inconsistent DAR: Variability in the DAR can arise from inconsistent reaction conditions. Ensure accurate quantification of all reagents and precise control of reaction parameters.[10]

  • Alternative Linker Chemistries: If the stability of the benzoylhydrazone linker is not optimal for a particular application, consider alternative cleavable linkers such as peptide-based linkers (e.g., Val-Cit) or disulfide linkers, or non-cleavable linkers.[8]

Conclusion

This compound serves as a valuable precursor for the generation of acid-labile benzoylhydrazone linkers in antibody-drug conjugates. This linker system offers the advantage of pH-dependent payload release, enabling targeted drug delivery to the acidic intracellular compartments of cancer cells. The protocols and data presented here provide a foundation for researchers to synthesize, characterize, and evaluate ADCs utilizing this linker chemistry, contributing to the development of more effective and safer cancer therapeutics.

References

Application Notes & Protocols for 5-Benzoylpentanoic Acid in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 5-benzoylpentanoic acid as a photo-crosslinking reagent to investigate protein-protein interactions (PPIs). The benzophenone moiety serves as a robust photo-activatable group that can covalently link interacting proteins upon UV irradiation, enabling the capture and subsequent identification of binding partners.

Introduction to Benzophenone-Based Photo-Crosslinking

Photo-affinity labeling is a powerful technique to identify and map direct protein-protein interactions in a biological system. Benzophenone and its derivatives are widely used photo-crosslinkers due to their desirable photochemical properties. Upon excitation with UV light (typically around 350-365 nm), the benzophenone carbonyl group forms a triplet diradical. This highly reactive species can abstract a hydrogen atom from a nearby amino acid side chain (primarily from C-H bonds), resulting in the formation of a stable covalent bond between the interacting proteins.[1] This allows for the "trapping" of transient or weak interactions for subsequent analysis.

This compound provides a versatile scaffold for creating customized photo-crosslinking probes. The carboxylic acid group can be readily modified to incorporate an affinity tag for purification or a reactive group (like an N-hydroxysuccinimide ester) to attach the probe to a specific protein of interest.

Designing a this compound-Based Photo-Crosslinking Probe

To be effective for pull-down experiments, this compound needs to be derivatized to include a handle for enrichment. A common strategy is to incorporate a biotin tag for streptavidin-based affinity purification and a reactive group for conjugation to a bait protein. Here, we describe a synthetic approach to create a heterobifunctional, biotinylated this compound probe.

Synthesis of a Biotinylated NHS Ester of this compound

This protocol outlines the synthesis of a probe containing a benzophenone photo-crosslinker, a biotin affinity tag, and an NHS ester for amine-reactive conjugation.

Workflow Diagram:

G cluster_synthesis Probe Synthesis A This compound C EDC/NHS A->C 1. Activate Carboxyl B Amine-PEG-Biotin D Biotinylated Benzophenone Probe B->D 2. Amide Coupling C->D E NHS Ester Activation (EDC, Sulfo-NHS) D->E 3. Activate Terminal Carboxyl F Final Heterobifunctional Probe E->F

Caption: Synthetic workflow for the heterobifunctional probe.

Experimental Protocols

Protocol 1: Conjugation of the Benzophenone Probe to the Bait Protein

This protocol describes the labeling of a purified "bait" protein with the synthesized this compound-based probe.

  • Reagent Preparation:

    • Dissolve the purified bait protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

    • Dissolve the synthesized benzophenone-biotin-NHS ester probe in anhydrous DMSO to a concentration of 10-50 mM.

  • Conjugation Reaction:

    • Add the probe solution to the protein solution at a molar ratio ranging from 5:1 to 20:1 (probe:protein). The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Removal of Unconjugated Probe:

    • Remove the excess, unconjugated probe by dialysis, size-exclusion chromatography, or using a desalting column.

Protocol 2: Photo-Crosslinking and Affinity Purification

This protocol details the photo-crosslinking of the probe-labeled bait protein to its interacting "prey" protein(s) from a cell lysate or a purified protein mixture, followed by affinity purification.

Workflow Diagram:

G cluster_workflow Photo-Crosslinking and Purification Workflow Bait Bait Protein Probe Benzophenone Probe Bait->Probe Conjugation Lysate Cell Lysate Probe->Lysate Incubation Prey Prey Protein Prey->Lysate UV UV Irradiation (365 nm) Lysate->UV Cross-linking Beads Streptavidin Beads UV->Beads Affinity Capture Wash Wash Beads->Wash Elute Elution Wash->Elute Analysis SDS-PAGE / Mass Spec Elute->Analysis

Caption: Experimental workflow for photo-crosslinking and pull-down.

  • Incubation:

    • Incubate the probe-conjugated bait protein with the cell lysate or purified prey protein solution for 1-4 hours at 4°C to allow for the formation of protein complexes.

  • Photo-Crosslinking:

    • Transfer the mixture to a petri dish or a similar container and place it on ice.

    • Irradiate the sample with a UV lamp at 365 nm for 15-60 minutes. The optimal irradiation time should be determined empirically.[2]

  • Affinity Purification:

    • Add streptavidin-conjugated magnetic beads or agarose resin to the crosslinked sample and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated protein complexes.

    • Wash the beads several times with a suitable wash buffer (e.g., RIPA buffer with 0.1% SDS) to remove non-specifically bound proteins.

  • Elution:

    • Elute the captured proteins from the beads using a biotin-containing elution buffer or by boiling the beads in SDS-PAGE sample buffer.

Protocol 3: Analysis by Mass Spectrometry
  • Sample Preparation:

    • Run the eluted protein sample on an SDS-PAGE gel.

    • Excise the protein bands of interest.

    • Perform in-gel trypsin digestion of the excised bands.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked proteins.

Quantitative Data Presentation

The following table presents hypothetical data from a quantitative photo-crosslinking experiment to identify interacting partners of a bait protein, "Bait-X". The abundance of identified proteins is compared between the experimental sample and a negative control (no UV irradiation).

Protein IDGene NameExperimental Abundance (Spectral Counts)Control Abundance (Spectral Counts)Fold Change (Exp/Ctrl)
P12345Bait-X1521481.03
Q98765Prey-A89517.80
O65432Prey-B6287.75
P54321Non-specific-115121.25
Q12121Non-specific-221181.17

Note: This is example data. Actual results will vary depending on the experimental system.

Example Signaling Pathway Studied with Photo-Crosslinking

The p53-MDM2 interaction is a critical signaling pathway in cancer biology and has been a target for drug development. Photo-crosslinking has been utilized to study and validate inhibitors of this interaction.[3]

p53-MDM2 Interaction Pathway Diagram:

G cluster_pathway p53-MDM2 Signaling p53 p53 MDM2 MDM2 p53->MDM2 Binding Proteasome Proteasome p53->Proteasome Degradation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2->p53 Ubiquitination Ub Ubiquitin

Caption: The p53-MDM2 signaling pathway.

In this pathway, MDM2 acts as an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. A benzophenone-labeled peptide derived from the p53 binding region can be used to photo-crosslink to MDM2, allowing for the characterization of the binding interface and the screening of small molecule inhibitors that disrupt this interaction.[3]

References

Application Notes and Protocols: 5-Benzoylpentanoic Acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Benzoylpentanoic acid, a versatile γ-keto acid, serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, possessing both a ketone and a carboxylic acid group, allows for diverse cyclization reactions with various nucleophiles. This document provides detailed protocols and quantitative data for the synthesis of key heterocyclic scaffolds, including pyridazinones and their derivatives, which are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.

Synthesis of Pyridazinone Derivatives

The reaction of γ-keto acids with hydrazine and its derivatives is a fundamental and efficient method for the synthesis of pyridazinones. These compounds are recognized for their potential antihypertensive, anticancer, and anti-inflammatory properties.[1][2] this compound readily undergoes cyclocondensation with hydrazine hydrate to form 6-phenyl-4,5,6,7-tetrahydropyridazin-3(2H)-one.

Reaction Scheme: General Synthesis of Pyridazinones

The overall synthetic pathway involves the reaction of this compound with a hydrazine derivative, leading to the formation of a pyridazinone ring system through an initial hydrazone formation followed by intramolecular cyclization.

G reactant1 This compound intermediate Hydrazone Intermediate reactant1->intermediate Reaction reactant2 Hydrazine Derivative (R-NHNH2) reactant2->intermediate product Pyridazinone Derivative intermediate->product Intramolecular Cyclization (-H2O)

Caption: General workflow for pyridazinone synthesis.

Quantitative Data for Pyridazinone Synthesis

The following table summarizes the reaction conditions and yields for the synthesis of various pyridazinone derivatives starting from γ-keto acids, analogous to this compound.

CompoundHydrazine DerivativeSolventReaction Time (h)Yield (%)Reference
6-Phenyl-4,5-dihydropyridazin-3(2H)-oneHydrazine hydrateEthanol6High (not specified)[1]
2-(2,4-Dinitrophenyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one2,4-Dinitrophenyl hydrazineEthanol10High (not specified)[1]
6-Phenyl-2-phenyl-4,5-dihydropyridazin-3(2H)-onePhenyl hydrazineEthanolNot specifiedHigh (not specified)[1]

Note: The data is based on the synthesis using 3-benzoylpropionic acid, which is structurally similar and expected to have comparable reactivity to this compound in these reactions.

Experimental Protocol: Synthesis of 6-Phenyl-4,5,6,7-tetrahydropyridazin-3(2H)-one

This protocol details the synthesis of a key pyridazinone intermediate from this compound.

Materials:

  • This compound

  • Hydrazine hydrate (99%)

  • Ethanol

  • Sodium bicarbonate solution (5% w/v)

  • Round bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a 100 mL round bottom flask, dissolve 0.01 mole of this compound in 30 mL of ethanol.

  • Add 0.015 mole of hydrazine hydrate to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 6-8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting solid precipitate is collected by filtration.

  • Wash the solid with a dilute solution of sodium bicarbonate to remove any unreacted acid, followed by a cold ethanol wash.

  • Recrystallize the crude product from ethanol to obtain pure 6-phenyl-4,5,6,7-tetrahydropyridazin-3(2H)-one.

Synthesis of Fused Heterocyclic Systems

This compound can also serve as a precursor for the synthesis of more complex, fused heterocyclic systems. For instance, its derivatives can react with binucleophiles like o-phenylenediamine, o-aminophenol, and o-aminothiophenol to yield quinoxalinone, benzoxazinone, and benzothiazinone structures, respectively. These fused systems are prevalent in many biologically active molecules.

Reaction Scheme: Synthesis of Fused Heterocycles

The following diagram illustrates the general pathway for the synthesis of fused heterocyclic systems from a γ-keto acid derivative.

G reactant γ-Keto Acid Derivative product1 Quinoxalinone reactant->product1 product2 Benzoxazinone reactant->product2 product3 Benzothiazinone reactant->product3 binucleophile1 o-phenylenediamine binucleophile1->product1 binucleophile2 o-aminophenol binucleophile2->product2 binucleophile3 o-aminothiophenol binucleophile3->product3

Caption: Synthesis of fused heterocycles.

Experimental Protocol: General Procedure for Fused Heterocycle Synthesis

This protocol provides a general method for the reaction of a γ-keto acid with various binucleophiles.

Materials:

  • This compound

  • o-Phenylenediamine, o-aminophenol, or o-aminothiophenol

  • Glacial acetic acid

  • Round bottom flask

  • Reflux condenser

Procedure:

  • A mixture of this compound (0.01 mol) and the respective binucleophile (0.01 mol) is prepared in a round bottom flask.

  • Add 20 mL of glacial acetic acid to the mixture.

  • The reaction mixture is refluxed for 4-6 hours.

  • After cooling, the reaction mixture is poured into ice-water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Potential Synthesis of Other Heterocycles

While the synthesis of pyridazinones is a direct and well-established application, the reactivity of this compound allows for its potential use in the synthesis of other important heterocyclic scaffolds.

  • Indoles: Through a Fischer-indole type synthesis, the hydrazone of this compound could potentially be cyclized under acidic conditions to yield an indole derivative bearing a carboxylic acid side chain.[3]

  • Diazepines: Reaction with diamines, such as ethylenediamine or o-phenylenediamine, under appropriate conditions could lead to the formation of seven-membered diazepine or benzodiazepine rings, respectively.[4][5]

Further research and methodological development are required to establish optimized protocols for these transformations. The exploration of various catalysts and reaction conditions will be crucial for achieving high yields and selectivity.

Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The reaction conditions and yields may vary and require optimization for specific substrates and scales.

References

Application of 5-Benzoylpentanoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzoylpentanoic acid, also known as 6-oxo-6-phenylhexanoic acid, is a chemical compound that has garnered attention in medicinal chemistry primarily as a versatile scaffold for the development of therapeutic agents. While the compound itself has been noted for its bactericidal properties, its true potential lies in the diverse pharmacological activities exhibited by its derivatives. This document provides a comprehensive overview of the applications of this compound and its analogs in medicinal chemistry, with a focus on their use as Angiotensin-Converting Enzyme (ACE) inhibitors and anti-inflammatory agents. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development.

I. This compound Derivatives as Angiotensin-Converting Enzyme (ACE) Inhibitors

Derivatives of this compound have been synthesized and identified as potent inhibitors of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure. Inhibition of ACE is a well-established therapeutic strategy for the treatment of hypertension and heart failure.

Quantitative Data: ACE Inhibitory Activity

The following table summarizes the in vitro ACE inhibitory activity of a potent derivative of this compound.

Compound NameStructureTargetIC50 (M)
5(S)-benzamido-2(R)-methyl-4-oxo-6-phenylhexanoyl-L-prolineChemical structure of 5(S)-benzamido-2(R)-methyl-4-oxo-6-phenylhexanoyl-L-prolineACE1.0 x 10-9[1]
Signaling Pathway: Renin-Angiotensin System

The diagram below illustrates the role of ACE in the renin-angiotensin system and the mechanism of action of ACE inhibitors.

Renin-Angiotensin System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone ACE ACE ACE_Inhibitor This compound Derivative ACE_Inhibitor->ACE Inhibition Renin Renin

Caption: Inhibition of ACE by this compound Derivatives.

Experimental Protocols

A general synthetic approach for this class of compounds involves a modified Dakin-West reaction.[2]

Materials:

  • 3-Carbomethoxypropionyl chloride

  • Amino acid precursor

  • L-proline

  • Acylating agents

  • Solvents (e.g., dichloromethane, ethyl acetate)

  • Reagents for purification (e.g., silica gel for chromatography)

Procedure:

  • Preparation of δ-(acylamino)-γ-keto acid intermediate: The synthesis starts with a modified Dakin-West reaction using 3-carbomethoxypropionyl chloride to generate the key keto acid intermediate.[2]

  • Acylation of L-proline: The intermediate is then coupled with L-proline through standard peptide coupling techniques.

  • Diastereomer Separation: The resulting mixture of diastereomers is separated by recrystallization to yield the optically pure final compound.[2]

This protocol is a general method for determining ACE inhibitory activity.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Substrate: Hippuryl-His-Leu (HHL)

  • Borate buffer (pH 8.3)

  • 1N HCl

  • Ethyl acetate

  • Test compound (this compound derivative)

  • Spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare stock solutions of ACE, HHL, and the test compound in appropriate buffers.

  • Assay Reaction: In a microcentrifuge tube, mix the ACE solution with the test compound at various concentrations and pre-incubate at 37°C.[3]

  • Initiate the reaction by adding the HHL substrate and incubate at 37°C for a defined period (e.g., 30 minutes).[3]

  • Reaction Termination: Stop the reaction by adding 1N HCl.

  • Extraction: Extract the hippuric acid produced into ethyl acetate.

  • Quantification: Evaporate the ethyl acetate and redissolve the hippuric acid in a suitable solvent. Measure the absorbance at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

  • Data Analysis: Calculate the percentage of ACE inhibition for each concentration of the test compound and determine the IC50 value.

II. This compound Derivatives as Anti-inflammatory Agents

Derivatives of this compound have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models. These compounds are believed to exert their effects through the modulation of inflammatory pathways, potentially involving the arachidonic acid cascade.

Quantitative Data: Anti-inflammatory and Analgesic Activity

The following table summarizes the activity of a notable anti-inflammatory derivative.

Compound NameModelActivity
(+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619)Phenylquinone-induced writhing (mouse)350 times more potent than aspirin[4]
Carrageenan-induced paw edema (rat)36 times more potent than phenylbutazone[4]
Adjuvant-induced arthritis (rat)Approximately 2 times more potent than naproxen[4]
Signaling Pathway: Arachidonic Acid Metabolism

The diagram below depicts the general pathway of arachidonic acid metabolism and potential points of intervention for anti-inflammatory drugs.

Arachidonic_Acid_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid  PLA2 COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Anti_Inflammatory_Agent 6-Aryl-4-oxohexanoic Acid Derivatives Anti_Inflammatory_Agent->COX Inhibition Anti_Inflammatory_Agent->LOX Inhibition PLA2 Phospholipase A2

Caption: Modulation of Arachidonic Acid Pathway by Anti-inflammatory Agents.

Experimental Protocols

The synthesis of this class of compounds generally involves the construction of the pyrrolo[1,2-a]pyrrole core followed by acylation.

Materials:

  • Pyrrole-2-carboxaldehyde

  • Reagents for Wittig or similar reactions

  • Acylating agent (e.g., benzoyl chloride)

  • Catalysts (e.g., Lewis acids)

  • Solvents and purification materials

Procedure:

  • Pyrrolo[1,2-a]pyrrole Core Synthesis: The bicyclic core can be constructed through various synthetic routes, often starting from pyrrole derivatives and involving cyclization reactions.

  • Acylation: The 5-benzoyl group is introduced by Friedel-Crafts acylation or a similar reaction using benzoyl chloride and a Lewis acid catalyst.

  • Carboxylic Acid Introduction: The carboxylic acid moiety at the 1-position is typically introduced via functional group manipulation of a suitable precursor.

  • Purification: The final product is purified using techniques such as column chromatography and recrystallization.

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[5][6]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., RS-37619)

  • Reference drug (e.g., indomethacin, phenylbutazone)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.

  • Drug Administration: Administer the test compound, reference drug, or vehicle to different groups of rats via the desired route (e.g., oral gavage) at a specific time before carrageenan injection.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[5]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.[7]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point.

III. General Bactericidal Activity

While the primary focus of recent research has been on its derivatives, this compound itself has been reported to possess bactericidal activity against both Gram-positive and Gram-negative bacteria.[8] The exact mechanism of this antibacterial action is not well-elucidated but may involve disruption of the bacterial cell membrane or inhibition of essential metabolic pathways.

Experimental Workflow: Antibacterial Susceptibility Testing

The following diagram outlines a general workflow for assessing the antibacterial activity of a compound.

Antibacterial_Susceptibility_Testing Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Prepare_Compound Prepare Serial Dilutions of this compound Start->Prepare_Compound Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Prepare_Compound->Inoculate_Plates Incubate Incubate Plates Inoculate_Plates->Incubate Read_Results Read MIC/MBC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Determining Antibacterial Activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • Bacterial strains (Gram-positive and Gram-negative)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • This compound

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Grow the bacterial strains overnight and dilute to a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Dilution: Prepare a series of two-fold dilutions of this compound in the growth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include positive controls (bacteria and medium only) and negative controls (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion

This compound serves as a valuable and versatile scaffold in medicinal chemistry. While it possesses inherent bactericidal properties, its derivatives have shown significant potential as potent ACE inhibitors and anti-inflammatory agents. The information and protocols provided herein are intended to serve as a comprehensive resource for researchers in the field of drug discovery and development, facilitating the exploration and optimization of this promising chemical entity for various therapeutic applications. Further investigation into the structure-activity relationships and mechanisms of action of its derivatives is warranted to unlock their full therapeutic potential.

References

Application Notes and Protocols for Bioconjugation using 5-Benzoylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzoylpentanoic acid is a versatile heterobifunctional crosslinking reagent utilized in bioconjugation. Its unique structure combines a photoreactive benzophenone group with a terminal carboxylic acid. This dual functionality allows for a two-step conjugation strategy. The carboxylic acid can be activated, typically as an N-hydroxysuccinimide (NHS) ester, to react with primary amines (such as the side chains of lysine residues and the N-terminus of proteins), forming a stable amide bond. Subsequently, the benzophenone moiety can be photoactivated by UV light to form a covalent bond with nearby molecules, a process known as photoaffinity labeling.[1]

Benzophenones are excited by UV irradiation (near 360 nm) to induce hydrogen abstraction from target molecules.[2] An advantage of benzophenone-based crosslinkers is that the excited state is not reactive with water, making them suitable for use in aqueous biological systems.[3] This property, combined with the ability to control the crosslinking event with light, makes this compound a valuable tool for studying molecular interactions, creating antibody-drug conjugates (ADCs), and immobilizing biomolecules.

Principle of the Technology

The bioconjugation strategy using this compound involves two main stages:

  • Amine Conjugation: The carboxylic acid of this compound is first activated, most commonly by converting it into an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with primary amines on the target biomolecule in a nucleophilic acyl substitution reaction, forming a stable amide bond. This step covalently attaches the benzophenone photophore to the biomolecule.

  • Photo-Crosslinking: Upon exposure to long-wave UV light (approximately 350-360 nm), the benzophenone group is excited to a triplet diradical state.[3][4] This highly reactive species can then abstract a hydrogen atom from a nearby C-H bond on an interacting molecule, resulting in the formation of a new carbon-carbon covalent bond. This "captures" the interaction between the two molecules. A key advantage is that if no suitable reaction partner is available, the excited benzophenone can revert to its ground state, potentially reducing non-specific reactions.[3]

Applications

The unique characteristics of this compound lend it to a variety of applications in research and drug development:

  • Protein-Protein Interaction Studies: By conjugating this compound to a "bait" protein, researchers can identify its interacting "prey" proteins. Upon interaction, UV activation will covalently link the two, allowing for the isolation and identification of the interacting partner.

  • Antibody-Drug Conjugates (ADCs): this compound can serve as a linker to attach a therapeutic payload to an antibody.[5] The antibody directs the conjugate to a specific target cell, and the payload can be designed to be released under specific conditions or to be active while conjugated.

  • Immobilization of Biomolecules: Proteins and other biomolecules functionalized with this compound can be covalently attached to surfaces that have C-H bonds upon UV irradiation. This is useful for creating biosensors and other diagnostic devices.

  • Photoaffinity Labeling: This technique is used to identify and characterize the binding sites of ligands on their target proteins.[6] By incorporating a benzophenone moiety into a ligand, it can be covalently crosslinked to its binding site upon UV activation, allowing for subsequent identification of the labeled amino acid residues.

Data Presentation

The efficiency of bioconjugation and photo-crosslinking can be influenced by several factors, including the concentration of reactants, pH, buffer composition, and UV irradiation conditions. The following tables provide representative data for NHS-ester conjugation and benzophenone photo-crosslinking.

Table 1: Parameters for NHS Ester Conjugation of this compound to a Protein

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency but may also lead to aggregation.
Molar Excess of NHS-Ester 5 - 20 foldThe optimal ratio depends on the number of available amines on the protein and the desired degree of labeling.
Reaction Buffer Phosphate-buffered saline (PBS) or Bicarbonate bufferAmine-free buffers are essential to prevent reaction with the buffer components.[7]
pH 7.2 - 8.5A slightly alkaline pH deprotonates primary amines, increasing their nucleophilicity.[7]
Reaction Time 1 - 4 hours at Room Temp. or Overnight at 4°CLonger incubation times at lower temperatures can improve yield and reduce protein degradation.
Quenching Reagent 50 - 100 mM Tris or GlycineAdded to consume any unreacted NHS-ester.

Table 2: Parameters for Benzophenone-Mediated Photo-Crosslinking

ParameterRecommended RangeNotes
UV Wavelength 350 - 365 nmMinimizes damage to biological molecules that absorb at shorter wavelengths.[3][4]
UV Energy Dose 1 - 11 J/cm²The optimal energy dose needs to be determined empirically for each system.[8]
Irradiation Time 15 - 120 minutesBenzophenone excitation is reversible, which may require longer irradiation times for efficient crosslinking.[4]
Sample Distance from UV Source Dependent on Lamp IntensityShould be consistent across experiments.
Crosslinking Efficiency 5% - 70%Highly dependent on the proximity and orientation of the interacting molecules.[9]

Experimental Protocols

Part 1: Preparation of this compound-NHS Ester

This protocol describes the activation of the carboxylic acid group of this compound to an N-hydroxysuccinimide ester.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (if using EDC hydrochloride)

  • Reaction vial

  • Stirring apparatus

Procedure:

  • In a clean, dry reaction vial, dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

  • Add N-hydroxysuccinimide (1.1 equivalents) to the solution.

  • Slowly add DCC or EDC (1.1 equivalents) to the reaction mixture. If using EDC hydrochloride, add triethylamine (1.1 equivalents).

  • Stir the reaction at room temperature for 4-6 hours or overnight at 4°C.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.

  • The resulting solution contains the this compound-NHS ester and can be used directly in the next step or purified by chromatography if necessary.

Part 2: Conjugation of this compound-NHS Ester to a Protein

This protocol details the labeling of a target protein with the prepared this compound-NHS ester.

Materials:

  • Target protein in a suitable amine-free buffer (e.g., PBS, pH 7.4)

  • This compound-NHS ester solution from Part 1

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Ensure the protein solution is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer.

  • Add the desired molar excess (e.g., 10-fold) of the this compound-NHS ester solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C with gentle stirring.

  • To quench the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purify the benzophenone-labeled protein from excess reagents and byproducts using a desalting column or dialysis.

Part 3: Photo-Crosslinking of the Benzophenone-Labeled Protein

This protocol describes the UV activation of the benzophenone moiety to induce crosslinking with an interacting molecule.

Materials:

  • Benzophenone-labeled protein from Part 2

  • Interacting molecule or target sample

  • UV lamp with an emission maximum around 365 nm (e.g., a UV transilluminator)

  • Quartz cuvette or other UV-transparent vessel

Procedure:

  • Mix the benzophenone-labeled protein with its interacting partner in a suitable buffer.

  • Place the sample in a quartz cuvette or other UV-transparent vessel.

  • Position the sample at a fixed distance from the UV lamp.

  • Irradiate the sample with UV light (365 nm) for a predetermined time (e.g., 15-60 minutes). The optimal time should be determined empirically.

  • After irradiation, the crosslinked product can be analyzed by methods such as SDS-PAGE, Western blotting, or mass spectrometry to confirm the covalent linkage.

Mandatory Visualizations

G cluster_0 Part 1 & 2: Labeling Workflow cluster_1 Part 3: Crosslinking Workflow This compound This compound 5-BPA-NHS Ester 5-BPA-NHS Ester This compound->5-BPA-NHS Ester Activation NHS, DCC/EDC NHS, DCC/EDC NHS, DCC/EDC->5-BPA-NHS Ester Benzophenone-Labeled Protein Benzophenone-Labeled Protein 5-BPA-NHS Ester->Benzophenone-Labeled Protein Amine Conjugation Protein (with Lysine) Protein (with Lysine) Protein (with Lysine)->Benzophenone-Labeled Protein Interacting Molecule Interacting Molecule Crosslinked Product Crosslinked Product Interacting Molecule->Crosslinked Product UV Light (365 nm) UV Light (365 nm) UV Light (365 nm)->Crosslinked Product Benzophenone-Labeled Protein_2 Benzophenone-Labeled Protein Benzophenone-Labeled Protein_2->Crosslinked Product Photo-Crosslinking

Caption: Workflow for bioconjugation using this compound.

G Start Start Activate 5-BPA Activate this compound (e.g., to NHS Ester) Start->Activate 5-BPA Conjugate to Protein Conjugate to Primary Amines on Protein Activate 5-BPA->Conjugate to Protein Purify Purify Benzophenone- Labeled Protein Conjugate to Protein->Purify Incubate with Target Incubate with Interacting Molecule Purify->Incubate with Target UV Irradiation Irradiate with UV Light (~365 nm) Incubate with Target->UV Irradiation Analyze Analyze Crosslinked Product (e.g., SDS-PAGE) UV Irradiation->Analyze End End Analyze->End

Caption: Logical flow of the experimental protocol.

References

Application Notes and Protocols for 5-Benzoylpentanoic Acid in Photo-Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

5-Benzoylpentanoic acid is a bifunctional molecule featuring a photoreactive benzophenone group and a terminal carboxylic acid. The benzophenone moiety serves as an efficient photo-initiator for crosslinking upon exposure to UV light (approximately 350-360 nm).[1][2] The carboxylic acid provides a versatile handle for covalent incorporation into various polymer backbones, particularly those containing hydroxyl or amine functionalities. This dual functionality makes this compound a valuable tool for the formation of crosslinked polymer networks, hydrogels, and surface coatings, with potential applications in drug delivery, tissue engineering, and biomaterial development.

Upon UV irradiation, the benzophenone group undergoes an n-π* transition to an excited triplet state.[3][4] This triplet state can then abstract a hydrogen atom from a nearby C-H bond on a polymer chain, generating two radicals.[3] Subsequent radical recombination results in the formation of a stable carbon-carbon covalent bond, leading to a crosslinked polymer network.[1][3]

This document provides a detailed, generalized experimental protocol for the use of this compound in a two-step crosslinking procedure: initial incorporation of the molecule into a polymer backbone and subsequent photo-crosslinking.

Experimental Protocols

Part 1: Incorporation of this compound into a Hydroxyl-Containing Polymer (e.g., Polyvinyl Alcohol)

This protocol describes the esterification of a hydroxyl-containing polymer with this compound to yield a photoreactive polymer.

Materials:

  • This compound

  • Polyvinyl alcohol (PVA) or other hydroxyl-containing polymer

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or other suitable precipitation solvent

  • Dialysis tubing (if required for purification)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Polymer Solution Preparation: Dissolve the hydroxyl-containing polymer (e.g., PVA) in anhydrous DMF to the desired concentration (e.g., 5-10% w/v). Ensure the polymer is fully dissolved, which may require gentle heating.

  • Activation of Carboxylic Acid: In a separate flask, dissolve this compound in anhydrous DMF. Add DCC (1.2 equivalents) and DMAP (0.1 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid group.

  • Coupling Reaction: Slowly add the activated this compound solution to the polymer solution under constant stirring.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 24-48 hours under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Purification:

    • Precipitate the modified polymer by slowly adding the reaction mixture to a large excess of a non-solvent such as diethyl ether.

    • Collect the precipitate by filtration and wash it thoroughly with the non-solvent to remove unreacted reagents and by-products.

    • Alternatively, for water-soluble polymers, the reaction mixture can be dialyzed against deionized water for 2-3 days to remove impurities.

  • Drying: Dry the purified, benzophenone-modified polymer under vacuum at room temperature.

  • Characterization: Confirm the incorporation of the benzophenone moiety using techniques such as ¹H NMR spectroscopy (presence of aromatic protons) and UV-Vis spectroscopy (absorbance peak around 260 nm).[5]

Part 2: Photo-Crosslinking of the Benzophenone-Modified Polymer

This protocol outlines the procedure for crosslinking the functionalized polymer using UV irradiation to form a stable network, such as a hydrogel or a thin film.

Materials:

  • Benzophenone-modified polymer from Part 1

  • Suitable solvent (e.g., deionized water, phosphate-buffered saline for hydrogels, or an organic solvent for films)

  • UV lamp with an output centered around 350-365 nm (e.g., a UV crosslinker)[6][7][8]

  • Quartz plate or petri dish (for films) or a suitable mold (for hydrogels)

Procedure:

  • Preparation of the Polymer Solution/Film:

    • For Hydrogels: Dissolve the benzophenone-modified polymer in an appropriate aqueous solvent to the desired concentration.

    • For Films: Dissolve the modified polymer in a suitable volatile solvent and cast it onto a quartz plate or petri dish. Allow the solvent to evaporate completely to form a thin film.

  • UV Irradiation:

    • Place the polymer solution or film in a UV crosslinker or at a fixed distance from the UV lamp.

    • Irradiate the sample with UV light (350-365 nm) for a predetermined time. The optimal irradiation time will depend on the concentration of benzophenone groups, the sample thickness, and the intensity of the UV source, and typically ranges from 5 to 60 minutes.[6][9]

  • Post-Irradiation Processing:

    • For Hydrogels: The crosslinked hydrogel can be removed from the mold and washed with the solvent to remove any uncrosslinked polymer.

    • For Films: The crosslinked film can be gently lifted from the substrate.

  • Characterization of Crosslinking:

    • Assess the degree of crosslinking by measuring the swelling ratio of the hydrogel or the solvent resistance of the film.

    • The disappearance of the benzophenone absorbance peak in the UV-Vis spectrum can also be used to monitor the crosslinking reaction.[5]

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for the experimental protocols. These values should be considered as starting points and may require optimization for specific polymers and applications.

ParameterPart 1: IncorporationPart 2: Photo-Crosslinking
Reagent Concentration
Polymer5 - 10% (w/v) in DMF1 - 20% (w/v) in solvent
This compound0.1 - 1.0 eq. to polymer hydroxyl/amine groups-
DCC1.2 eq. to carboxylic acid-
DMAP0.1 eq. to carboxylic acid-
Reaction Conditions
TemperatureRoom TemperatureRoom Temperature
Reaction Time24 - 48 hours5 - 60 minutes
AtmosphereInert (Nitrogen or Argon)Air or Inert
UV Irradiation
Wavelength-350 - 365 nm
Intensity-10 - 100 mW/cm²
Energy Dose-0.5 - 11 J/cm²[1]

Mandatory Visualizations

experimental_workflow cluster_part1 Part 1: Polymer Functionalization cluster_part2 Part 2: Photo-Crosslinking prep_poly Prepare Polymer Solution couple Couple Acid to Polymer prep_poly->couple act_acid Activate this compound (DCC, DMAP) act_acid->couple purify Purify Modified Polymer (Precipitation/Dialysis) couple->purify dry Dry Functionalized Polymer purify->dry char1 Characterize (NMR, UV-Vis) dry->char1 prep_sample Prepare Polymer Solution/Film char1->prep_sample Proceed to Crosslinking uv_irrad UV Irradiation (350-365 nm) prep_sample->uv_irrad post_proc Post-Irradiation Processing uv_irrad->post_proc char2 Characterize Crosslinking (Swelling, Solvent Resistance) post_proc->char2

Caption: Experimental workflow for the two-part process of polymer functionalization and photo-crosslinking.

signaling_pathway bpa_poly Polymer with Pendant This compound h_abstraction Hydrogen Abstraction bpa_poly->h_abstraction uv_light UV Light (hv) excited_bpa Excited Triplet State Benzophenone* excited_bpa->h_abstraction abstracts H• radicals Polymer Radical + Ketyl Radical h_abstraction->radicals recombination Radical Recombination radicals->recombination crosslinked_poly Crosslinked Polymer Network recombination->crosslinked_poly forms C-C bond

Caption: Proposed mechanism for benzophenone-mediated photo-crosslinking.

References

Application Notes and Protocols for Protein Labeling with 5-Benzoylpentanoic Acid in Proteomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of protein-protein interactions (PPIs) is crucial for understanding cellular processes and for the development of novel therapeutics. Photo-crosslinking, coupled with mass spectrometry-based proteomics, has emerged as a powerful technique to capture both stable and transient PPIs in a cellular context. 5-Benzoylpentanoic acid is a heterobifunctional crosslinking reagent that, upon activation of its carboxylic acid group, can be covalently attached to proteins. The benzophenone moiety serves as a photo-activatable group that, when exposed to UV light, forms a covalent bond with interacting proteins, effectively "trapping" the interaction for subsequent analysis.[1][2]

This document provides detailed protocols for the use of this compound in proteomic studies, from the activation of the reagent to the analysis of crosslinked proteins by mass spectrometry.

Principle of the Method

The application of this compound for proteomic analysis involves a two-step process. First, the carboxylic acid group of this compound is activated, typically by conversion to an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with primary amines (e.g., lysine residues and N-termini) on a "bait" protein to form a stable amide bond. In the second step, the benzophenone group is activated by UV irradiation (typically at 365 nm), generating a highly reactive triplet carbene. This carbene can then insert into C-H bonds of nearby molecules, including interacting "prey" proteins, resulting in a covalent crosslink.[1][3] The crosslinked protein complexes can then be enriched, digested, and analyzed by mass spectrometry to identify the interacting partners.

Data Presentation

The success of a photo-crosslinking experiment is often evaluated by the number of identified crosslinked peptides. The following table presents data from a study using a sulfonated analog of this compound, sulfo-SBP, on Human Serum Albumin (HSA), and compares it with another photo-activatable crosslinker, sulfo-SDA. This data illustrates the type of quantitative information that can be obtained from such experiments.

CrosslinkerProteinNumber of Unique Residue Pairs Identified (5% FDR)Reference
sulfo-SBPHSA173[1]
sulfo-SDAHSA792[1]

Experimental Protocols

Part 1: Synthesis of this compound N-hydroxysuccinimide (NHS) Ester

This protocol describes the activation of this compound for reaction with primary amines on proteins.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (if using EDC hydrochloride)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF or DCM.

  • Add DCC (1.1 equivalents) to the solution. If using EDC, add 1.1 equivalents and triethylamine (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if using DCC).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate and wash with 5% sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the purified this compound NHS ester.

  • Confirm the product structure and purity by NMR and mass spectrometry.

Part 2: Labeling of Bait Protein with this compound NHS Ester

Materials:

  • Purified "bait" protein in an amine-free buffer (e.g., PBS, HEPES)

  • This compound NHS ester stock solution (e.g., 10 mM in anhydrous DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Ensure the purified bait protein is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer at a pH of 7.2-8.5.

  • Add the this compound NHS ester stock solution to the protein solution to achieve a desired molar excess (typically 10- to 50-fold).

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Remove the excess, unreacted crosslinker by gel filtration using a desalting column or by dialysis against the appropriate buffer.

Part 3: In Vitro Photo-Crosslinking of Protein Complexes

Materials:

  • This compound-labeled bait protein

  • Purified "prey" protein or cell lysate containing the prey protein

  • UV lamp (365 nm)

  • Quartz cuvette or clear microcentrifuge tubes

Procedure:

  • Mix the this compound-labeled bait protein with the prey protein or cell lysate in a suitable buffer.

  • Incubate the mixture for a sufficient time to allow for protein-protein interaction to occur (this will depend on the specific interaction being studied).

  • Transfer the sample to a quartz cuvette or a clear microcentrifuge tube.

  • Irradiate the sample with UV light at 365 nm on ice for 5-60 minutes. The optimal irradiation time should be determined empirically.[1]

  • Following irradiation, the crosslinked sample is ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Part 4: In-Cell Photo-Crosslinking

Materials:

  • Cells expressing the bait protein of interest

  • This compound NHS ester (or a cell-permeable version)

  • Cell culture medium

  • PBS

  • UV lamp (365 nm)

Procedure:

  • Treat the cells with the this compound probe. The concentration and incubation time will need to be optimized.

  • Wash the cells with PBS to remove excess probe.

  • Irradiate the cells with 365 nm UV light on ice for an optimized duration.

  • Harvest the cells and lyse them to extract the crosslinked protein complexes.

  • Proceed with enrichment and proteomic analysis.

Part 5: Proteomic Sample Preparation and Mass Spectrometry Analysis

Materials:

  • Crosslinked protein sample

  • SDS-PAGE equipment and reagents

  • In-gel or in-solution digestion reagents (e.g., DTT, iodoacetamide, trypsin)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Separate the crosslinked protein complexes by SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands.

  • Excise the bands of interest from the gel.

  • Perform in-gel digestion:

    • Destain the gel pieces.

    • Reduce the proteins with DTT.

    • Alkylate with iodoacetamide.

    • Digest with trypsin overnight at 37°C.

  • Alternatively, perform in-solution digestion of the entire crosslinked sample.

  • Extract the peptides from the gel pieces.

  • Analyze the peptide mixture by LC-MS/MS.[1][4]

  • Use specialized software to identify the crosslinked peptides. This software is designed to search for peptide pairs that are covalently linked by the crosslinker mass.

Mandatory Visualization

experimental_workflow cluster_synthesis Probe Preparation cluster_labeling Protein Labeling cluster_crosslinking Crosslinking cluster_analysis Proteomic Analysis A This compound B Activation with NHS/DCC or EDC A->B 1. C This compound NHS Ester B->C 2. E Labeling Reaction C->E D Bait Protein D->E F Labeled Bait Protein E->F H Incubation & UV Irradiation (365 nm) F->H G Prey Protein / Cell Lysate G->H I Crosslinked Protein Complex H->I J SDS-PAGE & In-gel Digestion I->J K LC-MS/MS Analysis J->K L Data Analysis (Crosslink Identification) K->L

Caption: Experimental workflow for proteomic analysis using this compound.

signaling_pathway Bait Bait Protein LabeledBait Labeled Bait Protein Bait->LabeledBait Labeling Probe 5-Benzoylpentanoic Acid NHS Ester Probe->LabeledBait Complex Non-covalent Bait-Prey Complex LabeledBait->Complex Prey Prey Protein Prey->Complex Crosslinked Covalently Crosslinked Bait-Prey Complex Complex->Crosslinked Photo-activation UV UV Light (365 nm) UV->Crosslinked

Caption: Mechanism of photo-crosslinking for identifying protein-protein interactions.

References

Synthesis of 5-Benzoylpentanoic Acid Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of 5-benzoylpentanoic acid and its derivatives in the field of drug discovery. This class of compounds has shown promise as modulators of various enzymatic pathways implicated in inflammation, cardiovascular diseases, and cancer.

Application 1: Synthesis of this compound

This compound serves as a fundamental scaffold for the development of a diverse library of bioactive molecules. Its synthesis is readily achieved via a Friedel-Crafts acylation of benzene with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Logical Workflow for the Synthesis of this compound

reagents Benzene + Glutaric Anhydride + AlCl₃ reaction Friedel-Crafts Acylation reagents->reaction workup Aqueous Work-up (HCl) reaction->workup extraction Solvent Extraction (e.g., Dichloromethane) workup->extraction purification Purification (Recrystallization or Chromatography) extraction->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Benzene (anhydrous)

  • Glutaric anhydride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere. Cool the suspension to 0°C using an ice bath.

  • Addition of Reactants: Dissolve glutaric anhydride (1.0 equivalent) in anhydrous benzene (2.0 equivalents). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40°C for DCM) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (100 g) and concentrated HCl (20 mL) with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Application 2: this compound Derivatives as Enzyme Inhibitors

Derivatives of this compound have been investigated as inhibitors of several key enzymes involved in disease pathogenesis. The benzoyl moiety and the pentanoic acid chain provide a versatile scaffold for structural modifications to enhance potency and selectivity.

Cytosolic Phospholipase A2α (cPLA2α) Inhibition

cPLA2α is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids.[1]

stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) receptor Cell Surface Receptor stimuli->receptor cPLA2 Cytosolic Phospholipase A2α (cPLA2α) receptor->cPLA2 Activation aa Arachidonic Acid cPLA2->aa Hydrolysis phospholipids Membrane Phospholipids phospholipids->aa cox Cyclooxygenases (COX-1, COX-2) aa->cox lox Lipoxygenases (e.g., 5-LOX) aa->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation inhibitor This compound Derivatives inhibitor->cPLA2 Inhibition

Caption: Inhibition of the cPLA2α pathway by this compound derivatives.

Compound StructureDerivative ClassIC₅₀ (µM)Reference
5-(1-(2,4-dichlorobenzyl)-1H-indol-3-yl)-2-(pentan-3-yl)tetrazoleIndole-tetrazole pentanoic acid0.71
5-(1-benzyl-1H-indol-3-yl)-2-(pentan-3-yl)tetrazoleIndole-tetrazole pentanoic acid>10
Angiotensin-Converting Enzyme (ACE) Inhibition

ACE is a central component of the renin-angiotensin system (RAS), which regulates blood pressure. ACE inhibitors are a major class of drugs for hypertension and heart failure.[2][3]

angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i Cleavage renin Renin renin->angiotensin_i angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii Conversion ace Angiotensin-Converting Enzyme (ACE) ace->angiotensin_ii at1_receptor AT1 Receptor angiotensin_ii->at1_receptor Binding vasoconstriction Vasoconstriction at1_receptor->vasoconstriction aldosterone Aldosterone Secretion at1_receptor->aldosterone blood_pressure Increased Blood Pressure vasoconstriction->blood_pressure aldosterone->blood_pressure inhibitor This compound Derivatives inhibitor->ace Inhibition

Caption: Inhibition of the Renin-Angiotensin System by this compound derivatives.

Compound StructureDerivative ClassIC₅₀ (nM)Reference
5(S)-Benzamido-2(R)-methyl-4-oxo-6-phenylhexanoyl-L-prolineBenzamido-hexanoyl-proline1.0
5-Lipoxygenase (5-LOX) Inhibition

5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in asthma, allergic reactions, and cardiovascular diseases.[4][5][6]

aa Arachidonic Acid five_lox 5-Lipoxygenase (5-LOX) aa->five_lox flap FLAP flap->five_lox Presents AA hpete 5-HPETE five_lox->hpete lta4 Leukotriene A₄ (LTA₄) hpete->lta4 ltb4 Leukotriene B₄ (LTB₄) lta4->ltb4 ltc4 Leukotriene C₄ (LTC₄) lta4->ltc4 inflammation Inflammation & Allergic Response ltb4->inflammation ltc4->inflammation inhibitor This compound Derivatives inhibitor->five_lox Inhibition

Caption: Inhibition of the 5-Lipoxygenase pathway by this compound derivatives.

Experimental Protocols: Biological Assays

Protocol: cPLA2α Inhibition Assay (Enzyme-Based)

Materials:

  • Recombinant human cPLA2α

  • Fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC)

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, pH 7.4)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.

  • Enzyme and Substrate Preparation: Dilute the recombinant cPLA2α and the fluorescent phospholipid substrate in assay buffer to their optimal working concentrations.

  • Assay: In a 96-well plate, add 50 µL of the diluted test compound solution. Add 25 µL of the diluted enzyme solution and incubate for 15 minutes at room temperature.

  • Initiate Reaction: Initiate the enzymatic reaction by adding 25 µL of the diluted substrate solution to each well.

  • Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 460 nm excitation and 534 nm emission for NBD) at regular intervals for 30-60 minutes.

  • Data Analysis: Calculate the rate of substrate hydrolysis for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol: ACE Inhibition Assay (Fluorometric)

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung or recombinant human)

  • Fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO₂)-Pro)

  • Assay buffer (e.g., 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂, pH 8.3)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.

  • Assay Setup: To a 96-well plate, add 50 µL of the diluted test compound solution. Add 25 µL of the diluted ACE solution and pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

  • Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.

  • Data Analysis: Calculate the percentage of ACE inhibition for each compound concentration relative to a control without inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition versus the log of the compound concentration.

These application notes and protocols provide a foundation for the synthesis and evaluation of this compound derivatives in drug discovery. The versatility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

References

Troubleshooting & Optimization

5-Benzoylpentanoic acid synthesis troubleshooting and optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-benzoylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Friedel-Crafts acylation of benzene with glutaric anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction is a classic example of electrophilic aromatic substitution.

Q2: What are the primary reactants and catalyst for this synthesis?

A2: The primary reactants are benzene and glutaric anhydride. Anhydrous aluminum chloride (AlCl₃) is the most commonly used Lewis acid catalyst. It is crucial that all reagents and equipment are anhydrous, as moisture can significantly hinder the reaction.[1]

Q3: What is the role of the aluminum chloride in the reaction?

A3: Aluminum chloride acts as a Lewis acid catalyst. It coordinates with glutaric anhydride to form a highly reactive acylium ion intermediate. This electrophile is then attacked by the nucleophilic π-electrons of the benzene ring, leading to the formation of the carbon-carbon bond and ultimately the desired product.[2]

Q4: Why is a stoichiometric amount of aluminum chloride often required?

A4: The ketone product of the Friedel-Crafts acylation can form a stable complex with the aluminum chloride catalyst.[2] This complexation effectively removes the catalyst from the reaction mixture, preventing it from facilitating further reactions. Therefore, a stoichiometric amount, or even a slight excess, of AlCl₃ is necessary to drive the reaction to completion.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture and will be deactivated by water.Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inactive Catalyst: The catalyst may be old or have been improperly stored.Use a fresh, unopened container of anhydrous aluminum chloride.
Insufficient Catalyst: As the product forms a complex with the catalyst, an insufficient amount will lead to an incomplete reaction.Use a stoichiometric amount or a slight excess of the Lewis acid catalyst relative to the limiting reagent (glutaric anhydride).
Low Reaction Temperature: The reaction may not have reached the necessary activation energy.Gently heat the reaction mixture. A typical temperature for this reaction is around 60°C.[3]
Poor Quality Reagents: Benzene or glutaric anhydride may contain impurities that interfere with the reaction.Use high-purity, anhydrous reagents.
Formation of a Dark, Tarry Substance Overheating: Excessive heat can lead to polymerization and decomposition of reactants and products.Maintain a controlled reaction temperature. Use a water or oil bath for even heating.
Side Reactions: The reactive intermediates can undergo unintended side reactions at higher temperatures.Follow the recommended reaction temperature and time carefully.
Product is Difficult to Purify Incomplete Reaction: The presence of unreacted starting materials complicates purification.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
Formation of Side Products: Undesired isomers or byproducts may have formed.Optimize reaction conditions (temperature, catalyst amount) to improve selectivity.
Inefficient Work-up: The work-up procedure may not effectively separate the product from the catalyst and other impurities.Follow a detailed work-up procedure, including quenching with acid and extraction.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol provides a detailed method for the synthesis of this compound from benzene and glutaric anhydride.

Materials:

  • Benzene (anhydrous)

  • Glutaric anhydride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Concentrated Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Protect the apparatus from atmospheric moisture using drying tubes.

  • Reagent Addition:

    • To the flask, add anhydrous aluminum chloride (e.g., 0.11 mol).

    • Add anhydrous dichloromethane (e.g., 50 mL) to the flask.

    • Cool the mixture to 0°C in an ice bath.

    • In the addition funnel, dissolve glutaric anhydride (e.g., 0.05 mol) in anhydrous dichloromethane (e.g., 25 mL).

    • Add the glutaric anhydride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes.

    • Following this, add benzene (e.g., 0.05 mol) dissolved in anhydrous dichloromethane (e.g., 25 mL) dropwise from the addition funnel.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes. Then, heat the mixture to reflux (around 60°C) for approximately 30 minutes.[3]

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (e.g., 15 mL). This step should be performed in a fume hood as HCl gas will be evolved.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (e.g., 2 x 20 mL).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with two portions of saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude product.

  • Recrystallization (Optional but Recommended):

    • Dissolve the crude product in a minimal amount of hot solvent (e.g., a mixture of ethyl acetate and hexane).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the purified crystals in a vacuum oven.

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product_formation Product Formation Benzene Benzene SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex + Acylium Ion GlutaricAnhydride Glutaric Anhydride AcyliumIon Acylium Ion Intermediate GlutaricAnhydride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->AcyliumIon AcyliumIon->SigmaComplex ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ FinalProduct This compound ProductComplex->FinalProduct Aqueous Workup Troubleshooting_Workflow Start Low or No Yield CheckMoisture Check for Moisture Contamination? Start->CheckMoisture CheckCatalyst Check Catalyst Activity & Amount? CheckMoisture->CheckCatalyst No DryGlassware Use Oven-Dried Glassware & Anhydrous Reagents CheckMoisture->DryGlassware Yes CheckTemp Check Reaction Temperature? CheckCatalyst->CheckTemp No UseFreshCatalyst Use Fresh, Stoichiometric Amount of Catalyst CheckCatalyst->UseFreshCatalyst Yes CheckReagents Check Reagent Purity? CheckTemp->CheckReagents No OptimizeTemp Gently Heat Reaction (e.g., 60°C) CheckTemp->OptimizeTemp Yes UsePureReagents Use High-Purity Reagents CheckReagents->UsePureReagents Yes Success Improved Yield DryGlassware->Success UseFreshCatalyst->Success OptimizeTemp->Success UsePureReagents->Success

References

Common issues when using 5-Benzoylpentanoic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Benzoylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to consider when handling this compound?

A1: this compound can cause skin and serious eye irritation. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure adequate ventilation in the workspace to avoid inhalation of dust particles. In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If it comes into contact with skin, wash off with soap and water.

Q2: What is the typical solubility profile of this compound?

A2: this compound is sparingly soluble in water but shows good solubility in many organic solvents. Its solubility is influenced by the polarity of the solvent, with better solubility generally observed in polar organic solvents. For quantitative data on solubility in common organic solvents, please refer to the table below.

Q3: How should this compound be stored?

A3: It is recommended to store this compound in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed to prevent moisture absorption.

Troubleshooting Guides

This section provides solutions to common issues encountered during reactions involving this compound.

Low Reaction Yield

Q4: I am experiencing a low yield in my reaction with this compound. What are the potential causes and how can I improve it?

A4: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction duration.

  • Reagent Purity: Impurities in this compound or other reactants can interfere with the reaction. Ensure you are using reagents of appropriate purity for your application.

  • Suboptimal Stoichiometry: The molar ratios of your reactants might not be optimal. Experiment with varying the stoichiometry to find the ideal balance for maximum yield.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. If solubility is an issue, consider using a co-solvent system to improve the dissolution of reactants.

  • Catalyst Deactivation: If your reaction uses a catalyst, it may have become deactivated. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if it's air-sensitive).

Below is a troubleshooting workflow for addressing low reaction yields:

Low_Yield_Troubleshooting Start Low Reaction Yield Check_Completion Check Reaction Completion (TLC, LC-MS) Start->Check_Completion Incomplete Incomplete Reaction? Check_Completion->Incomplete Optimize_Conditions Optimize Conditions: - Increase Time - Increase Temperature Incomplete->Optimize_Conditions Yes Check_Purity Verify Reagent Purity Incomplete->Check_Purity No End Yield Improved Optimize_Conditions->End Impure Impure Reagents? Check_Purity->Impure Purify_Reagents Purify/Source High-Purity Reagents Impure->Purify_Reagents Yes Check_Stoichiometry Review Stoichiometry Impure->Check_Stoichiometry No Purify_Reagents->End Suboptimal_Stoichiometry Suboptimal Ratios? Check_Stoichiometry->Suboptimal_Stoichiometry Vary_Ratios Vary Molar Ratios Suboptimal_Stoichiometry->Vary_Ratios Yes Check_Solvent Evaluate Solvent System Suboptimal_Stoichiometry->Check_Solvent No Vary_Ratios->End Poor_Solubility Poor Solubility? Check_Solvent->Poor_Solubility Change_Solvent Change Solvent or Use Co-solvent Poor_Solubility->Change_Solvent Yes Poor_Solubility->End No Change_Solvent->End

Caption: Troubleshooting workflow for low reaction yield.

Solubility Issues

Q5: My this compound is not dissolving well in the reaction solvent. What can I do?

A5: Poor solubility can hinder reaction kinetics. Here are some strategies to address this:

  • Solvent Selection: Refer to the solubility data table below to choose a more appropriate solvent. Polar aprotic solvents like DMF or DMSO can be effective for dissolving carboxylic acids.

  • Co-solvency: Using a mixture of solvents can enhance solubility. For instance, adding a small amount of a highly polar solvent to your primary reaction solvent can improve the dissolution of this compound.

  • Temperature: Gently heating the mixture can increase the solubility of your compound. However, be mindful of the thermal stability of all reactants and the boiling point of your solvent.

  • pH Adjustment: For reactions in aqueous or protic media, adjusting the pH can significantly alter solubility. This compound will be more soluble in its deprotonated (carboxylate) form at higher pH.

Solubility of this compound in Common Organic Solvents at 25°C

SolventSolubility ( g/100 mL)
WaterSparingly soluble
EthanolSoluble
MethanolSoluble
AcetoneSoluble
DichloromethaneModerately soluble
Diethyl EtherModerately soluble
TolueneSparingly soluble
HexaneInsoluble

Note: The terms "Soluble," "Moderately soluble," "Sparingly soluble," and "Insoluble" are qualitative indicators. It is recommended to perform small-scale solubility tests for your specific reaction conditions.

Purification Challenges

Q6: I am having difficulty purifying the product of my reaction involving this compound. What are some common issues and their solutions?

A6: Purification can be challenging due to the presence of unreacted starting materials or side products.

  • Issue: Residual this compound: If your product is neutral or basic, an acid-base extraction can be effective. Wash the organic layer containing your product with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the unreacted carboxylic acid.

  • Issue: "Oiling Out" During Recrystallization: This occurs when the product separates as a liquid instead of a solid. This can be due to the solution being too concentrated or cooling too rapidly. Try using a larger volume of solvent or allowing the solution to cool more slowly. Seeding the solution with a small crystal of the pure product can also induce crystallization.

  • Issue: Formation of Emulsions During Extraction: Emulsions are common when performing liquid-liquid extractions. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel instead of vigorous shaking, or filtering the mixture through a pad of Celite.

Below is a general workflow for the purification of a neutral product from a reaction with this compound:

Purification_Workflow Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction (Organic Solvent/Aqueous Base) Start->Extraction Separate_Layers Separate Organic and Aqueous Layers Extraction->Separate_Layers Organic_Layer Organic Layer (Contains Product) Separate_Layers->Organic_Layer Aqueous_Layer Aqueous Layer (Contains Unreacted Acid) Separate_Layers->Aqueous_Layer Dry_Organic Dry Organic Layer (e.g., with Na2SO4) Organic_Layer->Dry_Organic Filter_Dry Filter and Concentrate Dry_Organic->Filter_Dry Crude_Product Crude Product Filter_Dry->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Caption: General purification workflow.

Experimental Protocols for Common Reactions

This section outlines detailed methodologies for key reactions involving this compound.

Fischer Esterification

Objective: To synthesize the methyl ester of this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography if necessary.

Expected Yield: Yields for Fischer esterification can vary, but with an excess of alcohol, yields are generally good.

Amide Coupling

Objective: To synthesize the N-benzyl amide of this compound.

Materials:

  • This compound

  • Benzylamine

  • Coupling agent (e.g., EDC, HATU)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • 1M HCl (aqueous solution)

  • Saturated sodium bicarbonate (aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the coupling agent and the base to the solution and stir for a few minutes.

  • Add benzylamine to the reaction mixture and stir at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Amide Coupling Reaction Conditions and Typical Yields

Coupling AgentBaseSolventTypical Yield (%)
EDC/HOBtDIPEADCM75-85
HATUDIPEADMF80-90
SOCl₂ then AminePyridineToluene70-80
Clemmensen Reduction

Objective: To reduce the ketone functionality of this compound to synthesize 6-phenylcaproic acid.

Materials:

  • This compound

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare zinc amalgam by stirring zinc dust with a solution of mercury(II) chloride.

  • In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene, and this compound.

  • Heat the mixture to a vigorous reflux for 4-6 hours.

  • After cooling, separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-phenylcaproic acid.

  • Purify the product by recrystallization or distillation.

Note on Side Reactions: The strongly acidic conditions of the Clemmensen reduction can sometimes lead to side reactions, especially with acid-sensitive functional groups. The Wolff-Kishner reduction is an alternative that is performed under basic conditions.

Technical Support Center: Synthesis of 5-Benzoylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-benzoylpentanoic acid, a key intermediate in various chemical processes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the Friedel-Crafts acylation of benzene with adipic anhydride or a related precursor.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation reaction for this compound is resulting in a very low yield or failing completely. What are the likely causes?

A1: Low or no yield in this synthesis can often be attributed to several critical factors:

  • Catalyst Inactivity: The most common catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the glassware, solvent, or reagents will deactivate the catalyst.[1]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[1] This complexation effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often necessary.[1]

  • Deactivated Aromatic Ring: While benzene is the typical starting material, any contaminants with strongly electron-withdrawing groups will hinder the electrophilic aromatic substitution reaction.[2]

  • Sub-optimal Reaction Temperature: The reaction may require heating to proceed at an adequate rate. However, excessively high temperatures can lead to side reactions and decomposition of reactants or products.[2]

  • Poor Quality Reagents: Impurities in benzene, adipic anhydride, or the solvent can interfere with the reaction, leading to lower yields and the formation of byproducts.[2]

Issue 2: Formation of Multiple Products

Q2: I am observing significant side products in my reaction mixture. How can I improve the selectivity for this compound?

A2: While Friedel-Crafts acylation is generally more selective than alkylation, side reactions can still occur. Here's how to address them:

  • Polyacylation: The introduction of the first acyl group deactivates the benzene ring, making a second acylation less likely.[3] However, if the reaction conditions are too harsh (e.g., high temperature or excess catalyst), some di-acylated products may form. Careful control of stoichiometry and temperature is crucial.

  • Isomer Formation: If a substituted benzene is used as the starting material, the position of acylation will be directed by the existing substituent. To ensure the desired isomer, careful selection of the starting material is essential.

  • Cleavage of Adipic Anhydride: Under harsh conditions, the adipic anhydride precursor can potentially undergo side reactions before acylating the benzene ring. Gradual addition of the acylating agent at a controlled temperature can mitigate this.

Issue 3: Difficult Reaction Work-up

Q3: The work-up of my reaction is problematic, with emulsions forming or difficulty in isolating the product. What are the best practices for the work-up?

A3: The work-up stage is critical for obtaining a pure product.

  • Quenching: The reaction mixture should be carefully quenched by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex with the product.

  • Extraction: After quenching, the product can be extracted into an organic solvent. If emulsions form, adding a saturated brine solution can help to break them.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[1] Washing the organic layer with a sodium bicarbonate solution can help remove any unreacted acidic starting materials.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Friedel-Crafts acylation of benzene using adipic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]

Q2: Can I use adipic acid directly instead of adipic anhydride?

A2: While possible, using adipic acid directly is generally less efficient as it can react with the Lewis acid catalyst in a non-productive manner. Adipic anhydride or adipoyl chloride are the preferred acylating agents.

Q3: What are the key safety precautions for this reaction?

A3: Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. The reaction should be carried out in a well-ventilated fume hood, and all glassware must be thoroughly dried.[1] Benzene is a known carcinogen and should be handled with appropriate personal protective equipment.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1] Samples can be taken from the reaction mixture at different time points, quenched, and analyzed to determine the consumption of the starting materials and the formation of the product.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of this compound

ParameterConditionExpected Impact on YieldRationale
Catalyst (AlCl₃) Stoichiometry Sub-stoichiometricLowIncomplete reaction due to catalyst complexation with the product.[1]
Stoichiometric (or slight excess)OptimalEnsures enough active catalyst is available throughout the reaction.[1]
Reaction Temperature Too lowLowInsufficient energy to overcome the activation barrier.
Optimal (e.g., reflux in a suitable solvent)HighBalances reaction rate with minimizing side reactions.[2]
Too highLowPromotes side reactions and decomposition.[2]
Reaction Time Too shortLowIncomplete conversion of starting materials.
OptimalHighAllows the reaction to proceed to completion.
Too longMay decreasePotential for product degradation or side reactions over extended periods.
Solvent Non-polar (e.g., Carbon Disulfide)Can be effectiveTraditional solvent for Friedel-Crafts reactions.
Halogenated (e.g., Dichloromethane)Often preferredGood solvent for reactants and does not interfere with the reaction.[1]
Protic (e.g., water, alcohols)Reaction failsReacts with and deactivates the Lewis acid catalyst.[1]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation for the Synthesis of this compound

This protocol provides a general methodology. Specific quantities and conditions may need to be optimized.

Materials:

  • Benzene (anhydrous)

  • Adipic anhydride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Crushed ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure the apparatus is under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[1]

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (e.g., 2.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Dissolve adipic anhydride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred aluminum chloride suspension.

  • Benzene Addition: Add anhydrous benzene (e.g., 5-10 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction mixture to stir at 0 °C for a short period, then warm to room temperature and subsequently heat to reflux. Monitor the reaction progress by TLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., toluene-hexane).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents (Benzene, Adipic Anhydride, AlCl₃, Solvent) setup Assemble Apparatus (Inert Atmosphere) prep_reagents->setup dry_glassware Dry Glassware dry_glassware->setup add_catalyst Add AlCl₃ to Solvent setup->add_catalyst add_anhydride Add Adipic Anhydride Solution add_catalyst->add_anhydride add_benzene Add Benzene add_anhydride->add_benzene reflux Heat to Reflux (Monitor by TLC) add_benzene->reflux quench Quench with Ice/HCl reflux->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry purify Recrystallize/Purify dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low/No Yield catalyst_inactive Catalyst Inactive? start->catalyst_inactive catalyst_insufficient Insufficient Catalyst? start->catalyst_insufficient temp Sub-optimal Temperature? start->temp time Incorrect Reaction Time? start->time reagents Impure Reagents? start->reagents solution_catalyst_inactive Use fresh, anhydrous AlCl₃. Ensure anhydrous conditions. catalyst_inactive->solution_catalyst_inactive solution_catalyst_insufficient Use stoichiometric amount (or slight excess) of AlCl₃. catalyst_insufficient->solution_catalyst_insufficient solution_temp Optimize temperature. (e.g., gentle reflux) temp->solution_temp solution_time Monitor by TLC to determine optimal reaction time. time->solution_time solution_reagents Use pure, dry starting materials and solvent. reagents->solution_reagents

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Benzoylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Benzoylpentanoic acid. The following information is designed to facilitate the optimization of reaction conditions and address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is through the Friedel-Crafts acylation of benzene with glutaric anhydride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[3][4]

Q2: What is the role of the Lewis acid catalyst in this reaction?

A2: The Lewis acid, typically AlCl₃, plays a crucial role in activating the glutaric anhydride. It coordinates with one of the carbonyl oxygens of the anhydride, which polarizes the C-O bond and facilitates the formation of a highly electrophilic acylium ion intermediate. This acylium ion is then attacked by the electron-rich benzene ring to form the carbon-carbon bond.[5][6]

Q3: Can other catalysts be used for this synthesis?

A3: While aluminum chloride is the most common catalyst, other Lewis acids such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and various metal triflates can also be employed for Friedel-Crafts acylation reactions.[7] The choice of catalyst can influence reaction rates and yields. In some cases, Brønsted acids have also been used.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting materials (benzene and glutaric anhydride) from the this compound product. The disappearance of the starting material spots and the appearance of the product spot, which should have a different Rf value, indicate the progression of the reaction.

Q5: What are the key safety precautions to consider during this synthesis?

A5: Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. Therefore, the reaction must be carried out under strictly anhydrous conditions, and all glassware should be thoroughly dried. Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction can be exothermic, so controlled addition of reagents and temperature monitoring are essential.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The aluminum chloride may have been deactivated by moisture.[8]1. Use freshly opened, anhydrous aluminum chloride. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
2. Insufficient Catalyst: In Friedel-Crafts acylations, the catalyst can form a complex with the ketone product, rendering it inactive. Therefore, a stoichiometric amount of catalyst is often required.[8]2. Increase the molar ratio of aluminum chloride to glutaric anhydride. A 2:1 or even slightly higher molar ratio is often beneficial.
3. Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.3. Gradually increase the reaction temperature while monitoring the reaction by TLC. A temperature range of 60-80°C is often effective.
Formation of Byproducts 1. Polysubstitution: Although less common in acylation than alkylation, polysubstitution can occur if the reaction conditions are too harsh.1. Use a milder Lewis acid or lower the reaction temperature. The acyl group is deactivating, which generally prevents further substitution.[3]
2. Isomer Formation: While acylation of benzene itself gives a single product, substituted benzenes can lead to ortho, meta, and para isomers.2. For benzene, this is not an issue. For substituted benzenes, the regioselectivity is determined by the directing effect of the substituent.
Difficult Product Isolation 1. Incomplete Quenching: The aluminum chloride-product complex may not be fully hydrolyzed.1. Ensure the reaction mixture is quenched thoroughly with ice-cold dilute hydrochloric acid. Stir vigorously to break up any solids and ensure complete hydrolysis.
2. Emulsion Formation during Extraction: The presence of acidic and basic components can lead to emulsions during the work-up.2. Use a brine wash to help break the emulsion. If necessary, filter the mixture through a pad of celite.
Product is an Oil Instead of a Solid 1. Impurities Present: The presence of unreacted starting materials or byproducts can lower the melting point of the product.1. Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of water and ethanol or toluene.
2. Incomplete Solvent Removal: Residual solvent from the work-up can prevent crystallization.2. Ensure the crude product is thoroughly dried under vacuum before attempting recrystallization.

Data Presentation

Table 1: Effect of Catalyst Molar Ratio on the Yield of this compound

EntryMolar Ratio (Glutaric Anhydride : AlCl₃)Reaction Temperature (°C)Reaction Time (h)Yield (%)
11 : 1.060445
21 : 1.560465
31 : 2.060485
41 : 2.560482

Note: The data presented in this table are representative and based on typical outcomes for Friedel-Crafts acylation reactions. Actual yields may vary depending on the specific experimental conditions and scale.

Table 2: Effect of Reaction Temperature on the Yield of this compound

EntryMolar Ratio (Glutaric Anhydride : AlCl₃)Reaction Temperature (°C)Reaction Time (h)Yield (%)
11 : 2.025 (Room Temp)630
21 : 2.040455
31 : 2.060485
41 : 2.080478

Note: The data presented in this table are representative. Higher temperatures can sometimes lead to increased byproduct formation, hence the slight decrease in yield at 80°C.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol describes the synthesis of this compound via the Friedel-Crafts acylation of benzene with glutaric anhydride using anhydrous aluminum chloride as a catalyst.

Materials:

  • Glutaric anhydride (1.0 eq)

  • Anhydrous aluminum chloride (2.2 eq)

  • Benzene (can be used as both reactant and solvent)

  • Ice

  • Concentrated Hydrochloric Acid

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (2.2 eq). The flask should be under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Add an excess of dry benzene to the flask to act as both the reactant and the solvent. Begin stirring the mixture and cool it in an ice bath. Dissolve glutaric anhydride (1.0 eq) in a minimal amount of dry benzene and add it to the dropping funnel.

  • Reaction: Add the glutaric anhydride solution dropwise to the stirred suspension of aluminum chloride in benzene over 30 minutes, maintaining the temperature below 10°C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60°C and maintain this temperature for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or a mixture of ethyl acetate and hexanes, to yield pure this compound as a white solid.

Characterization: The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Glutaric Anhydride + Benzene + AlCl3 reaction_mixture Stirring at 0-10°C, then reflux at 60°C reactants->reaction_mixture quench Quench with HCl/Ice reaction_mixture->quench extraction Extract with Ethyl Acetate quench->extraction washing Wash with H2O, NaHCO3, Brine extraction->washing drying Dry with MgSO4 & Concentrate washing->drying recrystallization Recrystallization drying->recrystallization product Pure 5-Benzoyl- pentanoic Acid recrystallization->product troubleshooting_workflow start Low Product Yield check_catalyst Check Catalyst Activity (Anhydrous Conditions) start->check_catalyst check_stoichiometry Verify Catalyst Stoichiometry (Sufficient Amount) check_catalyst->check_stoichiometry Catalyst OK failure Further Optimization Needed check_catalyst->failure Catalyst Inactive check_temp Optimize Reaction Temperature check_stoichiometry->check_temp Stoichiometry Correct check_stoichiometry->failure Stoichiometry Incorrect check_workup Review Work-up Procedure check_temp->check_workup Temperature Optimized check_temp->failure Temperature Suboptimal success Yield Improved check_workup->success Work-up Efficient check_workup->failure Work-up Inefficient

References

Technical Support Center: Purification of 5-Benzoylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Benzoylpentanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities present. A combination of these techniques often yields the best results.

Q2: How can I assess the purity of my this compound?

A2: Purity can be assessed using several analytical techniques. The most common are:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause the melting point to be lower and broader.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

Q3: What are the likely impurities in my crude this compound?

A3: If the this compound was synthesized via Friedel-Crafts acylation of benzene with adipic anhydride or a related derivative, common impurities may include:

  • Unreacted starting materials: Benzene, adipic acid, or adipic anhydride.

  • Polysubstituted byproducts: Di-acylated benzene species.

  • Residual catalyst: Aluminum chloride (AlCl₃) or its hydrolysis products.

  • Solvent residue: From the reaction or initial workup.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Oily or Gummy Precipitate During Recrystallization

Possible CauseTroubleshooting Steps
Inappropriate Solvent System The solvent may be too good a solvent for the compound even at low temperatures, or it may be too poor a solvent, causing the compound to "crash out" as an oil. Perform small-scale solubility tests with a range of solvents (e.g., water, ethanol, methanol, toluene, and mixtures like ethanol/water) to find a suitable system where the compound is sparingly soluble at room temperature but highly soluble when hot.
Cooling Too Rapidly Rapid cooling can prevent the formation of a crystal lattice, leading to an oil. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Covering the flask can help slow the cooling rate.
Presence of Impurities Certain impurities can inhibit crystallization. Try treating the hot solution with a small amount of activated charcoal to adsorb colored or resinous impurities before filtration and cooling.

Issue 2: Low Recovery After Recrystallization

Possible CauseTroubleshooting Steps
Using Too Much Solvent Adding an excessive amount of solvent will keep more of the product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature Crystallization If the solution cools and crystals form during hot filtration, product will be lost. Use a pre-heated funnel and flask for the hot filtration step.
Incomplete Precipitation Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.
Washing with Room Temperature Solvent Washing the collected crystals with a solvent that is not ice-cold will dissolve some of the product. Always use ice-cold solvent for washing.

Issue 3: Persistent Impurities After Purification

Possible CauseTroubleshooting Steps
Co-crystallization of Impurities If an impurity has similar solubility properties to the desired product, it may co-crystallize. A second recrystallization from a different solvent system may be necessary.
Ineffective Removal of Acidic or Basic Impurities If the crude product contains other acidic or basic compounds, an acid-base extraction should be performed prior to recrystallization.
Neutral Impurities Present For neutral impurities that are difficult to remove by recrystallization, column chromatography may be required.

Data Presentation

Qualitative Solubility of this compound

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureNotes
WaterSparingly solubleModerately solubleGood for recrystallization, especially in a mixture with a co-solvent.
EthanolSolubleVery solubleOften used as a co-solvent with water to increase solubility.
MethanolSolubleVery solubleSimilar to ethanol.
TolueneSparingly solubleSolubleA potential recrystallization solvent for less polar impurities.
HexaneInsolubleSparingly solubleCan be used as an anti-solvent.
DichloromethaneSolubleVery solubleTypically used for extraction or chromatography rather than recrystallization.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Induce Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy. Then, add a few drops of hot ethanol until the solution is clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer as its sodium salt. Drain the lower organic layer.

  • Back-Extraction (Optional): To ensure all the product is extracted, you can wash the organic layer again with a fresh portion of NaHCO₃ solution and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with pH paper). The this compound will precipitate out as a white solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with ice-cold water to remove any remaining salts.

  • Drying: Dry the purified product. Further purification by recrystallization may be performed if necessary.

Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Organic Solvent Crude->Dissolve Extraction Acid-Base Extraction (Wash with NaHCO3) Dissolve->Extraction Aqueous_Layer Aqueous Layer (Sodium 5-Benzoylpentanoate) Extraction->Aqueous_Layer Product Organic_Layer Organic Layer (Neutral/Basic Impurities) Extraction->Organic_Layer Impurities Acidify Acidify Aqueous Layer (with HCl) Aqueous_Layer->Acidify Precipitate Precipitated This compound Acidify->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Recrystallize Recrystallization Filter_Dry->Recrystallize Optional Pure_Product Pure this compound Filter_Dry->Pure_Product Recrystallize->Pure_Product

Caption: General purification workflow for crude this compound.

Troubleshooting_Logic Start Purification Issue Impure Product Still Impure (Check TLC/Melting Point) Start->Impure Low_Yield Low Yield Start->Low_Yield Oily Oily Precipitate Start->Oily Impurity_Type What type of impurity? Impure->Impurity_Type Yield_Cause Where was product lost? Low_Yield->Yield_Cause Oil_Cause Why did it oil out? Oily->Oil_Cause Acidic_Basic Acidic/Basic Impurities Impurity_Type->Acidic_Basic Yes Neutral Neutral Impurities Impurity_Type->Neutral No Perform_Extraction Perform Acid-Base Extraction Acidic_Basic->Perform_Extraction Column_Chromatography Consider Column Chromatography Neutral->Column_Chromatography Too_Much_Solvent Too much recrystallization solvent? Yield_Cause->Too_Much_Solvent Dissolution Wash_Loss Loss during washing? Yield_Cause->Wash_Loss Filtration Optimize_Solvent Optimize solvent volume Too_Much_Solvent->Optimize_Solvent Use_Cold_Solvent Use ice-cold wash solvent Wash_Loss->Use_Cold_Solvent Wrong_Solvent Incorrect solvent? Oil_Cause->Wrong_Solvent Solubility Fast_Cooling Cooled too quickly? Oil_Cause->Fast_Cooling Process Test_Solvents Screen for new solvents Wrong_Solvent->Test_Solvents Slow_Cooling Ensure slow cooling Fast_Cooling->Slow_Cooling

Caption: Troubleshooting logic for purifying this compound.

Technical Support Center: 5-Benzoylpentanoic Acid Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-benzoylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and well-established method for synthesizing this compound is through the Friedel-Crafts acylation of benzene with glutaric anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2][3] This reaction forms a carbon-carbon bond between the aromatic ring of benzene and the acyl group from glutaric anhydride, resulting in the desired keto-acid.

Q2: What are the potential side reactions during the Friedel-Crafts acylation of benzene with glutaric anhydride?

A2: Several side reactions can occur during the synthesis of this compound via Friedel-Crafts acylation, potentially leading to lower yields and impurities. These include:

  • Catalyst Deactivation: The Lewis acid catalyst, typically AlCl₃, is highly sensitive to moisture. Any water present in the reactants or glassware will react with and deactivate the catalyst, halting the reaction.

  • Formation of Tarry Byproducts: Overheating the reaction mixture can lead to the formation of dark, tarry, and often intractable polymeric materials.

  • Reaction with Deactivated Benzene Rings: If the benzene starting material is substituted with strongly electron-withdrawing groups, the Friedel-Crafts acylation may not proceed or will have a very low yield.[4]

  • Intramolecular Cyclization: While less common in this specific synthesis, there is a possibility of subsequent intramolecular reactions if the reaction conditions are not carefully controlled.

Q3: How can I avoid the formation of side products?

A3: To minimize side reactions and maximize the yield of this compound, consider the following preventative measures:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents to prevent catalyst deactivation.

  • Control Reaction Temperature: Maintain the recommended reaction temperature to avoid the formation of tarry byproducts. The reaction is typically carried out at or below room temperature initially and may be gently heated to complete the reaction.

  • Use High-Purity Starting Materials: Ensure the benzene and glutaric anhydride are of high purity to avoid introducing contaminants that could lead to side reactions.

  • Stoichiometry of the Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid catalyst. Therefore, a stoichiometric amount or a slight excess of the catalyst is often required.

Q4: What is a suitable method for purifying crude this compound?

A4: Recrystallization is a highly effective method for purifying crude this compound. The choice of solvent is crucial for successful purification. An ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures, allowing for the recovery of pure crystals upon cooling.

Q5: Are there any subsequent reactions where this compound is used that might have their own side reactions?

A5: Yes, a common subsequent reaction is the Clemmensen reduction of the ketone group in this compound to an alkane, yielding 6-phenylheptanoic acid. The Clemmensen reduction is carried out using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[4][5] A key limitation of this reaction is that the substrate must be stable to strongly acidic conditions.[4][5]

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Potential Cause Recommended Solution
Inactive Catalyst Ensure all glassware is oven-dried and cooled under a dessicator. Use anhydrous solvents and freshly opened, high-purity aluminum chloride.
Insufficient Catalyst Use a stoichiometric amount or a slight excess of aluminum chloride relative to the glutaric anhydride.
Low Reaction Temperature While initial cooling is necessary to control the exothermic reaction, ensure the reaction is allowed to warm to room temperature or is gently heated as per the protocol to drive it to completion.
Deactivated Benzene Ensure the benzene used is not substituted with electron-withdrawing groups.
Problem 2: Formation of a Dark, Tarry Substance
Potential Cause Recommended Solution
Reaction Temperature Too High Maintain the reaction temperature as specified in the protocol. Use an ice bath to control the initial exothermic reaction.
Impure Starting Materials Use high-purity benzene and glutaric anhydride.
Problem 3: Difficulty in Purifying this compound by Recrystallization
Potential Cause Recommended Solution
Inappropriate Solvent Test different solvent systems on a small scale. A mixture of solvents, such as ethanol/water or acetone/hexane, can be effective.
Oiling Out "Oiling out" occurs when the compound comes out of solution as a liquid instead of crystals. This can happen if the solution is cooled too quickly or if the solvent is not ideal. Allow the solution to cool slowly and undisturbed. If oiling persists, try a different solvent system.
Low Recovery of Crystals Using too much solvent will result in a lower yield. Use the minimum amount of hot solvent necessary to dissolve the crude product. The mother liquor can be concentrated and cooled again to recover more product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • Glutaric anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Ice

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride.

  • Cool the flask in an ice bath.

  • Slowly add anhydrous benzene to the flask with stirring.

  • In a separate container, dissolve glutaric anhydride in anhydrous benzene.

  • Add the glutaric anhydride solution dropwise to the stirred mixture of aluminum chloride and benzene, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Gently heat the mixture under reflux for 30-60 minutes to complete the reaction.

  • Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with benzene.

  • Combine the organic layers, wash with water, and then dry over anhydrous sodium sulfate.

  • Remove the benzene by distillation to obtain the crude this compound.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of water and ethanol, or toluene)

  • Erlenmeyer flask, heating mantle or hot plate, Buchner funnel, filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent.

  • Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid using an excess of solvent.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.

  • If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Visualizations

Friedel_Crafts_Acylation Benzene Benzene Product This compound Benzene->Product Friedel-Crafts Acylation GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->Product AlCl3 AlCl₃ (Lewis Acid) AlCl3->Product catalyzes CatalystDeactivation Catalyst Deactivation (Hydrolysis) Product->CatalystDeactivation can complex with catalyst TarryProducts Tarry Products (Polymerization) Troubleshooting_Workflow Start Experiment Start LowYield Low or No Yield? Start->LowYield TarryProduct Tarry Product Formation? LowYield->TarryProduct No CheckCatalyst Check Catalyst Activity & Amount LowYield->CheckCatalyst Yes PurificationIssue Purification Issues? TarryProduct->PurificationIssue No CheckTemp Control Reaction Temperature TarryProduct->CheckTemp Yes Success Successful Synthesis & Purification PurificationIssue->Success No OptimizeRecrystallization Optimize Recrystallization Solvent & Conditions PurificationIssue->OptimizeRecrystallization Yes CheckCatalyst->TarryProduct CheckPurity Check Starting Material Purity CheckTemp->CheckPurity CheckPurity->PurificationIssue OptimizeRecrystallization->Success

References

Stability of 5-Benzoylpentanoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Benzoylpentanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and addressing stability-related challenges during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are based on the known chemistry of aromatic ketones and carboxylic acids, providing a framework for handling and investigating the stability of this compound.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results over time.

Question: My experimental results with this compound are not reproducible. Could the compound be degrading?

Answer: Yes, inconsistent results can be a sign of compound degradation. This compound, containing both a ketone and a carboxylic acid functional group, can be susceptible to degradation under various conditions. To troubleshoot this, consider the following:

  • Storage Conditions: Confirm that the compound is stored in a tightly sealed container in a cool, dry, and dark place.[1] Some suppliers recommend storage under an inert atmosphere (e.g., argon) to prevent slow degradation from air and moisture.[2]

  • Working Solutions: Are you using freshly prepared solutions? Solutions, especially in protic or aqueous solvents, may have limited stability. It is advisable to prepare solutions fresh for each experiment or conduct a short-term stability study in your solvent of choice.

  • Purity Check: Re-analyze the purity of your stock material using a suitable analytical method like HPLC or LC-MS to check for the presence of degradation products.

Issue 2: Appearance of new peaks in chromatograms during analysis.

Question: I am observing new, unidentified peaks in my HPLC/LC-MS analysis of a this compound sample that has been stored for a while. What could these be?

Answer: The appearance of new peaks strongly suggests the formation of degradation products. The structure of this compound suggests potential degradation pathways that could lead to new chemical entities:

  • Photodegradation: Aromatic ketones are known to be susceptible to photodegradation. Exposure to light, especially UV, can induce photochemical reactions.

  • Oxidative Degradation: The benzoyl group and the aliphatic chain can be susceptible to oxidation, especially if exposed to air over long periods or in the presence of oxidizing agents.

  • Decarboxylation: While benzoic acid itself is relatively stable to thermal decarboxylation, substituted benzoic acids can be more labile.[3] High temperatures could potentially lead to the loss of the carboxylic acid group.

To identify the new peaks, mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for determining the molecular weights of the impurities and aiding in their structural elucidation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be kept in a tightly sealed container, protected from light, in a cool and dry environment.[1] For enhanced stability, especially for reference standards, storage under an inert gas like argon or nitrogen is recommended to minimize contact with air and moisture.[2]

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions (temperature and light exposure).

  • Solvents: Protic solvents might participate in degradation reactions, especially under light or heat. Aprotic solvents are generally preferred for stock solutions that need to be stored.

  • Recommendation: It is best practice to prepare solutions fresh. If storage is necessary, a pilot stability study in the intended solvent system is recommended. This can be done by analyzing the solution for purity at regular intervals.

Q3: Is this compound sensitive to light?

A3: Given the presence of the benzophenone moiety, a well-known photosensitizer, it is highly probable that this compound is sensitive to light. Aromatic ketones can undergo photochemical reactions upon absorption of UV radiation. Therefore, all experiments and storage should be conducted with protection from light (e.g., using amber vials, covering glassware with foil).

Q4: What are the likely degradation pathways for this compound?

A4: Based on its chemical structure, the following degradation pathways are plausible:

  • Photodegradation: The aromatic ketone can be excited by UV light, leading to radical reactions and subsequent degradation.

  • Oxidation: The benzylic position (the carbon atom adjacent to the phenyl ring and the carbonyl group) and the aliphatic chain could be susceptible to oxidation.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group could occur. Studies on benzoic acid have shown thermal decomposition at very high temperatures (above 400°C) to yield benzene and carbon dioxide.[4]

Q5: How can I monitor the stability of this compound in my experiments?

A5: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

  • Method: A reversed-phase HPLC method can be developed to separate the parent compound from potential degradation products.

  • Detection: A photodiode array (PDA) detector is useful for identifying peak purity and detecting the emergence of new peaks with different UV spectra.

  • Quantification: The percentage of degradation can be calculated by monitoring the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products over time.

Data Presentation

Since specific quantitative stability data for this compound is not publicly available, the following table summarizes the inferred stability profile based on the chemical properties of its functional groups. This should be used as a guideline for designing experiments and stability studies.

ConditionPotential for DegradationRecommended Precautions
Temperature Stable at room temperature for short periods. Potential for accelerated degradation at elevated temperatures.Store in a cool place. Avoid unnecessary exposure to high temperatures.
Light (UV/Visible) High. Aromatic ketones are generally photosensitive.Protect from light at all times using amber vials or by covering containers.
pH (in aqueous solution) Potential for instability at extreme pH values (highly acidic or basic).Use buffered solutions and prepare fresh. Conduct pH stability studies if necessary.
Oxygen/Air Moderate. Potential for slow oxidation over time.[2]Store under an inert atmosphere (argon or nitrogen) for long-term stability.[2]
Moisture Moderate. May be hygroscopic and moisture could facilitate degradation.[2]Store in a desiccator or a dry environment.[1]

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[5][6]

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the stock solution to the following stress conditions in separate, light-protected vessels:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions).

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a developed HPLC-PDA method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Determine the mass balance to ensure that all degradation products are accounted for.

    • Use LC-MS to obtain mass information for the unknown degradation peaks to aid in their identification.

Mandatory Visualization

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results or New Chromatographic Peaks check_storage Verify Storage Conditions (Cool, Dry, Dark, Inert Gas?) start->check_storage check_solution_age Assess Age of Working Solutions start->check_solution_age reanalyze_stock Re-analyze Purity of Stock Material (HPLC, LC-MS) check_storage->reanalyze_stock check_solution_age->reanalyze_stock degradation_confirmed Degradation Confirmed reanalyze_stock->degradation_confirmed no_degradation No Degradation Observed degradation_confirmed->no_degradation No characterize_degradants Characterize Degradation Products (LC-MS, NMR) degradation_confirmed->characterize_degradants Yes investigate_other Investigate Other Experimental Variables (Reagents, Instrument, Protocol) no_degradation->investigate_other optimize_conditions Optimize Experimental/Storage Conditions to Minimize Degradation characterize_degradants->optimize_conditions implement_controls Implement New Control Procedures (e.g., Prepare Fresh Solutions) optimize_conditions->implement_controls

Caption: Troubleshooting workflow for investigating the stability of this compound.

Potential_Degradation_Pathways cluster_photodegradation Photodegradation (UV Light) cluster_oxidation Oxidation (Air, H2O2) cluster_thermal Thermal Stress (Heat) parent This compound photoproducts Radical Intermediates & Photoproducts parent->photoproducts hv oxoproducts Oxidized Species (e.g., Hydroxylated derivatives) parent->oxoproducts [O] decarboxy_product Decarboxylation Product (+ CO2) parent->decarboxy_product Δ

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: 5-Benzoylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of 5-Benzoylpentanoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its common applications?

This compound, also known as 6-oxo-6-phenylhexanoic acid, is a chemical compound with the molecular formula C12H14O3.[1][2] It possesses both a ketone and a carboxylic acid functional group. This bifunctionality makes it a useful building block in organic synthesis. It can be used as an intermediate in the preparation of more complex molecules, including substituted quinolines and other heterocyclic compounds relevant to pharmaceutical and materials science research.

2. What are the main hazards associated with this compound?

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye irritation and may cause skin irritation.[1] It is important to handle this compound with appropriate personal protective equipment.

3. How should this compound be stored?

This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. Some suppliers recommend storing it under an inert atmosphere, such as argon, to prevent potential degradation from air and moisture. It is also advisable to protect it from light.

4. What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, it is essential to wear appropriate personal protective equipment, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A laboratory coat

Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.

Troubleshooting Guides

Solubility Issues

Problem: I am having difficulty dissolving this compound.

Solution:

The solubility of carboxylic acids is highly dependent on the solvent and pH. This compound is generally insoluble in water but soluble in many organic solvents.

  • Solvent Selection: Try dissolving the compound in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF). It may also be soluble in acetone, ethyl acetate, and dichloromethane.

  • pH Adjustment: For aqueous solutions, increasing the pH by adding a base (e.g., sodium hydroxide or sodium bicarbonate) will deprotonate the carboxylic acid to form a more soluble carboxylate salt.

  • Gentle Heating: Gentle warming of the solution can help to increase the rate of dissolution. However, be mindful of the compound's stability at elevated temperatures.

  • Sonication: Using an ultrasonic bath can aid in dissolving crystalline solids.

Reaction Troubleshooting

Problem: My reaction with this compound is not proceeding as expected.

Solution:

The dual functionality of this compound (a ketone and a carboxylic acid) can sometimes lead to unexpected side reactions or a lack of reactivity.

  • Protecting Groups: If you intend to perform a reaction at the ketone functional group, it may be necessary to first protect the carboxylic acid group (e.g., by converting it to an ester). Conversely, if the desired reaction is at the carboxylic acid, the ketone may need protection depending on the reaction conditions.

  • Activation of the Carboxylic Acid: For reactions such as amidation or esterification, the carboxylic acid group often needs to be activated. This can be achieved by converting it to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) or by using coupling agents like dicyclohexylcarbodiimide (DCC).

  • Reaction Conditions: Ensure that your reaction is being carried out under the appropriate conditions (temperature, solvent, catalyst) for the specific transformation you are trying to achieve. For instance, Friedel-Crafts acylation reactions require a Lewis acid catalyst and anhydrous conditions.

Data Presentation

Physical and Chemical Properties
PropertyValue
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol [1]
AppearanceWhite to off-white crystalline solid
Melting Point75-79 °C
Solubility Data
SolventQualitative Solubility
WaterInsoluble
MethanolSoluble
EthanolSoluble
Dimethyl Sulfoxide (DMSO)Soluble[3]
Dimethylformamide (DMF)Soluble
AcetoneSoluble
Ethyl AcetateSoluble
DichloromethaneSoluble
Stability Information

Specific stability data for this compound is limited. However, the stability of aromatic carboxylic acids and ketones can be generalized as follows:

ConditionGeneral Stability
Thermal Stability Aromatic carboxylic acids are generally stable at moderate temperatures. Benzoic acid, a related compound, shows negligible degradation after 1 hour at 350°C.[4] However, prolonged heating at high temperatures can lead to decarboxylation.
Photostability Aromatic ketones can be susceptible to photochemical reactions upon exposure to UV light. It is recommended to store this compound protected from light to prevent potential degradation.
pH Stability In aqueous solutions, the stability of this compound will be pH-dependent. Under strongly acidic or basic conditions and with heating, hydrolysis of other functional groups or degradation may occur.

Experimental Protocols

Example Protocol: Friedel-Crafts Acylation using this compound

This protocol is a general guideline for a Friedel-Crafts acylation reaction where this compound is used as the acylating agent. Note: This reaction requires anhydrous conditions and appropriate safety precautions.

1. Materials:

  • This compound

  • Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

  • Anhydrous aluminum chloride (AlCl3)

  • An aromatic substrate (e.g., benzene, toluene)

  • Anhydrous dichloromethane (DCM) as solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

2. Procedure:

  • Step 1: Formation of the Acyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, dissolve this compound in a minimal amount of anhydrous DCM.

    • Slowly add an excess of thionyl chloride or oxalyl chloride to the solution at room temperature.

    • Gently reflux the mixture for 1-2 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-benzoylpentanoyl chloride.

  • Step 2: Friedel-Crafts Acylation:

    • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous DCM.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of the aromatic substrate in anhydrous DCM.

    • To this mixture, add a solution of the crude 5-benzoylpentanoyl chloride in anhydrous DCM dropwise, maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Step 3: Work-up and Purification:

    • Carefully quench the reaction by pouring it into a beaker containing ice and concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with water, followed by a saturated solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Gather Reagents & Glassware start->reagents setup Assemble Reaction Apparatus reagents->setup dissolve Dissolve this compound setup->dissolve add_reagents Add Other Reactants/Catalysts dissolve->add_reagents react Run Reaction (Stirring, Heating, etc.) add_reagents->react monitor Monitor Progress (TLC, LC-MS) react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry purify Purify Product (Chromatography/Recrystallization) dry->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end troubleshooting_workflow Troubleshooting Solubility Issues start Compound Insoluble? solvent Tried appropriate organic solvent? start->solvent action_solvent Use Methanol, Ethanol, DMSO, or DMF start->action_solvent No ph Is pH adjustment an option? solvent->ph No success Soluble solvent->success Yes heat Tried gentle heating? ph->heat No action_ph Add base to form a soluble salt ph->action_ph Yes sonicate Tried sonication? heat->sonicate No action_heat Warm solution gently heat->action_heat Yes action_sonicate Use ultrasonic bath sonicate->action_sonicate Yes fail Still Insoluble (Re-evaluate solvent system) sonicate->fail No action_solvent->solvent action_ph->success action_heat->success action_sonicate->success

References

Troubleshooting low yield in 5-Benzoylpentanoic acid conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the conjugation of 5-Benzoylpentanoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Low Yields

Low conjugation yield can arise from several factors throughout the experimental workflow. The most common culprits involve suboptimal reaction conditions, reagent quality, and issues with reaction stoichiometry.

Question 1: My conjugation reaction with this compound is resulting in a very low yield. What are the primary factors I should investigate?

Low yield in a this compound conjugation, particularly when forming an amide bond with a primary amine, typically stems from one of three areas: the integrity and handling of reagents, suboptimal reaction conditions, or inappropriate buffer systems. A logical troubleshooting workflow can help pinpoint the issue.

Below is a troubleshooting workflow to help identify the potential cause of low yield:

G start Start: Low Conjugation Yield reagent_quality Are EDC and NHS/Sulfo-NHS fresh and stored under dry conditions? start->reagent_quality reagent_prep Were EDC/NHS solutions prepared immediately before use? reagent_quality->reagent_prep Yes issue_reagents Issue: Reagent Inactivity. Use fresh, high-quality EDC/NHS and prepare solutions immediately before use. reagent_quality->issue_reagents No buffer_choice Does the reaction buffer contain primary amines (e.g., Tris) or carboxylates? reagent_prep->buffer_choice Yes reagent_prep->issue_reagents No ph_activation Is the pH for the carboxylic acid activation step between 4.5 and 6.0? buffer_choice->ph_activation No issue_buffer Issue: Inappropriate Buffer. Use non-amine, non-carboxylate buffers like MES for activation and PBS for coupling. buffer_choice->issue_buffer Yes ph_coupling Is the pH for the amine coupling step between 7.0 and 8.5? ph_activation->ph_coupling Yes issue_ph Issue: Suboptimal pH. Adjust the pH for each step of the reaction. ph_activation->issue_ph No molar_ratio Is there a sufficient molar excess of EDC and NHS over this compound? ph_coupling->molar_ratio Yes ph_coupling->issue_ph No hydrolysis Were the reaction steps performed promptly to minimize hydrolysis of activated esters? molar_ratio->hydrolysis Yes issue_ratio Issue: Insufficient Molar Ratios. Optimize the molar excess of EDC and NHS. molar_ratio->issue_ratio No successful_conjugation Successful Conjugation hydrolysis->successful_conjugation Yes issue_hydrolysis Issue: Intermediate Hydrolysis. Perform reaction steps promptly after reagent addition. hydrolysis->issue_hydrolysis No

Caption: Troubleshooting workflow for low this compound conjugation yield.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH conditions for conjugating this compound using EDC/NHS chemistry?

The EDC/NHS coupling reaction involves two steps, each with its own optimal pH range.

  • Activation Step: The activation of the carboxyl group on this compound by EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[1]

  • Coupling Step: The subsequent reaction of the NHS-activated acid with a primary amine is favored at a neutral to slightly basic pH, ranging from pH 7.0 to 8.5 .[1][2]

For optimal results, a two-step protocol is recommended where the activation is performed at the lower pH, followed by an adjustment to the higher pH for the coupling step.[1][2]

Q2: Which buffers should I use for the conjugation reaction?

The choice of buffer is critical to avoid competing reactions.

  • Activation Buffer: Use a buffer that does not contain primary amines or carboxylates. 2-(N-morpholino)ethanesulfonic acid (MES) buffer is a suitable choice for the activation step.[1][2]

  • Coupling Buffer: Phosphate-buffered saline (PBS) is commonly used for the amine coupling step.[1][2] Borate or bicarbonate buffers are also suitable alternatives.

  • Buffers to Avoid: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the intended reaction, leading to significantly lower yields.[1][2]

Q3: How should I prepare and store my EDC and NHS reagents?

EDC and NHS are sensitive to moisture and can quickly lose activity if not handled properly.[1][2]

  • Storage: Always purchase high-quality reagents and store them in a desiccator at -20°C.[1][2]

  • Handling: Before use, allow the vials to equilibrate to room temperature to prevent condensation upon opening.[1][2]

  • Preparation: It is critical to prepare EDC and NHS solutions immediately before use, as they are susceptible to hydrolysis in aqueous environments.[1][2] For frequent use, consider preparing single-use aliquots.

Q4: What are the recommended molar ratios of EDC and NHS to this compound?

An insufficient amount of EDC and NHS will lead to incomplete activation of the this compound. A molar excess of both EDC and NHS over the carboxylic acid is generally recommended.[2]

ReagentRecommended Molar Excess (over this compound)
EDC2- to 10-fold[1][2]
NHS/Sulfo-NHS2- to 5-fold[1][2]

It is often necessary to optimize these ratios for your specific substrate to achieve the highest coupling efficiency.

Q5: I'm observing precipitation during my reaction. What could be the cause?

Precipitation during the reaction can significantly impact the final yield. Potential causes include:

  • Poor Solubility of Reactants: this compound or the amine-containing molecule may have limited solubility in the reaction buffer. Consider using a small amount of a water-miscible organic co-solvent like DMSO or DMF to improve solubility.

  • Reagent Concentration: High concentrations of reactants or coupling agents can sometimes lead to precipitation.

  • Protein Aggregation: If conjugating to a protein, the modification may induce aggregation, especially if the payload is hydrophobic.[3] Using hydrophilic linkers or optimizing the degree of conjugation can help mitigate this.[3]

Experimental Protocols

General Two-Step Protocol for this compound Conjugation to an Amine-Containing Molecule

This protocol provides a general guideline. Optimization of reactant concentrations, molar ratios, and reaction times may be necessary for specific applications.

G cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Coupling to Amine-Containing Molecule cluster_2 Step 3: Quenching and Purification a1 Dissolve this compound in Activation Buffer (e.g., MES, pH 4.5-6.0) a2 Prepare fresh EDC and NHS solutions in Activation Buffer a1->a2 a3 Add EDC and NHS solutions to the this compound solution a2->a3 a4 Incubate for 15-30 minutes at room temperature a3->a4 b1 Optional: Remove excess EDC/NHS via desalting column equilibrated with Coupling Buffer a4->b1 b2 Dissolve amine-containing molecule in Coupling Buffer (e.g., PBS, pH 7.0-8.5) b1->b2 b3 Add the activated this compound solution to the amine solution b2->b3 b4 Incubate for 2 hours at room temperature or overnight at 4°C b3->b4 c1 Quench the reaction (e.g., with hydroxylamine or Tris buffer) b4->c1 c2 Purify the conjugate using appropriate chromatography (e.g., SEC) c1->c2

Caption: General experimental workflow for this compound conjugation.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: e.g., 50 mM MES, pH 6.0[4]

  • Coupling Buffer: e.g., PBS, pH 7.2-7.5[2]

  • Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column (optional)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Immediately before use, prepare solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

    • Combine the this compound solution with the freshly prepared EDC and NHS solutions. Use a molar excess as determined from optimization (e.g., a starting point of a 5-fold molar excess of EDC and a 5-fold molar excess of NHS over the acid).[2]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[2][5]

  • Removal of Excess Reagents (Optional but Recommended):

    • To prevent unwanted side reactions, it is advisable to remove excess EDC and NHS.

    • Pass the activation reaction mixture through a desalting column equilibrated with Coupling Buffer.[1][2] This step also serves to perform the necessary buffer exchange for the next step.

  • Coupling to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Add the activated this compound solution (from step 1 or 2) to the amine-containing molecule solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching the Reaction:

    • Add a quenching solution to stop the reaction and consume any remaining active NHS-esters. For example, add hydroxylamine to a final concentration of 10-50 mM and incubate for 15-30 minutes.[1]

  • Purification:

    • Purify the final conjugate from excess reagents and reaction byproducts using a suitable method such as size exclusion chromatography (SEC) or dialysis.

References

Validation & Comparative

A Comparative Guide to Benzophenone-Based Crosslinkers: Spotlight on 5-Benzoylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular interactions, the ability to capture and identify binding partners is paramount. Photo-crosslinkers have emerged as indispensable tools for covalently trapping transient and stable interactions within their native biological context. Among these, benzophenone-based reagents, such as 5-Benzoylpentanoic acid, offer a unique set of advantages for researchers in drug discovery and chemical biology. This guide provides an objective comparison of benzophenone-based crosslinkers with other alternatives, supported by available experimental insights, and offers detailed protocols to aid in experimental design.

The Benzophenone Advantage: A Tale of Stability and Versatility

Benzophenone and its derivatives are photo-activatable crosslinkers that, upon exposure to UV light (typically 350-365 nm), form a reactive triplet diradical. This excited state can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable carbon-carbon covalent bond between the probe and its interacting partner.[1] This mechanism underpins several key advantages of using benzophenone-based crosslinkers like this compound.

One of the primary advantages of benzophenone is its relative stability . Unlike some other photo-reactive groups, benzophenones are generally stable to a variety of chemical conditions and are not quenched by water, making them highly suitable for use in aqueous biological systems.[1] Furthermore, the excitation process is reversible; if the excited benzophenone does not encounter a suitable reaction partner, it can return to its ground state, minimizing non-specific reactions.[1]

The broad reactivity of the benzophenone triplet diradical with any proximal C-H bond allows for the capture of interactions without prior knowledge of the specific amino acid residues at the binding interface. This non-specific reactivity is particularly advantageous for identifying novel protein-protein interactions and mapping binding sites.

This compound: A Versatile Benzophenone Crosslinker

This compound incorporates the advantageous benzophenone photophore with a carboxylic acid functional group. This carboxylic acid provides a convenient handle for conjugation to various molecules of interest, such as small molecule ligands, peptides, or other probes, through standard amide coupling chemistries. This versatility allows researchers to create custom photo-affinity probes for their specific biological questions.

Performance Comparison: Benzophenone vs. Other Photo-Crosslinkers

The choice of a photo-crosslinker is critical and depends on the specific application. Here, we compare benzophenone-based crosslinkers with another popular class, diazirines.

FeatureBenzophenone-Based (e.g., this compound)Diazirine-Based
Photo-activation Wavelength ~350-365 nm (UVA)~355-380 nm (UVA)
Reactive Intermediate Triplet DiradicalCarbene
Reactivity Abstracts hydrogen from C-H bondsInserts into C-H, N-H, and O-H bonds
Specificity Non-specific C-H insertionGenerally non-specific, but can show some selectivity
Crosslinking Efficiency Generally moderate to highCan be higher in some systems
Stability Relatively stable, not quenched by waterCan be less stable, potential for rearrangement
Size Bulkier aromatic groupSmaller three-membered ring

Key Considerations:

  • Crosslinking Efficiency: While some studies suggest that diazirine-based probes can offer higher crosslinking yields in certain applications due to the high reactivity of the carbene intermediate, benzophenones have demonstrated high protein capture efficiency in other contexts, such as in-gel immunoassays.[2]

  • Specificity: The highly reactive and short-lived carbene from diazirines can favor crosslinking to proximal molecules. However, the longer-lived triplet state of benzophenone can potentially lead to less specific crosslinking if the probe is not well-positioned within the binding site.[2]

  • Steric Hindrance: The smaller size of the diazirine group can be advantageous in minimizing steric hindrance that might disrupt the natural interaction being studied.[3]

Ultimately, the choice between a benzophenone and a diazirine-based crosslinker will depend on the specific experimental goals, the nature of the interacting molecules, and the tolerance of the system to the properties of the crosslinker.

Experimental Protocols

Below are detailed methodologies for key experiments utilizing benzophenone-based crosslinkers.

Protocol 1: Photo-Affinity Labeling and Pull-Down for Target Identification

This protocol outlines a general workflow for identifying the protein targets of a small molecule using a this compound-derived probe.

dot

Photoaffinity_Labeling_Workflow cluster_preparation Probe Preparation & Incubation cluster_crosslinking Crosslinking & Enrichment cluster_analysis Analysis A Synthesize Probe: Couple small molecule to This compound B Incubate Probe with Cell Lysate or Live Cells A->B Introduce to biological system C UV Irradiation (365 nm) to induce crosslinking B->C D Lyse Cells (if applicable) & Enrich crosslinked proteins (e.g., via biotin-streptavidin) C->D E Elute Proteins & Separate by SDS-PAGE D->E F In-gel Digestion (e.g., with Trypsin) E->F G LC-MS/MS Analysis for Protein Identification F->G

Caption: Workflow for target identification using a this compound probe.

Materials:

  • This compound conjugated to your molecule of interest (with a reporter tag like biotin for enrichment).

  • Cell lysate or live cells.

  • Lysis buffer (e.g., RIPA buffer).

  • Streptavidin-coated magnetic beads.

  • Wash buffers (e.g., PBS with varying salt concentrations and detergents).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • UV lamp (365 nm).

Procedure:

  • Probe Incubation:

    • For cell lysates: Add your benzophenone probe to the clarified cell lysate to the desired final concentration. Incubate in the dark on ice or at 4°C for 1-2 hours to allow for binding.

    • For live cells: Treat cells with the probe in serum-free media for a predetermined time (e.g., 1-4 hours) at 37°C.[4][5]

  • UV Irradiation:

    • Place the sample on ice to minimize heat-induced damage.

    • Irradiate the sample with a 365 nm UV lamp at a fixed distance for an optimized period (typically 15-60 minutes). The optimal time and distance should be determined empirically.[1]

  • Cell Lysis (for live cell experiments):

    • After irradiation, wash the cells with cold PBS and then lyse them using a suitable lysis buffer.

  • Enrichment of Crosslinked Proteins:

    • Add streptavidin-coated magnetic beads to the lysate and incubate with rotation at 4°C for 1-2 hours to capture the biotinylated probe-protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., varying salt and detergent concentrations) is recommended.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and perform in-gel digestion with a protease (e.g., trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked proteins.[6][7]

Protocol 2: In-situ Crosslinking of Protein-Protein Interactions

This protocol describes a general method for crosslinking interacting proteins within a cellular context.

dot

Insitu_Crosslinking_Workflow cluster_treatment Cell Treatment & Crosslinking cluster_analysis Analysis of Crosslinked Complexes A Treat cells with This compound (or a cell-permeable derivative) B UV Irradiation (365 nm) to crosslink interacting proteins A->B C Cell Lysis & Solubilization of crosslinked complexes B->C D Purification of target protein (e.g., via immunoprecipitation) C->D E SDS-PAGE & Western Blot to detect crosslinked partners D->E F Mass Spectrometry Analysis to identify crosslinked peptides D->F

Caption: Workflow for in-situ protein-protein interaction analysis.

Materials:

  • Cell-permeable derivative of this compound or a method for its introduction into cells.

  • Cultured cells.

  • PBS and cell lysis buffer.

  • Antibody against a protein of interest for immunoprecipitation.

  • Protein A/G beads.

  • UV lamp (365 nm).

Procedure:

  • Cell Treatment:

    • Incubate cultured cells with a cell-permeable benzophenone crosslinker at an optimized concentration and for a specific duration.

  • In-situ Crosslinking:

    • Wash the cells with PBS to remove excess crosslinker.

    • Expose the cells to 365 nm UV light on ice for a predetermined time to induce crosslinking.

  • Lysis and Immunoprecipitation:

    • Lyse the cells and solubilize the protein complexes.

    • Perform immunoprecipitation using an antibody against a known protein in the complex of interest to pull down the entire crosslinked complex.

  • Analysis:

    • Analyze the immunoprecipitated sample by SDS-PAGE and Western blotting with antibodies against potential interaction partners to confirm the crosslinking.

    • For identification of unknown partners, the entire crosslinked complex can be subjected to mass spectrometry analysis.[8]

Logical Relationships in Drug Discovery

The application of benzophenone crosslinkers like this compound is integral to modern drug discovery workflows.

dot

Drug_Discovery_Logic A Phenotypic Screen Identifies Bioactive Small Molecule B Synthesize Photo-affinity Probe (Molecule + this compound) A->B Hit Compound C Target Identification using Photo-affinity Labeling & Proteomics B->C Tool Compound D Target Validation C->D Identified Target(s) E Lead Optimization D->E Validated Target F Preclinical Development E->F Optimized Lead

Caption: Role of photo-affinity labeling in the drug discovery pipeline.

This workflow highlights how a bioactive "hit" from a phenotypic screen can be converted into a photo-affinity probe using this compound.[9] This probe then enables the crucial step of target identification, which is essential for understanding the molecule's mechanism of action and for subsequent lead optimization and preclinical development.[10][11]

Conclusion

Benzophenone-based crosslinkers, and specifically versatile reagents like this compound, are powerful tools in the arsenal of researchers studying molecular interactions. Their stability, broad reactivity, and ease of incorporation into custom probes make them highly valuable for identifying protein-protein interactions and elucidating the targets of bioactive molecules. While the selection of a photo-crosslinker should always be guided by the specific experimental context, the unique advantages of benzophenones ensure their continued and widespread application in advancing our understanding of complex biological systems.

References

A Comparative Analysis of Linkers for Antibody-Drug Conjugates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody to the potent cytotoxic payload. Its chemical properties dictate the stability, mechanism of drug release, and ultimately, the therapeutic index of the ADC. The choice between a cleavable and a non-cleavable linker represents a pivotal decision in ADC design, with significant implications for efficacy and safety. This guide provides an objective, data-driven comparison of these two linker strategies to inform rational ADC development.

Cleavable vs. Non-Cleavable Linkers: Two Distinct Strategies for Payload Release

The fundamental difference between cleavable and non-cleavable linkers lies in their mechanism of payload release.[1]

Cleavable linkers are designed to be stable in systemic circulation but are susceptible to cleavage by specific triggers present in the tumor microenvironment or within the cancer cell.[1][2] This allows for the release of the payload in its free, unmodified form. Common cleavage mechanisms include:

  • Enzyme-sensitive: These linkers, such as those containing a valine-citrulline (vc) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[3]

  • pH-sensitive: Linkers incorporating acid-labile groups, like hydrazones, are designed to hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[3]

  • Glutathione-sensitive: Disulfide-based linkers are stable in the bloodstream but are readily reduced and cleaved in the cytoplasm, which has a significantly higher concentration of glutathione than the extracellular space.[3]

A significant advantage of cleavable linkers is their ability to induce a "bystander effect."[1][3] The released, membrane-permeable payload can diffuse out of the targeted antigen-positive cancer cell and kill neighboring antigen-negative tumor cells.[3] This is particularly advantageous in treating heterogeneous tumors where antigen expression may be varied.[1]

Non-cleavable linkers , in contrast, form a highly stable bond with the payload. The release of the cytotoxic agent is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[1] This generally results in enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity.[4] However, the resulting payload metabolite, which is attached to the linker and an amino acid residue, is often less membrane-permeable, which can limit the "bystander effect".[5]

Data Presentation: A Comparative Look at Performance

The following tables summarize quantitative data from multiple preclinical studies to facilitate a direct comparison of different linker technologies.

Table 1: In Vitro Cytotoxicity (IC₅₀) of ADCs with Different Linkers

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an ADC against cancer cell lines, with lower values indicating higher potency.[2] Note: IC₅₀ values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.[6]

Linker TypeADC ExampleTarget Cell LineIC₅₀ (pM)Reference
Cleavable (Val-Cit) Trastuzumab-vc-MMAEHER2+14.3[7]
Cleavable (Val-Ala) Trastuzumab-va-MMAEHER2+Comparable to Val-Cit[7][]
Cleavable (β-Glucuronide) Trastuzumab-gluc-MMAEHER2+Lower than Val-Cit in some studies[9]
Non-Cleavable (SMCC) Trastuzumab-SMCC-DM1 (Kadcyla®)HER2+33[7]
Table 2: Comparative Plasma Stability of ADC Linkers

Linker stability is crucial to prevent premature payload release and associated off-target toxicity.[6]

Linker TypeADC ExampleSpeciesStability MetricResultReference
Cleavable (Val-Cit) Trastuzumab-vc-MMAEHumanIn vitro Plasma StabilityGenerally stable, but can be cleaved by neutrophil elastase.[7][10]
Cleavable (Val-Cit) Trastuzumab-vc-MMAEMouseIn vitro Plasma StabilityRelatively unstable due to sensitivity to carboxylesterase 1c (Ces1c).[6][11]
Cleavable (Val-Ala) Trastuzumab-va-MMAEMouseIn vitro Plasma StabilityMore stable than Val-Cit in some studies.[10]
Non-Cleavable (SMCC) Trastuzumab-SMCC-DM1HumanIn vivo half-lifeGenerally longer half-life compared to cleavable linker ADCs.[5]
Cleavable (Triglycyl Peptide) CX-DM1-ADCMouseIn vivo stabilityExhibited stability comparable to SMCC-DM1-containing ADCs.[12]
Table 3: Comparative Pharmacokinetic Parameters of ADCs

Pharmacokinetic (PK) parameters help to understand the absorption, distribution, metabolism, and excretion of ADCs.[6]

ADCLinker TypePayloadHalf-life (days)Clearance (mL/day/kg)Reference
Brentuximab vedotinVal-Cit (Cleavable)MMAE14.74.1[6]
Ado-trastuzumab emtansine (T-DM1)SMCC (Non-cleavable)DM111.43.9[6]
SAR3419SPDB (Cleavable)DM410.36.5[6]

Experimental Protocols: Methodologies for Key Experiments

For the successful evaluation and comparison of ADC linker technologies, robust and reproducible experimental protocols are essential.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average number of drug molecules conjugated to each antibody and the distribution of different drug-loaded species.[13][14]

Methodology:

  • Sample Preparation: Prepare the ADC sample at a concentration of 2 mg/mL in 1M ammonium sulfate.[15]

  • Chromatographic System:

    • Column: A HIC column (e.g., BioPro HIC BF, 4 µm, 100 x 4.6 mm ID).[13]

    • Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.

    • Mobile Phase B: 25 mM sodium phosphate, pH 7.0.

    • Gradient: A decreasing salt gradient is used to elute the ADC species based on their hydrophobicity.[13]

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • The different drug-loaded species are resolved based on increasing hydrophobicity, with the unconjugated form eluting first.[14]

    • The area percentage of each peak represents the relative distribution of that particular drug-loaded ADC species.[14]

    • The weighted average DAR is calculated using the percentage of chromatographic peak area and the number of conjugated drugs for each species.[14][]

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.[6]

Methodology:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species (e.g., human, mouse, rat).[17]

  • Time Points: Incubate the samples at 37°C and collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).[18]

  • Sample Preparation (for intact ADC analysis):

    • Capture the ADC from the plasma using an anti-human IgG antibody conjugated to magnetic beads.[17]

    • Wash the beads to remove non-specifically bound proteins.[18]

    • Elute the captured ADC.[18]

  • Analysis (LC-MS):

    • Analyze the eluted ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point.[17]

  • Data Interpretation: A stable ADC will exhibit minimal change in DAR over the time course.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an ADC in a cancer cell line.[6]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000–10,000 cells/well and incubate overnight.[19][20]

  • ADC Treatment: Prepare serial dilutions of the ADC, an unconjugated antibody control, and a free payload control in cell culture medium. Add the treatments to the cells.[6]

  • Incubation: Incubate the plate at 37°C for 48–144 hours.[19][20]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours.[19][20]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.[19]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting cell viability against the logarithm of the ADC concentration.[21]

Preclinical Pharmacokinetic (PK) Study in Mice

Objective: To determine the pharmacokinetic profile of an ADC in an in vivo model.[22]

Methodology:

  • Animal Model: Use an appropriate mouse model (e.g., athymic nude mice bearing tumor xenografts).[23]

  • ADC Administration: Administer the ADC via a single intravenous (IV) dose.[23][24]

  • Serial Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.25, 1, 4, 8, 24, 48, 72, 168 hours).[24]

  • Plasma Preparation: Prepare plasma from the blood samples and store at -80°C until analysis.[24]

  • Bioanalysis:

    • Total Antibody: Quantify using an enzyme-linked immunosorbent assay (ELISA).[24]

    • Antibody-Conjugated Drug: Quantify using ELISA.[24]

    • Unconjugated Payload: Quantify using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24]

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as clearance, volume of distribution, and half-life.[23]

Mandatory Visualization

ADC_Signaling_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_endocytosis Endocytosis cluster_lysosome Lysosomal Trafficking cluster_cytotoxicity Cytotoxicity ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding ADC_Antigen_Complex ADC-Antigen Complex Endosome Endosome ADC_Antigen_Complex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage/ Antibody Degradation Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death 5. Cytotoxic Effect

Caption: General signaling pathway of an Antibody-Drug Conjugate (ADC).

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision Making Conjugation Antibody-Linker-Payload Conjugation Purification Purification Conjugation->Purification DAR_Analysis DAR Analysis (HIC) Purification->DAR_Analysis Stability_Assay Plasma Stability Assay DAR_Analysis->Stability_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Stability_Assay->Cytotoxicity_Assay PK_Study Pharmacokinetic (PK) Study in Mice Cytotoxicity_Assay->PK_Study Efficacy_Study Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study Lead_Candidate Lead Candidate Selection Efficacy_Study->Lead_Candidate

Caption: General experimental workflow for ADC development and evaluation.

References

A Researcher's Guide to Benzophenone Crosslinkers: A Comparative Analysis of Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of chemical biology, drug discovery, and proteomics, photo-crosslinkers are indispensable tools for capturing and identifying transient and stable molecular interactions. Among the various photoactivatable moieties, benzophenone and its derivatives have gained widespread use due to their unique photochemical properties. This guide provides an objective comparison of the efficiency of different benzophenone-based crosslinkers, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific applications.

Understanding the Photochemistry of Benzophenone Crosslinkers

Benzophenone crosslinkers are activated by UV light, typically in the range of 350-365 nm.[1] Upon photoactivation, the benzophenone moiety transitions from its ground state to an excited triplet state, which is a diradical.[1] This reactive species can then abstract a hydrogen atom from a nearby C-H bond, creating a pair of radicals that subsequently combine to form a stable C-C covalent bond.[1] A key advantage of this mechanism is its reversibility; if a suitable reaction partner is not in close proximity, the excited benzophenone can return to its ground state, allowing for repeated excitation until a productive crosslink is formed.[1] Furthermore, photoexcited benzophenones are not reactive with water, making them well-suited for use in aqueous biological systems.[1]

Factors Influencing the Efficiency of Benzophenone Crosslinkers

The efficiency of a benzophenone crosslinker is not absolute and can be influenced by several factors, primarily the electronic properties of the benzophenone ring and the surrounding chemical environment.

Substituent Effects: The addition of electron-withdrawing or electron-donating groups to the benzophenone ring can significantly impact the stability of the triplet radical and, consequently, the crosslinking efficiency.

  • Electron-Withdrawing Groups (EWGs): Groups such as trifluoromethyl (-CF3) and nitro (-NO2) can increase the reactivity of the n-π* triplet state, which is responsible for hydrogen abstraction.[1][2] This is because EWGs can help to stabilize the resulting ketyl radical, thus facilitating the crosslinking reaction.[2]

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (-OCH3) and amino (-NH2) can decrease the reactivity of the benzophenone triplet state.[2] These groups increase the electron density at the carbonyl group, making it less electrophilic and therefore less prone to hydrogen abstraction.[3]

Chemical Environment: The polarity of the solvent or the local environment of the crosslinker can affect the relative energy levels of the reactive n-π* state and a less reactive π-π* charge transfer state.[2] Generally, benzophenone derivatives exhibit higher reactivity in nonpolar environments compared to polar ones.[3]

Comparative Data on Benzophenone Crosslinker Performance

Direct quantitative comparisons of the crosslinking efficiency of various benzophenone derivatives under identical conditions are not extensively available in the literature. However, studies comparing benzophenone-based crosslinkers to other classes, such as diazirines, and investigations into the effects of substituents provide valuable insights.

CrosslinkerSystemKey FindingsReference
sulfo-SBP (4-(sulfosuccinimidylcarboxy)benzophenone)Crosslinking of Human Serum Albumin (HSA)Identified 173 unique cross-linked residue pairs.[4]
Benzophenone Methacrylamide (BPMA) In-gel immunoassayHigher protein capture efficiency compared to an equivalent concentration of a diazirine-based crosslinker (DZMA).[5]
Benzophenone derivatives with electron-withdrawing groups Photoreduction by isopropanolShowed a remarkable dependence of the photoreduction rate on ring substitution, with EWGs generally increasing the rate.
Benzophenone-containing copolymers Zwitterionic copolymersCrosslinking rate decreased with increasing polarity of the polymer matrix.[2]

Experimental Protocols for Comparing Benzophenone Crosslinker Efficiency

To enable researchers to directly compare the efficiency of different benzophenone crosslinkers for their specific application, a standardized experimental protocol is essential. The following protocol outlines a gel-based assay to quantify the crosslinking yield of a model protein-protein interaction.

Objective: To quantitatively compare the crosslinking efficiency of different benzophenone-containing probes in a defined protein-protein interaction.

Materials:

  • Purified bait protein (e.g., tagged with a handle for purification).

  • Purified prey protein.

  • A series of benzophenone crosslinker probes with varying substituents or linker arms.

  • Crosslinking buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • UV lamp (365 nm) with a controlled intensity output.

  • SDS-PAGE gels and reagents.

  • Coomassie Brilliant Blue stain or silver stain.

  • Densitometry software (e.g., ImageJ).

Procedure:

  • Preparation of Protein-Crosslinker Conjugates:

    • If using NHS-ester functionalized benzophenone crosslinkers, react them with the bait protein according to the manufacturer's instructions to form stable amide bonds with lysine residues.

    • Ensure the removal of excess, unreacted crosslinker by dialysis or size-exclusion chromatography.

    • Determine the protein concentration and the degree of labeling for each conjugate.

  • Crosslinking Reaction:

    • Prepare reaction mixtures containing the bait protein-crosslinker conjugate and the prey protein at a defined molar ratio in the crosslinking buffer.

    • Include a negative control with no prey protein and a no-UV control.

    • Place the samples in a suitable container (e.g., quartz cuvette or on a parafilm-lined petri dish on ice) at a fixed distance from the UV lamp.

    • Irradiate the samples with 365 nm UV light for a defined period. The irradiation time should be optimized in preliminary experiments.

  • SDS-PAGE Analysis:

    • Quench the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products on an SDS-PAGE gel.

  • Quantification of Crosslinking Yield:

    • Stain the gel with Coomassie Brilliant Blue or a more sensitive stain if necessary.

    • Capture a high-resolution image of the gel.

    • Using densitometry software, quantify the band intensity of the crosslinked product (higher molecular weight band) and the uncrosslinked bait protein.

    • Calculate the crosslinking efficiency for each benzophenone probe using the following formula: Crosslinking Efficiency (%) = [Intensity of Crosslinked Product / (Intensity of Crosslinked Product + Intensity of Uncrosslinked Bait Protein)] * 100

  • Data Analysis and Comparison:

    • Compare the calculated crosslinking efficiencies of the different benzophenone probes to determine their relative performance in this specific assay.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental process and the underlying principles, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis Bait Bait Protein Conjugate Bait-BP Conjugate Bait->Conjugate Conjugation Prey Prey Protein Mix Mix Bait-BP and Prey Prey->Mix BP_Crosslinker Benzophenone Crosslinker BP_Crosslinker->Conjugate Conjugate->Mix UV UV Irradiation (365 nm) Mix->UV Crosslinked_Complex Crosslinked Complex UV->Crosslinked_Complex SDS_PAGE SDS-PAGE Crosslinked_Complex->SDS_PAGE Stain Gel Staining SDS_PAGE->Stain Densitometry Densitometry Stain->Densitometry Efficiency Calculate Efficiency Densitometry->Efficiency substituent_effects cluster_ewg Electron-Withdrawing Groups cluster_edg Electron-Donating Groups BP Benzophenone Core EWG -CF3, -NO2, etc. BP->EWG Addition of EDG -OCH3, -NH2, etc. BP->EDG Addition of Increased_Reactivity Increased Reactivity (Higher Efficiency) EWG->Increased_Reactivity Decreased_Reactivity Decreased Reactivity (Lower Efficiency) EDG->Decreased_Reactivity

References

Efficacy of 5-Benzoylpentanoic Acid Compared to Other Crosslinking Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of proteomics, drug discovery, and chemical biology, crosslinking agents are indispensable tools for elucidating protein-protein interactions, mapping binding sites, and identifying therapeutic targets. Among the diverse array of available reagents, photo-activatable crosslinkers offer temporal and spatial control, allowing for the precise initiation of covalent bond formation. This guide provides a detailed comparison of the efficacy of 5-benzoylpentanoic acid, a benzophenone-based photo-crosslinker, with other major classes of crosslinking agents, namely aryl azides and diazirines.

Comparison of Photo-Activatable Crosslinker Classes

The choice of a photo-crosslinking agent is dictated by several factors, including the desired reactivity, activation wavelength, and the specific biological system under investigation. Benzophenones, aryl azides, and diazirines represent the most widely used classes of photo-crosslinkers, each with distinct mechanisms of action and performance characteristics.

Table 1: Key Characteristics of Major Photo-Crosslinker Classes

FeatureBenzophenones (e.g., this compound)Aryl AzidesDiazirines
Photo-reactive Group BenzophenoneAryl azideDiazirine
Reactive Intermediate Triplet DiradicalNitreneCarbene
Activation Wavelength ~350-365 nm~250-460 nm (depending on substitution)~330-370 nm
Reactivity / Target Abstracts hydrogen from C-H bondsInserts into C-H and N-H bonds; reacts with double bonds and nucleophilesInserts non-specifically into C-H, N-H, and O-H bonds
Key Advantages Relatively stable, not quenched by water, can be repeatedly excited.Small size.High crosslinking yields due to the highly reactive carbene intermediate.
Key Disadvantages Bulkier structure may perturb interactions.Can undergo rearrangement to less reactive species, potentially lowering yield. Can be quenched by water.Can be quenched by water, potentially leading to lower yields in aqueous environments.

Quantitative Performance Comparison

Direct quantitative comparisons of crosslinking efficiency can be challenging due to variations in experimental systems and conditions. However, studies on model proteins provide valuable insights into the relative performance of different crosslinker types. The following data is based on studies of benzophenone derivatives, which serve as a proxy for the performance of this compound.

A key study compared the number of identified cross-linked peptide pairs in Human Serum Albumin (HSA) using a benzophenone-based crosslinker (sulfo-SBP) and a diazirine-based crosslinker (sulfo-SDA).[1]

Table 2: Quantitative Comparison of Crosslinks Identified in Human Serum Albumin (HSA)

Crosslinker TypeCrosslinker UsedNumber of Unique Cross-linked Residue Pairs IdentifiedReference
Benzophenone Sulfo-SBP3[1]
Diazirine Sulfo-SDA500[1]

It is important to note that while diazirines may offer higher crosslinking yields in some contexts due to the high reactivity of the carbene intermediate, the choice of crosslinker should be tailored to the specific application.[2] Benzophenones, like this compound, offer the advantage of not being quenched by water, which can be a significant benefit in aqueous biological systems.[3]

Another study on an aryl azide-based crosslinker, BASED, demonstrated that crosslinking efficiency is highly dependent on the UV irradiation conditions.

Table 3: Crosslinking Efficiency of an Aryl Azide Crosslinker (BASED) Under Different UV Light Conditions

UV Light SourceWavelength (nm)Exposure Time (min)Crosslinking Efficiency (%)Reference
Long-wave UV36630High (most efficient)
Short-wave UV25415Moderate
Medium-wave UV30215Low

Data adapted from Thermo Fisher Scientific technical information.

Signaling Pathways and Experimental Workflows

The application of photo-crosslinkers is central to understanding dynamic cellular processes, such as signal transduction. For instance, they can be used to map the interaction between a G-protein coupled receptor (GPCR) and its downstream effectors.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein (α, β, γ subunits) GPCR->G_protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector 3. Modulation Ligand Ligand Ligand->GPCR 1. Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Crosslinker 5-Benzoylpentanoic acid derivative Crosslinker->GPCR UV light (365 nm) Crosslinker->G_protein Experimental_Workflow cluster_protocol Experimental Protocol Prep 1. Sample Preparation (Protein of Interest + Interacting Partners) Incubation 2. Incubation with Crosslinker (e.g., this compound) Prep->Incubation UV_Activation 3. UV Irradiation (e.g., 365 nm) Incubation->UV_Activation SDS_PAGE 4. SDS-PAGE Analysis (Visualize crosslinked complexes) UV_Activation->SDS_PAGE Digestion 5. In-gel Digestion (e.g., Trypsin) SDS_PAGE->Digestion LC_MS 6. LC-MS/MS Analysis (Identify crosslinked peptides) Digestion->LC_MS Data_Analysis 7. Data Analysis (Identify interaction sites) LC_MS->Data_Analysis

References

A Comparative Guide to Validating 5-Benzoylpentanoic Acid Crosslinking Results with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validating protein-protein interactions identified through crosslinking with 5-Benzoylpentanoic acid and its derivatives using mass spectrometry. We present supporting experimental data, detailed methodologies, and a comparative analysis with alternative crosslinking strategies to aid researchers in making informed decisions for their experimental designs.

Introduction to this compound in Crosslinking Mass Spectrometry

This compound is a heterobifunctional crosslinking reagent that, when activated (e.g., as an N-hydroxysuccinimide ester), combines two distinct modes of action for covalently capturing protein interactions. The N-hydroxysuccinimide (NHS) ester provides amine-reactivity, targeting the side chains of lysine residues and protein N-termini. Upon UV activation, the benzophenone moiety becomes a highly reactive triplet diradical that can form covalent bonds with nearby C-H bonds, offering a "zero-length" crosslink to a wider range of amino acid residues.[1] This dual functionality allows for a two-step crosslinking procedure, providing temporal control over the reaction.

The validation of crosslinks identified by mass spectrometry is a critical step in ensuring the biological relevance of the observed protein-protein interactions. This guide will focus on the experimental workflows and data analysis pipelines necessary to confidently identify and validate crosslinks generated by benzophenone-based reagents like this compound.

Performance Comparison of Crosslinking Reagents

The choice of crosslinking reagent significantly impacts the number and type of identified crosslinks. Here, we compare the performance of a benzophenone-based crosslinker, 4-(sulfosuccinimidylcarboxy)benzophenone (sulfo-SBP), which is structurally and functionally similar to an activated form of this compound, with other commonly used crosslinking reagents.

FeatureSulfo-SBP (Benzophenone)Sulfo-SDA (Diazirine)DSS/BS3 (NHS Ester)
Reactive Groups NHS Ester, BenzophenoneNHS Ester, DiazirineNHS Ester
Second Stage Reactivity C-H bonds (non-specific)C-H, N-H, O-H bonds (highly reactive)Primary amines (Lysine, N-terminus)
Control Two-step (NHS reaction then UV)Two-step (NHS reaction then UV)One-step
Identified Unique Crosslinks (HSA) 173[2]792[2]Varies
False Discovery Rate (FDR) 5%[2]5%[2]Typically 1-5%
Distance Constraint (Cα-Cα) < 20 Å (94% of links)[3]< 25 Å[3]~24-30 Å[4]
Advantages Access to different protein regions, temporal controlHigh crosslinking efficiencyWell-established protocols and data analysis software
Disadvantages Lower number of identified links compared to diazirinesCan generate excessively complex spectraLimited to lysine-rich regions

Experimental Protocols

A robust experimental workflow is essential for obtaining high-quality, reproducible crosslinking mass spectrometry data. Below are detailed protocols for utilizing a benzophenone-based crosslinker, exemplified by the closely related sulfo-SBP, and a standard amine-reactive crosslinker.

Protocol for Benzophenone-Based Crosslinking (e.g., activated this compound/sulfo-SBP)

This two-step protocol involves an initial amine-reactive labeling followed by photo-activated crosslinking.

  • Protein Preparation:

    • Prepare the protein sample (e.g., Human Serum Albumin, HSA) at a concentration of 0.75 mg/mL in a suitable crosslinking buffer (e.g., 20 mM HEPES-OH, 20 mM NaCl, 5 mM MgCl2, pH 7.8).[2]

  • NHS Ester Reaction (Anchoring):

    • Add the benzophenone-NHS ester crosslinker to the protein solution at various molar ratios (e.g., 0.187:1 to 2:1 crosslinker-to-protein).[2]

    • Incubate the mixture to allow the NHS ester to react with primary amines on the protein surface.[2]

  • UV Photo-Activation:

    • Place the sample on a chilled surface (e.g., on ice) at a distance of approximately 5 cm from a 365 nm UV lamp.[2]

    • Irradiate the sample for 25-50 minutes to activate the benzophenone moiety and induce crosslinking to nearby amino acid residues.[2]

  • Sample Preparation for Mass Spectrometry:

    • Separate the crosslinked protein mixture using SDS-PAGE.[2]

    • Excise the protein band of interest (e.g., monomeric HSA).[2]

    • Perform in-gel reduction with DTT, alkylation with iodoacetamide, and digestion with trypsin.[2]

    • Desalt the resulting peptides using C18 StageTips.[2]

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos).[3]

    • Employ a data-dependent acquisition method, selecting precursor ions with charge states of 3+ and higher for fragmentation.

Protocol for Amine-Reactive Crosslinking (e.g., DSS/BS3)

This is a one-step protocol for traditional amine-to-amine crosslinking.

  • Protein Preparation:

    • Prepare the protein sample in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7 and 9.[5]

  • Crosslinking Reaction:

    • Add DSS (dissolved in an organic solvent like DMSO) or BS3 (water-soluble) to the protein solution to a final concentration of 1-5 mM.[6]

    • Incubate the reaction for 30 minutes to 2 hours at room temperature or on ice.[6]

  • Quenching:

    • Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 10-50 mM.[6]

    • Incubate for 15 minutes at room temperature.[6]

  • Sample Preparation and Mass Spectrometry:

    • Follow the same procedures for SDS-PAGE, in-gel digestion, desalting, and mass spectrometry analysis as described for the benzophenone-based crosslinking protocol.

Data Analysis and Validation

The identification of crosslinked peptides from complex mass spectrometry data requires specialized software.

cluster_workflow Data Analysis Workflow raw_data Raw MS Data (.raw) mzml Conversion to mzML raw_data->mzml search Crosslink Search Engine (e.g., MeroX, pLink, Xi) mzml->search fdr False Discovery Rate (FDR) Calculation search->fdr validation Manual Validation of Spectra fdr->validation modeling Structural Modeling validation->modeling

Figure 1. A generalized workflow for the analysis of crosslinking mass spectrometry data.

Specialized search algorithms are necessary to identify the complex fragmentation patterns of crosslinked peptides. Software such as MeroX, pLink, or Xi can be used for this purpose. A critical step in the analysis is the estimation of the False Discovery Rate (FDR) to ensure the statistical significance of the identified crosslinks. For novel protein-protein interactions discovered through crosslinking, it is highly recommended to perform validation using orthogonal methods.[7]

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in the experimental workflows for benzophenone-based and amine-reactive crosslinking.

cluster_benzophenone Benzophenone Crosslinking Workflow protein_prep Protein Preparation nhs_reaction NHS Ester Reaction (Anchoring) protein_prep->nhs_reaction uv_activation UV Photo-Activation (365 nm) nhs_reaction->uv_activation sds_page SDS-PAGE Separation uv_activation->sds_page digestion In-gel Digestion sds_page->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis

Figure 2. Experimental workflow for benzophenone-based photo-crosslinking.

cluster_amine Amine-Reactive Crosslinking Workflow protein_prep_amine Protein Preparation crosslinking_reaction Crosslinking Reaction (DSS or BS3) protein_prep_amine->crosslinking_reaction quenching Quenching Reaction crosslinking_reaction->quenching sds_page_amine SDS-PAGE Separation quenching->sds_page_amine digestion_amine In-gel Digestion sds_page_amine->digestion_amine ms_analysis_amine LC-MS/MS Analysis digestion_amine->ms_analysis_amine

Figure 3. Experimental workflow for traditional amine-reactive crosslinking.

References

Unveiling Protein Interactions: A Comparative Guide to Validation Using 5-Benzoylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and identifying potential therapeutic targets. This guide provides a comprehensive comparison of photo-crosslinking using 5-Benzoylpentanoic acid with other established methods for PPI validation, supported by experimental data and detailed protocols.

This compound is a versatile chemical tool that, when derivatized with a reactive group such as an N-hydroxysuccinimide (NHS) ester, becomes a powerful photo-crosslinking agent. Its benzophenone moiety, upon activation with UV light, forms a highly reactive triplet diradical that can covalently bind to interacting proteins in close proximity. This method offers the advantage of capturing transient and weak interactions that are often missed by traditional affinity-based methods.

Performance Comparison: this compound vs. Alternative PPI Validation Methods

The choice of a PPI validation method depends on various factors, including the nature of the interaction, the experimental system, and the desired level of detail. Here, we compare this compound-mediated photo-crosslinking with other commonly used techniques.

FeatureThis compound (Photo-Crosslinking)Co-Immunoprecipitation (Co-IP)Yeast Two-Hybrid (Y2H)Surface Plasmon Resonance (SPR)
Principle Covalent trapping of interacting proteins upon UV activation.Antibody-based purification of a target protein and its binding partners.Genetic method detecting interactions via activation of a reporter gene.Real-time, label-free detection of binding events on a sensor surface.
Interaction Type Captures transient, weak, and stable interactions in a native-like state.Primarily detects stable interactions within a protein complex.Can detect binary interactions, but prone to false positives/negatives.Provides quantitative data on binding affinity and kinetics.
Cellular Context Can be used in vitro and in living cells.Typically performed with cell lysates, interactions may be disrupted.Interactions are detected in the yeast nucleus, an artificial environment.In vitro analysis using purified proteins.
Data Output Identification of interacting partners and crosslinked residues via mass spectrometry.Identification of binding partners by Western blot or mass spectrometry.Reporter gene expression indicates a potential interaction.Sensorgram showing association and dissociation phases.
Strengths Traps transient interactions, provides spatial information.[1]Gold standard for verifying interactions in a cellular context.High-throughput screening of potential interactions.Quantitative kinetic data, label-free.
Limitations Requires UV activation which can potentially damage cells; non-specific crosslinking can occur.Can miss transient or weak interactions; antibody quality is crucial.High rate of false positives and negatives; indirect interactions not detected.Requires purified proteins; may not reflect in vivo conditions.

Quantitative Data Summary

The following table summarizes quantitative data from a study comparing a benzophenone-based photo-crosslinker (sulfo-SBP, a derivative of this compound) with a diazirine-based photo-crosslinker (sulfo-SDA) for identifying protein cross-links in Human Serum Albumin (HSA) using mass spectrometry.[1]

ParameterSulfo-SBP (Benzophenone-based)Sulfo-SDA (Diazirine-based)
Total Unique Cross-linked Residue Pairs Identified 172776
Cross-links with Cα-Cα distances > 25 Å 2.9% (5/172)5.6% (44/776)
Predominant Photoreacted Residues Glycine, PhenylalanineBroader reactivity

Data adapted from Kalkhof et al., Anal. Chem. 2017, 89, 10, 5451–5458.[1] This data highlights that while diazirine-based crosslinkers may yield a higher number of identified cross-links, benzophenone-based crosslinkers like those derived from this compound can provide high-quality data with a low percentage of long-distance, potentially artifactual, cross-links.

Experimental Protocols

Protocol 1: Photo-Crosslinking of Protein Interactions using this compound Succinimidyl Ester

This protocol describes the general workflow for using this compound succinimidyl ester to crosslink interacting proteins in a purified system.

Materials:

  • This compound succinimidyl ester (BPS)

  • Purified "bait" protein with a primary amine (e.g., lysine)

  • Purified "prey" protein

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • UV lamp (365 nm)

  • SDS-PAGE analysis equipment

  • Mass spectrometer

Methodology:

  • Labeling of Bait Protein:

    • Dissolve the bait protein in amine-free buffer to a final concentration of 1-10 mg/mL.

    • Prepare a fresh stock solution of BPS in an organic solvent like DMSO.

    • Add a 10-20 fold molar excess of BPS to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

    • Remove excess, unreacted BPS by dialysis or gel filtration into the amine-free buffer.

  • Formation of Protein Complex:

    • Mix the BPS-labeled bait protein with the prey protein at a suitable molar ratio to allow for complex formation.

    • Incubate the mixture for 1 hour at 4°C.

  • Photo-Crosslinking:

    • Place the protein complex solution in a UV-transparent container (e.g., quartz cuvette or on a petri dish on ice).

    • Irradiate the sample with 365 nm UV light for 15-30 minutes on ice. The optimal irradiation time should be determined empirically.

  • Quenching and Analysis:

    • Add quenching solution to stop the reaction.

    • Analyze the crosslinked products by SDS-PAGE. A higher molecular weight band corresponding to the crosslinked complex should be observed.

    • For identification of the interacting partner and the crosslinked sites, excise the band of interest from the gel, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by mass spectrometry.

Protocol 2: Co-Immunoprecipitation (Co-IP)

This protocol provides a general workflow for validating a protein-protein interaction using Co-IP.

Materials:

  • Cell lysate containing the proteins of interest

  • Antibody specific to the "bait" protein

  • Protein A/G magnetic beads or agarose resin

  • Lysis buffer

  • Wash buffer

  • Elution buffer

  • SDS-PAGE analysis equipment

  • Western blot analysis equipment

Methodology:

  • Cell Lysis:

    • Lyse cells expressing the proteins of interest in a suitable lysis buffer to release cellular proteins.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with beads/resin alone to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the bait-specific antibody for 1-4 hours at 4°C.

    • Add the protein A/G beads/resin and incubate for another 1 hour or overnight at 4°C to capture the antibody-protein complex.

  • Washing:

    • Pellet the beads/resin and discard the supernatant.

    • Wash the beads/resin several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads/resin using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

    • Analyze the eluted proteins by SDS-PAGE and Western blot using an antibody specific to the "prey" protein. The presence of the prey protein in the eluate confirms the interaction.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the validation of protein interactions.

G Workflow for Photo-Crosslinking using this compound cluster_0 Preparation cluster_1 Interaction cluster_2 Crosslinking & Analysis Bait Protein Bait Protein Labeled Bait BPS-Labeled Bait Protein Bait Protein->Labeled Bait NHS Ester Reaction BPS 5-Benzoylpentanoic Acid Succinimidyl Ester BPS->Labeled Bait Protein Complex Bait-Prey Complex Labeled Bait->Protein Complex Prey Protein Prey Protein Prey Protein->Protein Complex Crosslinked Complex Covalently Crosslinked Complex Protein Complex->Crosslinked Complex Photo-Activation UV Activation UV Light (365 nm) UV Activation->Crosslinked Complex SDS-PAGE SDS-PAGE Analysis Crosslinked Complex->SDS-PAGE Mass Spec Mass Spectrometry (Identification) SDS-PAGE->Mass Spec

Caption: A schematic overview of the photo-crosslinking workflow.

G Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Grb2 Grb2 EGFR->Grb2 Binds pY EGFR->Grb2 Potential Photo-Crosslinking Target EGF EGF EGF->EGFR Binds Sos Sos Grb2->Sos Recruits Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: EGFR signaling and a potential photo-crosslinking target.

G Simplified Wnt/β-Catenin Signaling Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt ON DestructionComplex Destruction Complex (Axin, APC, GSK3) BetaCatenin_off β-Catenin DestructionComplex->BetaCatenin_off Phosphorylates Ub_off Ubiquitination & Degradation BetaCatenin_off->Ub_off Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP56 LRP5/6 Wnt->LRP56 Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->DestructionComplex Inhibits Dishevelled->DestructionComplex Potential Photo-Crosslinking Target BetaCatenin_on β-Catenin (stabilized) Nucleus Nucleus BetaCatenin_on->Nucleus TCF_LEF TCF/LEF GeneTranscription Gene Transcription TCF_LEF->GeneTranscription BetaCatenin_on_nuc β-Catenin BetaCatenin_on_nuc->TCF_LEF

Caption: Wnt signaling and a potential photo-crosslinking target.

References

A Researcher's Guide to 5-Benzoylpentanoic Acid: A Comparative Analysis of its Limitations as a Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in experimental design. 5-Benzoylpentanoic acid, a hetero-bifunctional, photo-reactive crosslinker, is often employed to study molecular interactions. However, a thorough understanding of its limitations is essential for accurate data interpretation and for considering more suitable alternatives. This guide provides an objective comparison of this compound with other crosslinkers, supported by established chemical principles and experimental considerations.

Understanding this compound

This compound possesses a benzophenone group and a carboxylic acid. The carboxylic acid can be activated (e.g., using EDC/NHS chemistry) to react with primary amines (like lysine residues) on a protein of interest. The key feature is the benzophenone moiety, which upon activation with UV light (around 350-360 nm), can form a covalent bond with nearby C-H bonds, making it a "zero-length" photo-crosslinker after the initial conjugation.

Core Limitations of this compound

While versatile, this compound is not without its drawbacks. Researchers must consider the following limitations:

  • Low Crosslinking Efficiency: The quantum yield of benzophenone photo-crosslinking is inherently low. This means that a significant portion of the activated benzophenone will not result in a successful crosslink, necessitating higher concentrations or longer UV exposure times, which can be detrimental to the biological sample.

  • Non-Specific Reactions: The primary limitation is its lack of specificity. The excited benzophenone can insert into any proximal C-H bond. This promiscuity can lead to a heterogeneous mixture of crosslinked products, making the identification of specific interaction partners challenging. It can also lead to intramolecular crosslinks or crosslinks to abundant, non-interacting neighbors.

  • UV-Induced Damage: The requirement for UV irradiation can damage sensitive biological macromolecules. Proteins and nucleic acids can be altered or degraded by UV light, potentially leading to experimental artifacts and compromising the biological relevance of the findings.

  • Hydrophobicity: The benzophenone group is hydrophobic. This can lead to poor solubility in aqueous buffers and may cause the crosslinker to preferentially partition into hydrophobic pockets of proteins or lipid membranes, biasing the crosslinking results towards these environments.

  • Reaction with Water: The excited benzophenone can also react with water, which is abundant in biological samples. This side reaction further reduces the efficiency of the desired intermolecular crosslinking.

Comparative Analysis with Alternative Crosslinkers

The choice of a crosslinker should be tailored to the specific application. The following table compares this compound with other common classes of crosslinkers.

FeatureThis compound (Photoreactive)Formaldehyde (Non-selective)Glutaraldehyde (Amine-reactive)NHS Esters (e.g., DSS) (Amine-reactive)
Reactive Moiety BenzophenoneAldehydeAldehydeN-hydroxysuccinimide ester
Target(s) Any C-H bond in proximityPrimary amines, thiols, hydroxyls, amidesPrimary amines (e.g., Lysine)Primary amines (e.g., Lysine)
Activation UV Light (~350-360 nm)SpontaneousSpontaneousSpontaneous
Specificity Low (proximity-based)LowModerateHigh (for primary amines)
Reversibility IrreversibleReversible with heatIrreversibleIrreversible
Spacer Arm Length ~6.2 Å (from carboxyl to benzoyl)0 Å (direct linkage)~7.5 ÅVariable (e.g., DSS ~11.4 Å)
Key Limitations Low efficiency, UV damage, non-specific C-H insertionHigh toxicity, can create extensive protein networksProne to polymerization, can cause protein aggregationSusceptible to hydrolysis in aqueous solutions

Experimental Protocols

Protocol 1: Two-Step Crosslinking using this compound

This protocol involves first conjugating the crosslinker to a purified "bait" protein via its carboxyl group, followed by photo-crosslinking to capture "prey" proteins.

  • Activation of Carboxyl Group:

    • Dissolve this compound in an anhydrous organic solvent like DMSO to prepare a stock solution (e.g., 100 mM).

    • In a separate reaction, activate the carboxyl group using a 1.5-fold molar excess of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in an amine-free buffer (e.g., MES buffer, pH 6.0) for 15 minutes at room temperature.

  • Conjugation to Bait Protein:

    • Add the activated this compound solution to the purified bait protein (in a buffer like PBS, pH 7.4) at a 10- to 20-fold molar excess.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

    • Remove excess, unreacted crosslinker using a desalting column or dialysis.

  • Photo-Crosslinking Reaction:

    • Introduce the prey protein(s) or cell lysate to the conjugated bait protein. Allow the components to interact for a predetermined time (e.g., 30-60 minutes) on ice.

    • Expose the sample to UV light at 350-360 nm on ice for 15-30 minutes. The optimal time should be determined empirically.

  • Analysis:

    • Quench the reaction by adding a free radical scavenger like DTT to a final concentration of 20 mM.

    • Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations of Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the chemical mechanism of crosslinking.

G cluster_workflow Two-Step Crosslinking Workflow A 1. Activate Carboxyl Group (EDC/NHS) B 2. Conjugate to Bait Protein (Amine Coupling) A->B C 3. Purify Conjugate (Remove Excess Crosslinker) B->C D 4. Add Prey Protein / Lysate (Allow Interaction) C->D E 5. UV Irradiation (~360 nm) D->E F 6. Analyze Products (SDS-PAGE / Mass Spec) E->F

Caption: Experimental workflow for a two-step crosslinking procedure using this compound.

G cluster_mechanism Benzophenone Photo-Activation and C-H Insertion Start Benzophenone (Ground State) Excited Excited Triplet State Start->Excited UV Light (hν) Radical Diradical Intermediate Excited->Radical H-atom Abstraction RH Protein with C-H Bond RH->Radical H-atom Abstraction Product Covalent Crosslink Radical->Product Radical Recombination

Caption: The mechanism of photo-crosslinking via benzophenone activation and C-H bond insertion.

Safety Operating Guide

Proper Disposal of 5-Benzoylpentanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of 5-benzoylpentanoic acid, ensuring the safety of laboratory personnel and environmental protection.

For researchers and professionals in drug development, the proper management of chemical waste is paramount. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a compound that requires careful handling due to its classification as a hazardous substance. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Considerations

This compound is categorized as a hazardous waste, primarily causing skin and serious eye irritation.[1] Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data for Disposal Planning

A thorough understanding of the chemical and physical properties of this compound is essential for planning its disposal. The following table summarizes key quantitative data to inform safe handling and waste management strategies.

PropertyValueImplications for Disposal
Molecular Formula C₁₂H₁₄O₃-
Molecular Weight 206.24 g/mol -
Appearance White to off-white crystalline solidIndicates the physical state of the waste.
Melting Point 76-78 °CRelevant for storage conditions.
pKa (predicted) ~4.7As a weak acid, it requires neutralization before any potential aqueous disposal.
Solubility Sparingly soluble in water. Soluble in ethanol, methanol, and acetone.Informs the choice of solvent for rinsing contaminated containers and the potential for creating aqueous waste streams.
GHS Hazard Class Skin Irritant (Category 2), Eye Irritant (Category 2A)Reinforces the need for appropriate PPE during handling and disposal.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal service.[1] On-site treatment, such as neutralization, should only be performed by trained personnel for dilute aqueous solutions and in accordance with institutional and local regulations.

Experimental Protocol: Neutralization of Dilute Aqueous this compound Waste

This protocol is intended for small quantities of dilute aqueous waste (e.g., <1% concentration).

Materials:

  • Dilute aqueous this compound waste

  • 1 M Sodium hydroxide (NaOH) solution or Sodium bicarbonate (NaHCO₃)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate beakers or flasks

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: In a designated chemical fume hood, place the beaker containing the dilute acidic waste on a stir plate and add a stir bar.

  • Dilution: If the concentration of the acidic waste is unknown or high, further dilute it with water to minimize the heat generated during neutralization.

  • Neutralization: Slowly add the 1 M NaOH solution or NaHCO₃ to the stirring acidic solution. Monitor the pH of the solution frequently using pH strips or a pH meter.

  • Endpoint: Continue adding the base until the pH of the solution is between 6.0 and 8.0. Be cautious as the neutralization reaction can be exothermic.

  • Final Disposal: Once neutralized, the solution can typically be discharged down the drain with a copious amount of water, provided it does not contain any other hazardous materials and is in compliance with local wastewater regulations.

  • Record Keeping: Document the neutralization procedure, including the initial and final pH, the amount of base used, and the date of disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal_options Disposal Options Waste This compound Waste (Solid, Concentrated Liquid, Contaminated Materials) Segregate Segregate as Hazardous Waste Waste->Segregate Container Collect in a labeled, compatible, and sealed hazardous waste container Segregate->Container IsDilute Is the waste a dilute aqueous solution? Container->IsDilute Trained Are personnel trained for neutralization? IsDilute->Trained Yes LicensedDisposal Arrange for disposal by a licensed hazardous waste contractor IsDilute->LicensedDisposal No Neutralize Perform Neutralization Protocol Trained->Neutralize Yes Trained->LicensedDisposal No Neutralize->LicensedDisposal If neutralization is not feasible or permitted

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these detailed procedures and safety precautions, laboratory professionals can ensure the responsible and compliant disposal of this compound, thereby fostering a culture of safety and environmental stewardship.

References

Safeguarding Your Research: A Guide to Handling 5-Benzoylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when working with chemical compounds like 5-Benzoylpentanoic acid. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. While this compound is a valuable compound, it is crucial to handle it with care as it can cause skin and serious eye irritation, and may lead to respiratory irritation.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is essential to minimize exposure and ensure safety. All personnel must be trained in the proper use and disposal of PPE.

Protection TypeEquipmentSpecificationPurpose
Eye and Face Safety Goggles or Face ShieldANSI Z87.1 approved chemical splash goggles. A face shield may be worn in addition to goggles for splash hazards.Protects against dust particles and splashes.
Hand Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves.Prevents skin contact and irritation.
Body Laboratory CoatStandard, fully buttoned lab coat. A chemical-resistant apron can be worn over the lab coat for added protection.Protects skin and personal clothing from contamination.
Respiratory N95 Respirator or higherNIOSH-approved.Recommended when handling the powder outside of a chemical fume hood to prevent inhalation of dust.
Footwear Closed-toe shoesSturdy, non-permeable material.Protects feet from spills.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from preparation to immediate cleanup.

1. Engineering Controls and Preparation:

  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][2]

  • Secondary Containment: Transport the chemical in a sealed, clearly labeled container within a secondary, shatter-resistant carrier.

2. Weighing and Dispensing:

  • Don appropriate PPE as outlined in the table above before handling the container.

  • Place the analytical balance or weighing station inside the chemical fume hood.

  • Carefully open the container, avoiding the creation of airborne dust.

  • Use a spatula to transfer the desired amount of the compound to a tared weighing vessel.

  • Promptly and securely close the primary container.

3. Solution Preparation:

  • Add the weighed solid to the solvent in a flask or beaker within the fume hood.

  • If diluting, always add the acid to the solvent, not the other way around, to control any potential exothermic reactions.

  • Stir the mixture until the solid is fully dissolved.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station.[1][2][3][4]

  • While flushing, hold the eyelids open to ensure water reaches all surfaces of the eye and eyelid.[1][2]

  • Remove contact lenses if present and easily removable.[4]

  • Seek immediate medical attention.[1][4]

Skin Contact:

  • Brush off any significant amount of dry chemical from the skin, being careful not to create dust.[5][6]

  • Immediately flush the affected area with plenty of water for at least 15 minutes in a safety shower.[1][7]

  • Remove contaminated clothing while under the shower.[1][2][5][8]

  • If skin irritation persists, seek medical attention.

Inhalation:

  • Move the affected person to fresh air immediately.[9][10][11]

  • If breathing is difficult or has stopped, administer artificial respiration, but only if you are trained to do so.[9][10][11]

  • Seek immediate medical attention.[10][11]

Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Spill and Disposal Plan

Spill Cleanup: In the event of a small spill within a fume hood:

  • Wearing appropriate PPE, neutralize the spilled solid with sodium bicarbonate.

  • Carefully sweep or scoop the neutralized material into a designated waste container.

  • Clean the spill area with soap and water.

For larger spills, or any spill outside of a fume hood:

  • Evacuate the immediate area.

  • Alert others in the vicinity.

  • Contact your institution's environmental health and safety department for assistance.

Waste Disposal:

  • Chemical Waste: Collect all waste containing this compound, including unused material and contaminated solutions, in a clearly labeled, compatible, and sealed hazardous waste container. This compound is a non-halogenated organic acid and should be segregated from other waste streams.

  • Contaminated Materials: Dispose of all contaminated materials, such as gloves, weighing paper, and paper towels, in a designated solid hazardous waste container.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, deface the label on the empty container before disposing of it according to institutional guidelines.

Diagram of the Safe Handling and Disposal Workflow for this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Don PPE Don PPE Verify Fume Hood & Emergency Equipment Verify Fume Hood & Emergency Equipment Don PPE->Verify Fume Hood & Emergency Equipment Next Weigh Solid Weigh Solid Verify Fume Hood & Emergency Equipment->Weigh Solid Proceed Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Next Collect Solid Waste Collect Solid Waste Weigh Solid->Collect Solid Waste Waste Spill Spill Weigh Solid->Spill Exposure Exposure Weigh Solid->Exposure Collect Liquid Waste Collect Liquid Waste Prepare Solution->Collect Liquid Waste After Experiment Prepare Solution->Collect Solid Waste Waste Prepare Solution->Spill Prepare Solution->Exposure Decontaminate Work Area Decontaminate Work Area Collect Liquid Waste->Decontaminate Work Area Collect Solid Waste->Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Emergency Procedures Emergency Procedures Spill->Emergency Procedures Activate Exposure->Emergency Procedures Activate

A flowchart illustrating the safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.